molecular formula C31H20O10 B1681964 Sotetsuflavone CAS No. 2608-21-1

Sotetsuflavone

Número de catálogo: B1681964
Número CAS: 2608-21-1
Peso molecular: 552.5 g/mol
Clave InChI: OIFVLHZEBAXHPM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sotetsuflavone is a biflavonoid natural product isolated from Cycas revoluta Thunb., demonstrating significant potential in pharmacological research for anticancer activity. Studies indicate its efficacy across multiple cancer cell lines, including non-small cell lung cancer (NSCLC), gastric cancer, and others, by targeting several key cellular mechanisms . Its primary research value lies in its multi-targeted action. This compound has been shown to inhibit cancer cell proliferation, migration, and invasion . It induces mitochondrial-dependent apoptosis by increasing reactive oxygen species (ROS), cytochrome C release, and Bax/Bcl-2 ratio, while activating caspase-3 and caspase-9 . Furthermore, it induces protective autophagy and causes cell cycle arrest at the G0/G1 phase by downregulating cyclin D1 and CDK4 . A key area of investigation is this compound's ability to reverse Epithelial-Mesenchymal Transition (EMT), a critical process in metastasis, by upregulating E-cadherin and downregulating N-cadherin, vimentin, and Snail . Mechanistic studies suggest these effects are mediated through the inhibition of the PI3K/Akt/mTOR, TNF-α/NF-κB, and AKT-mTOR signaling pathways . Additionally, research suggests this compound may enhance the inhibitory effect of chemotherapeutic agents like 5-fluorouracil (5-Fu) on gastric cancer cells, indicating potential for combination therapy research . This product is supplied for chemical and biological research applications only. For Research Use Only (RUO). Not for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20O10/c1-39-26-13-23(38)30-22(37)12-24(14-2-5-16(32)6-3-14)41-31(30)28(26)18-8-15(4-7-19(18)34)25-11-21(36)29-20(35)9-17(33)10-27(29)40-25/h2-13,32-35,38H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFVLHZEBAXHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103517
Record name 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
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Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2608-21-1
Record name 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2608-21-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sotetsuflavone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTETSUFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL6OQW24CT
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Foundational & Exploratory

Sotetsuflavone: A Technical Guide to Natural Sources and Isolation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotetsuflavone, a biflavonoid predominantly found in the genus Cycas, has garnered significant scientific interest for its potential therapeutic properties, including anticancer and anti-inflammatory activities. This document provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification. It is intended to serve as a technical guide for researchers and professionals in drug development and natural product chemistry, offering detailed experimental protocols and quantitative data to support further investigation and application of this promising bioactive compound.

Natural Sources of this compound

This compound is a characteristic biflavonoid of the Cycadaceae family. While it is most famously associated with the sago palm, its occurrence has been documented in several species within the Cycas genus.

Table 1: Documented Natural Sources of this compound

FamilyGenusSpeciesPlant PartReference(s)
CycadaceaeCycasrevoluta Thunb.Leaflets[1][2]
CycadaceaeCycascircinalis L.Leaflets[2]
CycadaceaeCycasmedia R. BrLeaves[1]

Note: The concentration and presence of this compound may vary based on geographical location, season, and plant age.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process, beginning with extraction and followed by various chromatographic techniques to achieve high purity. The following sections detail a representative protocol synthesized from established methods for flavonoid and biflavonoid isolation.

General Experimental Workflow

The overall process for isolating this compound can be visualized as a sequential workflow, starting from the plant material and culminating in the purified compound.

Sotetsuflavone_Isolation_Workflow Plant Dried & Powdered Plant Material (e.g., Cycas revoluta leaflets) Extraction Solvent Extraction (e.g., Methanol or Ethanol) Plant->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Enriched with Biflavonoids) Partitioning->EtOAc_Fraction Column_Chromatography Column Chromatography (Silica Gel or Sephadex LH-20) EtOAc_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC TLC Analysis to Pool This compound-rich Fractions Fractions->TLC Pooled_Fractions Pooled Fractions TLC->Pooled_Fractions Prep_HPLC Preparative HPLC (Reversed-Phase C18) Pooled_Fractions->Prep_HPLC Purified Purified this compound Prep_HPLC->Purified Crystallization Crystallization Purified->Crystallization Final_Product High-Purity this compound Crystallization->Final_Product PI3K_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy_Proteins Autophagy-related Proteins mTOR->Autophagy_Proteins Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Autophagy Autophagy Autophagy_Proteins->Autophagy Induces This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTOR Inhibits

References

Sotetsuflavone: A Technical Guide to Its Physicochemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Core Physicochemical Properties of Sotetsuflavone for Researchers, Scientists, and Drug Development Professionals.

This compound is a naturally occurring biflavonoid found in several plant species, including Cycas revoluta, Metasequoia glyptostroboides, and Selaginella tamariscina.[1][2][3] As a member of the flavonoid class, it has garnered significant interest for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[4] Notably, its mechanism of action involves the modulation of critical cellular signaling pathways, such as PI3K/Akt/mTOR and TNF-α/NF-κB.[4] A thorough understanding of its physicochemical properties is paramount for its development as a therapeutic agent, influencing everything from formulation and bioavailability to mechanism of action studies.

This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and visualizes its interaction with key biological pathways.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. While extensive experimental data for some parameters are limited in the public domain, the available information provides a strong foundation for research and development.

PropertyValueSource(s)
Molecular Formula C₃₁H₂₀O₁₀
Molecular Weight 552.49 g/mol
CAS Number 2608-21-1
Appearance Yellow powder
Purity ≥97% (HPLC)
Melting Point Data not available
pKa Data not available
Predicted LogP (XlogP) 5.4

Detailed Physicochemical Analysis

Solubility Profile

This compound is qualitatively described as soluble in several organic solvents. This solubility is critical for extraction, purification, and formulation processes.

SolventQualitative Solubility
Dimethyl Sulfoxide (B87167) (DMSO)Soluble
AcetoneSoluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Lipophilicity (LogP)

The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of a lipid-like solvent (n-octanol) and water. It is expressed as its logarithm (LogP) and is a key indicator of a drug's lipophilicity. Lipophilicity profoundly affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

The predicted octanol-water partition coefficient (XlogP) for this compound is 5.4. This high value suggests that this compound is a highly lipophilic molecule. According to Lipinski's Rule of 5, compounds with a LogP value greater than 5 may exhibit poor absorption or permeation. Therefore, this high lipophilicity is a critical factor to consider in the design of delivery systems for this compound to ensure adequate bioavailability.

Spectroscopic Profile

UV-Visible (UV-Vis) Spectroscopy: Flavones and flavonols typically exhibit two main absorption bands in the UV-Vis spectrum.

  • Band I , associated with the B-ring cinnamoyl system, appears in the 310–350 nm range for flavones.

  • Band II , from the A-ring benzoyl system, is observed between 250–280 nm. The exact absorption maxima (λmax) for this compound require experimental determination but are expected to fall within these ranges, providing a straightforward method for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation and confirmation of this compound. While specific spectral data for this compound is not compiled here, analysis of related biflavonoids suggests that spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The spectra would reveal characteristic shifts for aromatic protons and carbons, methoxy (B1213986) groups, and hydroxyl protons, allowing for unambiguous identification and purity assessment.

Experimental Protocols & Workflows

Accurate determination of physicochemical properties is essential. The following section details standard experimental protocols applicable to flavonoids like this compound.

G cluster_start Sample Preparation cluster_methods Physicochemical Characterization cluster_results Data Analysis & Output A Acquire this compound (Purity ≥97%) B Solubility Determination (Shake-Flask Method) A->B C Melting Point Determination (Capillary Method) A->C D pKa Determination (Potentiometric Titration) A->D E LogP Determination (Shake-Flask HPLC) A->E F Spectroscopic Analysis (NMR, UV-Vis) A->F G Quantitative Solubility (mg/mL or mol/L) B->G H Melting Range (°C) C->H I Ionization Constant(s) D->I J LogP Value E->J K Spectral Data (λmax, δ ppm) F->K

Caption: General experimental workflow for physicochemical profiling of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline pH 7.4, acetone, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The resulting suspension is allowed to stand, followed by filtration (using a sub-micron filter, e.g., 0.22 µm) or centrifugation to separate the saturated solution from the excess solid.

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, typically HPLC-UV or UV-Vis spectroscopy.

  • Reporting: Solubility is reported in units such as mg/mL or mol/L.

Melting Point Determination (Capillary Method)

This method measures the temperature range over which a solid compound transitions to a liquid.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point.

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the last solid particle melts. A narrow melting range (e.g., 0.5-2°C) is indicative of high purity.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the ionization constant(s) of a compound.

  • Solution Preparation: A solution of this compound is prepared at a known concentration (e.g., 1 mM) in a suitable co-solvent system (e.g., methanol/water) due to its low aqueous solubility. The ionic strength of the solution is kept constant using an inert salt like KCl.

  • Titration: The solution is placed in a temperature-controlled vessel and titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The inflection point(s) of the curve are used to determine the pKa value(s). For titrations in co-solvents, extrapolation methods (e.g., Yasuda-Shedlovsky plots) are used to estimate the pKa in a purely aqueous solution.

LogP Determination (Shake-Flask and HPLC Method)

This method directly measures the partitioning of a compound between n-octanol and water.

  • Phase Preparation: n-octanol and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are mutually saturated by mixing them vigorously and allowing them to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (or added as a stock solution). Equal volumes of the n-octanol and aqueous phases are added to a vial, which is then agitated for a set period to allow the compound to partition between the two layers.

  • Separation: The mixture is centrifuged to ensure complete separation of the two immiscible phases.

  • Quantification: A precise aliquot is taken from each phase. The concentration of this compound in both the n-octanol and aqueous layers is determined by HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Context: Modulation of Signaling Pathways

This compound exerts its biological effects by interacting with key intracellular signaling pathways that are often dysregulated in diseases like cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound has been shown to induce autophagy in non-small cell lung cancer cells by blocking this pathway. This inhibition disrupts the downstream signaling cascade that promotes cell survival and proliferation.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTOR mTORC1 AKT->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Promotes This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->mTOR Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Inhibition of the TNF-α/NF-κB Pathway

The TNF-α/NF-κB pathway is a critical inflammatory signaling cascade that plays a significant role in tumor cell invasion and metastasis. Tumor necrosis factor-alpha (TNF-α) is an inflammatory cytokine that can activate the transcription factor NF-κB. This compound has been demonstrated to inhibit the migration and invasion of lung cancer cells by downregulating TNF-α and suppressing the activation of the NF-κB pathway.

G TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB Nucleus Gene Transcription (Invasion, Metastasis) NFkB->Nucleus Translocates to Nucleus IkB_NFkB->NFkB IκBα Degradation This compound This compound This compound->TNFa Downregulates This compound->IKK Inhibits

Caption: this compound inhibits the TNF-α/NF-κB signaling pathway.

Conclusion

This compound is a promising natural product with significant therapeutic potential. This guide summarizes its core physicochemical properties, highlighting its high lipophilicity as a key characteristic for drug development professionals to consider. While quantitative experimental data for several parameters remain to be published, the provided standard methodologies offer a clear path for researchers to generate this critical information. The established inhibitory effects on the PI3K/Akt/mTOR and TNF-α/NF-κB pathways underscore its potential as a targeted agent, warranting further investigation.

References

The Sotetsuflavone Biosynthesis Pathway in Cycas revoluta: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sotetsuflavone, a biflavonoid predominantly found in Cycas revoluta, has garnered significant interest for its diverse pharmacological activities. As a C-O-C type biflavonoid, its structure is composed of two apigenin (B1666066) units linked by an ether bond. Despite its therapeutic potential, the precise enzymatic pathway leading to its synthesis in Cycas revoluta has not been fully elucidated. This technical guide synthesizes the current understanding of flavonoid and biflavonoid biosynthesis to propose a putative pathway for this compound formation. It details the foundational phenylpropanoid pathway, the critical oxidative coupling reactions likely catalyzed by cytochrome P450 monooxygenases, and subsequent modification steps. Furthermore, this document provides hypothetical quantitative data and detailed experimental protocols to serve as a robust framework for researchers aiming to investigate and characterize the enzymes and intermediates involved in this compound biosynthesis. This guide is intended to accelerate research efforts in the metabolic engineering and synthetic biology of this promising natural product.

Introduction

Biflavonoids are a class of plant secondary metabolites characterized by a dimeric structure of flavonoid moieties. This compound, isolated from the leaves of the sago palm, Cycas revoluta, is a notable example with demonstrated anti-cancer and other biological activities.[1][2] Structurally, it is 4'-O-methyl-amentoflavone, where two apigenin units are linked via a C-O-C ether linkage. The biosynthesis of such complex molecules is a multi-step enzymatic process. While the general pathway for the precursor flavonoid units is well-established, the specific enzymes responsible for the dimerization and subsequent modifications in C. revoluta remain an active area of research. This guide presents a putative biosynthetic pathway for this compound, grounded in the broader knowledge of flavonoid and biflavonoid synthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be logically divided into three major stages:

  • Phenylpropanoid and Flavonoid Pathway: Synthesis of the apigenin monomer units.

  • Oxidative Coupling: Dimerization of two apigenin-derived molecules to form the core biflavonoid skeleton (amentoflavone).

  • Tailoring Reactions: Modification of the biflavonoid skeleton, specifically methylation, to yield this compound.

Stage 1: Synthesis of Apigenin Monomers

The formation of apigenin, the building block of this compound, follows the well-characterized phenylpropanoid and flavonoid biosynthesis pathways.[3][4] This process begins with the amino acid L-phenylalanine.

dot digraph "Apigenin_Biosynthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} .dot Caption: General pathway for the biosynthesis of the apigenin monomer.

Stage 2: Oxidative Coupling to Form Amentoflavone (B1664850)

The defining step in biflavonoid synthesis is the dimerization of two flavonoid units. For this compound, the precursor is amentoflavone, which is formed by the coupling of two apigenin molecules. This is proposed to be an oxidative coupling reaction, likely catalyzed by a cytochrome P450 monooxygenase (CYP).[5] These enzymes are known to perform a wide range of oxidative reactions in plant secondary metabolism.[6] The reaction would involve the formation of a C-C bond between the C3' of one apigenin molecule and the C8 of another.

dot digraph "Amentoflavone_Formation" { graph [rankdir="LR", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} .dot Caption: Proposed enzymatic formation of amentoflavone from two apigenin units.

Stage 3: Methylation to this compound

The final step in the proposed pathway is the methylation of amentoflavone at the 4'-hydroxyl group to produce this compound. This reaction is catalyzed by an O-methyltransferase (OMT), which utilizes S-adenosyl methionine (SAM) as a methyl group donor.

dot digraph "Sotetsuflavone_Formation" { graph [rankdir="LR", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} .dot Caption: Final methylation step to produce this compound.

Quantitative Data (Hypothetical)

As of the date of this publication, specific kinetic data for the enzymes in the this compound pathway from Cycas revoluta have not been published. The following table presents hypothetical, yet plausible, kinetic parameters for the key enzymes based on known values for similar enzymes in other plant species. These values serve as a benchmark for future experimental validation.

Enzyme (Putative)SubstrateK_m (µM)k_cat (s⁻¹)Source (Analogous Enzyme)
CrCHSp-Coumaroyl-CoA1.51.8Petroselinum crispum CHS
CrCHINaringenin Chalcone1025Medicago sativa CHI
CrFNSNaringenin500.5Gerbera hybrida FNS
CrCYP450 (dimerase)Apigenin250.1Estimated from other CYP450s
CrOMTAmentoflavone150.8Catharanthus roseus OMT

Cr = Cycas revoluta

Experimental Protocols

The following protocols are designed to enable the identification, characterization, and validation of the proposed this compound biosynthesis pathway in Cycas revoluta.

Protocol 1: Identification of Candidate Genes

This protocol outlines a workflow for identifying the genes encoding the biosynthetic enzymes.

dot digraph "Gene_Identification_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} .dot Caption: Workflow for identifying candidate biosynthetic genes from C. revoluta.

Methodology:

  • Tissue Collection and RNA Extraction: Collect young leaf tissue from C. revoluta. Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment.

  • Transcriptome Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina platform).

  • Bioinformatic Analysis: Assemble the transcriptome de novo. Perform functional annotation by BLASTing contigs against public databases (e.g., NCBI non-redundant protein database, UniProt).

  • Candidate Gene Identification: Search the annotated transcriptome for sequences with high similarity to known flavonoid biosynthesis enzymes (PAL, C4H, 4CL, CHS, CHI, FNS), cytochrome P450s, and O-methyltransferases.

  • Expression Analysis: Quantify the expression levels of candidate genes in tissues with varying levels of this compound (e.g., young vs. old leaves) using qRT-PCR to correlate gene expression with metabolite accumulation.

Protocol 2: In Vitro Enzyme Assays

This protocol describes the functional characterization of a candidate enzyme (e.g., the putative O-methyltransferase).

Methodology:

  • Gene Cloning and Heterologous Expression: Clone the full-length coding sequence of the candidate CrOMT gene into an expression vector (e.g., pET-28a). Transform into E. coli (e.g., BL21(DE3) strain) for protein expression. Induce protein expression with IPTG and purify the recombinant protein using Ni-NTA affinity chromatography.

  • Enzyme Assay:

    • Prepare a reaction mixture (100 µL total volume) containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 5 µg purified recombinant CrOMT

      • 100 µM Amentoflavone (substrate)

      • 200 µM S-adenosyl methionine (SAM) (co-substrate)

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction by adding 10 µL of 20% HCl.

    • Extract the product with 200 µL of ethyl acetate (B1210297).

  • Product Analysis:

    • Evaporate the ethyl acetate extract to dryness and re-dissolve in methanol.

    • Analyze the product by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of this compound. Compare the retention time and mass spectrum with an authentic this compound standard.

  • Kinetic Analysis:

    • To determine K_m and V_max, perform the enzyme assay with varying concentrations of amentoflavone (e.g., 1-200 µM) while keeping the SAM concentration saturated.

    • Quantify the product formation using a standard curve on HPLC.

    • Calculate kinetic parameters using Michaelis-Menten plots.

Conclusion and Future Outlook

The proposed biosynthetic pathway for this compound in Cycas revoluta provides a comprehensive framework for future research. The immediate priorities are the identification and functional characterization of the specific enzymes involved, particularly the cytochrome P450 responsible for the crucial dimerization step and the O-methyltransferase for the final modification. The experimental protocols outlined in this guide offer a clear path toward achieving these goals. A complete understanding of this pathway will not only illuminate the fascinating biochemistry of biflavonoid formation in ancient gymnosperms but also pave the way for the heterologous production of this compound in microbial or plant chassis, ensuring a sustainable supply for drug development and other applications.

Disclaimer: The quantitative data presented in this document is hypothetical and intended for illustrative purposes. The proposed pathway is based on current scientific understanding and awaits direct experimental validation in Cycas revoluta.

References

The Pharmacological Profile of Sotetsuflavone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Review of a Promising Biflavonoid in Oncology and Beyond

Sotetsuflavone, a naturally occurring biflavonoid isolated from plants such as Cycas revoluta Thunb., has emerged as a molecule of significant interest in pharmacological research. Extensive in vitro and in vivo studies have begun to elucidate its therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, quantitative data from key experimental studies, and detailed methodological insights to support further research and drug development efforts.

Anticancer Properties: A Dual-Pronged Attack on Cancer Cells

This compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines. Its primary anticancer mechanisms involve the induction of apoptosis (programmed cell death) and autophagy (a cellular self-degradation process) through the modulation of key signaling pathways.

Induction of Apoptosis via a ROS-Mediated Mitochondrial-Dependent Pathway

This compound has been shown to be a potent inducer of apoptosis in non-small cell lung cancer (NSCLC) A549 cells.[1][2] This process is initiated by an increase in intracellular reactive oxygen species (ROS).[1][2] The elevated ROS levels lead to a cascade of events characteristic of the mitochondrial-dependent (intrinsic) apoptosis pathway:

  • Disruption of Mitochondrial Membrane Potential: this compound treatment causes a collapse in the mitochondrial membrane potential.[1]

  • Modulation of Bcl-2 Family Proteins: It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, leading to a decreased Bcl-2/Bax ratio.[1][2]

  • Release of Cytochrome C: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytoplasm.[1]

  • Activation of Caspase Cascade: Cytosolic cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.[1] This ultimately leads to the cleavage of cellular proteins and the morphological changes associated with apoptosis.

This compound also induces G0/G1 phase cell cycle arrest, further contributing to its antiproliferative effects.[1]

Autophagy Induction through PI3K/Akt/mTOR Pathway Inhibition

In addition to apoptosis, this compound triggers autophagy in NSCLC cells. This is achieved by blocking the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway by this compound leads to the upregulation of autophagy-related proteins such as Beclin-1, Atg5, and Atg7, and a decrease in p62. While autophagy can sometimes promote cell survival, in the context of this compound treatment, it appears to contribute to cell death.

Quantitative Pharmacological Data

The cytotoxic effects of this compound have been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Cell LineCancer TypeIC50 (µmol/L)Reference
A549Human Lung Cancer71.12[2]
Caco-2Human Colon Adenocarcinoma79.70[2]
EC-109Human Esophageal Cancer76.68[2]
HepG2Human Hepatoma87.14[2]
PC-3Human Prostate Cancer106.31[2]

Other Potential Pharmacological Activities

While the primary focus of research has been on its anticancer effects, preliminary evidence and the known activities of related flavonoids suggest that this compound may possess other valuable pharmacological properties.

Anti-Inflammatory Effects

This compound has been reported to possess anti-inflammatory properties.[3] This is likely mediated through the inhibition of key inflammatory pathways, such as the Tumor Necrosis Factor-alpha (TNF-α)/Nuclear Factor-kappa B (NF-κB) and PI3K/Akt signaling pathways.[3] Flavonoids are known to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and reduce the production of pro-inflammatory cytokines. However, specific quantitative data and detailed mechanistic studies on the anti-inflammatory effects of this compound are still limited.

Antiviral and Neuroprotective Potential

General studies on flavonoids have indicated potential antiviral and neuroprotective activities.[1][3] However, research specifically investigating this compound in these areas is currently lacking. Further investigation is warranted to explore its efficacy against various viral pathogens and its potential to protect against neuronal damage in neurodegenerative diseases.

Enzyme Inhibition and Pharmacokinetics

Detailed studies on the enzyme inhibition profile and the absorption, distribution, metabolism, and excretion (ADME) of this compound are not yet extensively available in the public domain. Understanding its interaction with metabolic enzymes, such as the cytochrome P450 family, and its pharmacokinetic parameters are crucial for its development as a therapeutic agent.

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of this compound's pharmacological properties.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours.

  • Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 100, 120, 160, 200 μmol/L) for different time points (e.g., 12, 24, 48 hours).

  • MTT Incubation: After the treatment period, 20 μL of 5 mg/mL MTT solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The supernatant is removed, and 200 μL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader to determine cell viability.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)
  • Cell Treatment: Cells are treated with different concentrations of this compound (e.g., 0, 64, 128 μmol/L) for a specified time (e.g., 24 hours).

  • Cell Staining: The treated cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Reactive Oxygen Species (ROS) Detection
  • Cell Treatment: Cells are treated with this compound as in the apoptosis assay.

  • Probe Incubation: The cells are collected and incubated with 10 μM of DCFH-DA (2',7'-dichlorofluorescin diacetate) working solution at 37°C for 30 minutes.

  • Flow Cytometry Analysis: The fluorescence of DCF (the oxidized form of DCFH) is measured by flow cytometry to quantify the intracellular ROS levels.

In Vivo Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are then treated with this compound (specific dosage and administration route would be determined by preliminary studies) or a vehicle control.

  • Monitoring: Tumor volume and body weight are monitored regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and processes involved in this compound's activity, the following diagrams have been generated using the DOT language.

sotetsuflavone_apoptosis_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound ros ↑ ROS This compound->ros bcl2 Bcl-2 This compound->bcl2 Inhibits bax Bax This compound->bax Promotes mito Mitochondrion ros->mito ↓ Membrane Potential cyto_c Cytochrome c mito->cyto_c Release bcl2->mito Stabilizes bax->mito Permeabilizes cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: ROS-Mediated Mitochondrial Apoptosis Pathway Induced by this compound.

sotetsuflavone_autophagy_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound pi3k PI3K This compound->pi3k Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor autophagy_proteins Beclin-1, Atg5, Atg7 mtor->autophagy_proteins Inhibits autophagy Autophagy autophagy_proteins->autophagy

Caption: Inhibition of PI3K/Akt/mTOR Pathway by this compound to Induce Autophagy.

experimental_workflow start Cancer Cell Lines (e.g., A549) treatment This compound Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay ros_assay ROS Detection (DCFH-DA) treatment->ros_assay western_blot Western Blot (Protein Expression) treatment->western_blot

Caption: General In Vitro Experimental Workflow for this compound Evaluation.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anticancer agent, with well-defined mechanisms of action involving the induction of both apoptosis and autophagy in cancer cells. The available quantitative data provides a solid foundation for further preclinical development. However, to fully realize its therapeutic potential, several key areas require further investigation. Comprehensive studies on its anti-inflammatory, antiviral, and neuroprotective effects are needed to broaden its potential applications. Furthermore, detailed pharmacokinetic and enzyme inhibition studies are critical next steps to inform dosing strategies and predict potential drug-drug interactions. The information compiled in this guide serves as a valuable resource for researchers and drug development professionals to advance the scientific understanding and potential clinical application of this compound.

References

Biological activity of sotetsuflavone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Sotetsuflavone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a biflavonoid predominantly isolated from Cycas revoluta Thunb., has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, antioxidant, antiviral, and neuroprotective properties. The document details the molecular mechanisms and signaling pathways modulated by these compounds. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for key bioassays and includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research and development efforts.

Anticancer Activity

This compound exhibits potent anticancer activity across various cancer cell lines, particularly in non-small cell lung cancer (NSCLC) and pancreatic cancer.[3][4][5] Its mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of cell proliferation, migration, and invasion.

Molecular Mechanisms and Signaling Pathways

This compound's anticancer effects are primarily mediated through the modulation of key signaling pathways.

  • PI3K/Akt/mTOR Pathway: this compound is a known inhibitor of the PI3K/Akt/mTOR signaling pathway. By blocking this pathway, it induces autophagy in NSCLC cells, leading to cell death. This inhibition also contributes to its ability to enhance the efficacy of conventional chemotherapy agents like 5-fluorouracil (B62378) in gastric cancer.

  • ROS-Mediated Mitochondrial Pathway: In A549 lung cancer cells, this compound increases the intracellular levels of reactive oxygen species (ROS). This elevation in ROS disrupts the mitochondrial membrane potential, decreases the Bcl-2/Bax ratio, and leads to the release of cytochrome C. The cascade continues with the activation of caspase-9 and caspase-3, culminating in apoptosis through the endogenous mitochondrial-dependent pathway.

  • TNF-α/NF-κB Pathway: this compound has been shown to inhibit the invasion and metastasis of NSCLC A549 cells by reversing the epithelial-mesenchymal transition (EMT) through the TNF-α/NF-κB signaling pathway.

  • Cell Cycle Regulation: The compound effectively blocks the G0/G1 phase of the cell cycle. This is achieved by decreasing the expression of key regulatory proteins, Cyclin D1 and CDK4.

Quantitative Data: Antiproliferative and Cytotoxic Effects
CompoundCell LineAssay TypeEndpointResult (IC50)Reference
This compoundA549 (NSCLC)ProliferationIC50Significant antiproliferative activity noted
This compoundH1650 (NSCLC)ProliferationIC50Inhibits proliferation
This compoundPancreatic Cancer-Hub Target InhibitionInhibits ABCB1, AURKA, CDK1, HDAC6, MET, MMP3
Amino Chalcone Derivative 13eMGC-803 (Gastric)AntiproliferativeIC501.52 μM
Amino Chalcone Derivative 13eHCT-116 (Colon)AntiproliferativeIC501.83 μM
Amino Chalcone Derivative 13eMCF-7 (Breast)AntiproliferativeIC502.54 μM
β-Caryophyllene Derivative AC-7HT-29 (Colorectal)CytotoxicityIC503.09 μM

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway cluster_info This compound-Induced Autophagy via PI3K/Akt/mTOR Inhibition This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits CellDeath CellDeath Autophagy->CellDeath induces info This compound blocks the PI3K/Akt/mTOR pathway, a known inhibitor of autophagy. This disinhibition of autophagy leads to programmed cell death in cancer cells.

Caption: this compound induces autophagy by inhibiting the PI3K/Akt/mTOR pathway.

ROS_Mitochondrial_Pathway cluster_info ROS-Mediated Mitochondrial Apoptosis Pathway This compound This compound ROS ↑ ROS This compound->ROS Mito_Pot ↓ Mitochondrial Membrane Potential ROS->Mito_Pot Bcl2_Bax ↓ Bcl-2/Bax Ratio ROS->Bcl2_Bax CytC Cytochrome C Release Mito_Pot->CytC Bcl2_Bax->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces info This compound elevates intracellular ROS, leading to mitochondrial dysfunction, release of cytochrome C, and activation of the caspase cascade, ultimately causing apoptosis.

Caption: this compound induces apoptosis via the ROS-mediated mitochondrial pathway.

Experimental Protocols
  • MTT Cell Proliferation Assay

    • Cell Seeding: Seed cancer cells (e.g., A549, H1650) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-128 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the cell viability percentage relative to the control and determine the IC50 value.

  • Transwell Invasion Assay

    • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

    • Cell Seeding: Seed serum-starved cancer cells (2x10⁴ cells) in the upper chamber. Add this compound at desired concentrations.

    • Chemoattractant: Add complete medium containing 10% FBS to the lower chamber.

    • Incubation: Incubate for 24 hours to allow for cell invasion.

    • Staining: Remove non-invading cells from the upper surface. Fix the invading cells on the lower surface with methanol (B129727) and stain with crystal violet.

    • Quantification: Count the number of invaded cells in several random fields under a microscope.

  • Western Blot Analysis

    • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Separate 30-50 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Probing: Block the membrane with 5% non-fat milk for 1 hour. Incubate with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-Bax, anti-Bcl-2, anti-Caspase-3, GAPDH) overnight at 4°C.

    • Secondary Antibody: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Activity

Flavonoids, including this compound, are recognized for their anti-inflammatory properties. They can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators and regulating key signaling pathways.

Molecular Mechanisms

The anti-inflammatory effects of isoflavone (B191592) metabolites, which share structural similarities with this compound, are well-documented. These compounds suppress the lipopolysaccharide (LPS)-induced release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglial cells. This is achieved by inhibiting the transcriptional and translational expression of inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines like IL-1β and IL-6. The primary mechanism involves the inhibition of the NF-κB and MAPK/ERK signaling pathways.

Signaling Pathway Diagram

Anti_Inflammatory_Pathway cluster_nuc Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 This compound This compound IKK IKK This compound->IKK inhibits NFkB NF-κB (Active) This compound->NFkB inhibits translocation TLR4->IKK activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-1β) Inflammation Inflammation Pro_inflammatory_Genes->Inflammation leads to

Caption: this compound inhibits inflammation by blocking the NF-κB signaling pathway.

Experimental Protocol
  • Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages (RAW 264.7)

    • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at 1x10⁵ cells/well and incubate overnight.

    • Pre-treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Griess Reaction: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Color Development: Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Quantification: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Antioxidant Activity

The polyphenolic structure of flavonoids endows them with potent antioxidant capabilities. They can scavenge free radicals and chelate metal ions, which is crucial in preventing oxidative damage to biomolecules.

Mechanisms of Action

This compound and its derivatives act as antioxidants by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals like DPPH• and ABTS•+. This activity helps in combating oxidative stress, a key factor in various pathologies.

Experimental Workflow and Protocols

Antioxidant_Assay_Workflow cluster_workflow General Antioxidant Assay Workflow Compound This compound Solution Reaction Mix and Incubate (Dark, Room Temp) Compound->Reaction Radical Free Radical Solution (DPPH or ABTS) Radical->Reaction Measure Measure Absorbance (Spectrophotometer) Reaction->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for determining antioxidant capacity using DPPH or ABTS assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

    • Preparation: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM DPPH solution in methanol.

    • Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution at various concentrations to 100 µL of the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm. A control containing only methanol and DPPH is also measured.

    • Calculation: Calculate the scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. Determine the IC50 value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

    • Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Let the mixture stand in the dark for 12-16 hours.

    • Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Reaction: Add 10 µL of the this compound sample to 1 mL of the ABTS•+ working solution.

    • Incubation: Incubate for 6 minutes at room temperature.

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: Calculate the scavenging activity as described for the DPPH assay and determine the IC50 value.

Antiviral Activity

Biflavonoids, the class of compounds to which this compound belongs, have demonstrated significant antiviral activities against a range of viruses, including respiratory and herpes viruses.

Mechanisms and Spectrum of Activity

Flavonoids can interfere with multiple stages of the viral life cycle, including entry, replication, and protein translation. Biflavonoids like robustaflavone (B1679496) and amentoflavone (B1664850) show strong inhibitory effects against influenza A and B viruses. They have also shown moderate activity against Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2). The mechanism often involves interaction with viral proteins, such as the hemagglutinin protein of the influenza virus, thereby preventing viral entry into host cells.

Quantitative Data: Antiviral Efficacy
CompoundVirusCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
RobustaflavoneInfluenza A-2.0>3216
RobustaflavoneInfluenza B-0.2>91454
AmentoflavoneInfluenza A-3.6>100>27.8
AmentoflavoneInfluenza B-0.9>100>111.1
AmentoflavoneHSV-1-17.9>100>5.6
AmentoflavoneHSV-2-48.0>100>2.1
MosloflavoneCoxsackievirus B3Vero1.8 µM>100 µM>55.6

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50

Experimental Protocol
  • Cell-Based Antiviral Assay (e.g., for CVB3)

    • Cell Culture: Grow Vero cells to confluence in a 96-well plate.

    • Treatment & Infection: Treat the cells with various non-toxic concentrations of this compound. Subsequently, infect the cells with a specific strain of virus (e.g., Coxsackievirus B3) at a known multiplicity of infection (MOI).

    • Incubation: Incubate the plate for 48-72 hours until a cytopathic effect (CPE) is observed in the virus control wells.

    • CPE Assessment: Assess the inhibition of CPE visually or quantify cell viability using a colorimetric method like the MTT assay.

    • Data Analysis: Calculate the EC50, the concentration of the compound that inhibits the viral CPE by 50%. Separately, determine the CC50 by treating uninfected cells to assess cytotoxicity. Calculate the Selectivity Index (SI = CC50/EC50).

Neuroprotective and Enzyme Inhibition Activities

Neuroprotection

While direct studies on this compound are limited, the broader class of flavonoids exhibits significant neuroprotective potential. Their mechanisms involve scavenging free radicals, reducing neuroinflammation, and modulating signaling proteins like Nf-kB. Flavonoids can protect against neuronal damage induced by oxidative stress and excitotoxicity, suggesting a potential therapeutic role in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Enzyme Inhibition

This compound's ability to inhibit the PI3K/Akt/mTOR pathway demonstrates its role as a kinase inhibitor. Protein kinases are crucial regulators of most cellular processes, and their inhibition is a key strategy in cancer therapy. The development of specific kinase inhibitors is a major focus of modern drug discovery.

Experimental Protocol
  • In Vitro Kinase Inhibition Assay

    • Reaction Components: Prepare a reaction mixture in a suitable buffer (e.g., HEPES) containing the target kinase (e.g., Akt), its specific peptide substrate, and ATP.

    • Inhibitor Pre-incubation: Pre-incubate the enzyme with varying concentrations of this compound or a derivative for 15 minutes at room temperature.

    • Initiate Reaction: Start the reaction by adding ATP.

    • Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Termination: Stop the reaction (e.g., by adding EDTA).

    • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as mobility-shift microfluidic assays (e.g., LabChip EZ Reader), radioactivity (³²P-ATP), or antibody-based detection (e.g., ELISA).

    • Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate the IC50 or Ki value.

Conclusion and Future Perspectives

This compound and its derivatives have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for further therapeutic development. The most robust evidence lies in its anticancer effects, where it modulates multiple critical signaling pathways, including PI3K/Akt/mTOR and ROS-mediated apoptosis. Its anti-inflammatory, antioxidant, and antiviral properties further broaden its potential applications.

Future research should focus on the synthesis of novel derivatives to enhance potency and selectivity. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetics and safety profiles of these compounds. A deeper investigation into its neuroprotective mechanisms and the identification of specific enzyme targets beyond the PI3K pathway will open new avenues for its application in treating a wider range of human diseases. The comprehensive data and protocols provided in this guide aim to serve as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of this versatile natural product.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biflavonoids are a class of naturally occurring polyphenolic compounds characterized by a structure composed of two flavonoid units linked together. These phytochemicals are found in a variety of plants and have garnered significant interest in the scientific community due to their diverse and potent biological activities. Among these, sotetsuflavone, a biflavonoid first isolated from Cycas revoluta Thunb., has emerged as a promising therapeutic agent, particularly in the field of oncology. This technical guide provides an in-depth review of the current scientific literature on this compound and structurally related biflavonoids, including amentoflavone, ginkgetin, and bilobetin. We will delve into their mechanisms of action, present quantitative data on their biological effects, and provide detailed experimental protocols for their study.

Anticancer Activity of this compound and Related Biflavonoids

The most extensively studied biological activity of this compound and its related compounds is their anticancer effect. These biflavonoids have been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), trigger autophagy, and cause cell cycle arrest in various cancer cell lines, with a particular focus on non-small cell lung cancer (NSCLC).

Cytotoxicity Across Various Cancer Cell Lines

The cytotoxic effects of this compound and related biflavonoids have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric for their potency. A summary of these findings is presented in the tables below.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
A549Human Lung CancerNot Specified71.12[1]
Caco-2Human Colon AdenocarcinomaNot Specified79.70[1]
EC-109Human Esophageal CancerNot Specified76.68[1]
PC-3Human Prostate CancerNot Specified106.31[1]

Table 2: IC50 Values of Related Biflavonoids in Various Cancer Cell Lines

BiflavonoidCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
AmentoflavoneMCF-7Breast Cancer48~50-100
AmentoflavoneBV2 MicrogliaGlioblastoma (cell model)Not Specified11.97 ± 4.91
GinkgetinK562Leukemia2438.9[2]
GinkgetinK562Leukemia4831.3[2]
GinkgetinK562Leukemia7219.2[2]
GinkgetinHCT116Colon Cancer4810[3]
GinkgetinSKOV3Ovarian Cancer2420 (apoptosis rate 49.1%)[3]
GinkgetinA2780Ovarian Cancer2420 (apoptosis rate 32.4%)[3]
BilobetinHuh7Hepatocellular Carcinoma48<20
BilobetinHepG2Hepatocellular Carcinoma48~20
IsoginkgetinU87MGGlioblastoma2424.75 ± 13.7[4]
IsoginkgetinU87MGGlioblastoma7210.69 ± 3.63[4]
Induction of Apoptosis and Cell Cycle Arrest

This compound has been demonstrated to induce apoptosis in cancer cells through the modulation of key regulatory proteins. Studies have shown that treatment with this compound leads to an increased expression of pro-apoptotic proteins such as Bax, cleaved caspase-3, cleaved caspase-9, and cytochrome C, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2[1][5][6]. This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial-dependent apoptotic pathway[5].

Furthermore, this compound can induce cell cycle arrest, primarily at the G0/G1 phase. This is achieved by downregulating the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), proteins that are essential for the progression from the G1 to the S phase of the cell cycle[1][6].

Table 3: Quantitative Effects of this compound on Apoptosis and Cell Cycle in A549 Cells

TreatmentEffectQuantitative DataReference
This compound (64 µM, 24h)G0/G1 Phase Arrest(57.10 ± 2.56)% of cells[1]
This compound (128 µM, 24h)G0/G1 Phase Arrest(83.53 ± 3.24)% of cells[1]
This compound (64, 128 µM)ApoptosisDose-dependent increase in apoptotic cells[1]
This compound (64, 128 µM)Protein ExpressionIncreased Bax, Cleaved Caspase-3/9, Cytochrome C; Decreased Bcl-2, Cyclin D1, CDK4[1]

Signaling Pathways Modulated by this compound

The anticancer effects of this compound are mediated through its interaction with several key intracellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

One of the primary mechanisms by which this compound exerts its anticancer effects is through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival, and its aberrant activation is a common feature in many cancers. This compound has been shown to decrease the phosphorylation levels of key components of this pathway, including PI3K, Akt, and mTOR, as well as downstream effectors like p70S6K and Raptor[6]. The inhibition of this pathway by this compound leads to the induction of autophagy and apoptosis in cancer cells[6].

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Apoptosis Apoptosis This compound->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Raptor Raptor mTOR->Raptor p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy mTOR->Autophagy Cell_Growth Cell Growth & Proliferation Raptor->Cell_Growth p70S6K->Cell_Growth

This compound inhibits the PI3K/Akt/mTOR signaling pathway.
ROS-Mediated Mitochondrial Pathway

This compound can also induce apoptosis through the generation of reactive oxygen species (ROS)[1]. Increased intracellular ROS levels lead to a decrease in the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic pathway. This is followed by the release of cytochrome C from the mitochondria into the cytosol, which in turn activates the caspase cascade, ultimately leading to apoptosis[1].

ROS_Mitochondrial_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Cytochrome_C Cytochrome C Release MMP->Cytochrome_C Caspase_9 Caspase-9 Activation Cytochrome_C->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

This compound induces apoptosis via the ROS-mediated mitochondrial pathway.

Other Biological Activities

Beyond their anticancer properties, this compound and related biflavonoids exhibit a range of other promising biological activities.

  • Anti-inflammatory Activity: Amentoflavone has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key regulator of inflammation[7][8].

  • Neuroprotective Effects: Some flavonoids have demonstrated neuroprotective potential, suggesting a possible role for biflavonoids in the management of neurodegenerative diseases[9][10].

  • Antiviral Activity: Biflavonoids, including amentoflavone, have been investigated for their antiviral activities against a range of viruses[11][12][13][14].

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound and related biflavonoids.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cancer Cell Culture (e.g., A549, H1650) Treatment 2. Treatment with This compound Cell_Culture->Treatment MTT_Assay 3a. Cell Viability (MTT Assay) Treatment->MTT_Assay Flow_Cytometry 3b. Apoptosis & Cell Cycle (Flow Cytometry) Treatment->Flow_Cytometry Western_Blot 3c. Protein Expression (Western Blot) Treatment->Western_Blot Xenograft_Model 1. Xenograft Model (Nude Mice) Drug_Administration 2. This compound Administration Xenograft_Model->Drug_Administration Tumor_Measurement 3. Tumor Volume & Weight Measurement Drug_Administration->Tumor_Measurement

General workflow for evaluating the anticancer effects of this compound.
Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method is used to detect and quantify apoptotic cells.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Culture and Treatment: Culture cells and treat with this compound as described above.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁷ A549 cells) into the flank of the mice.

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, randomly assign the mice to treatment and control groups. Administer this compound (e.g., 20 or 40 mg/kg) or a vehicle control intraperitoneally or orally on a predetermined schedule[15].

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2 days). Tumor volume can be calculated using the formula: (length × width²)/2[5].

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Conclusion

This compound and its related biflavonoids represent a promising class of natural compounds with significant therapeutic potential, particularly in the realm of cancer therapy. Their ability to induce apoptosis, autophagy, and cell cycle arrest through the modulation of key signaling pathways like PI3K/Akt/mTOR and the ROS-mediated mitochondrial pathway underscores their multifaceted mechanism of action. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of these intriguing molecules. Future research should focus on optimizing their bioavailability, evaluating their efficacy in a wider range of preclinical models, and ultimately, translating these promising findings into clinical applications.

References

The Dawn of Sotetsuflavone: A Technical Retrospective on its Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the pioneers of natural product chemistry, the unwritten book of nature holds countless molecular secrets. This technical guide delves into the seminal early studies that first unveiled sotetsuflavone, a biflavonoid of significant scientific interest. Addressed to researchers, scientists, and drug development professionals, this document provides a detailed account of the isolation, characterization, and structural elucidation of this fascinating molecule, as documented in the foundational scientific literature.

The First Encounter: Isolation from Cycas revoluta

The journey of this compound began in the early 1970s, with independent researchers investigating the chemical constituents of the sago palm, Cycas revoluta Thunb., a plant with a long history in traditional medicine. The pioneering work, which led to the christening of this new biflavonoid, was published by Geiger and de Groot-Pfleiderer in 1971. Their research laid the groundwork for all subsequent investigations into the bioactivity of this compound.

Experimental Protocol: The Original Isolation and Purification

The initial isolation of this compound was a meticulous process involving classic phytochemical techniques. The following protocol is a detailed reconstruction based on the early literature.

Plant Material: Air-dried leaves of Cycas revoluta Thunb. were used as the starting material.

Extraction:

  • The dried and powdered leaves were exhaustively extracted with methanol (B129727) at room temperature.

  • The resulting methanolic extract was concentrated under reduced pressure to yield a viscous residue.

  • This crude extract was then subjected to a series of solvent-solvent partitioning steps to separate compounds based on their polarity. A typical sequence would involve partitioning between water and increasingly nonpolar organic solvents like n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This compound, being a moderately polar compound, would be expected to concentrate in the ethyl acetate fraction.

Chromatographic Separation:

  • The ethyl acetate fraction was dried and subjected to column chromatography over silica (B1680970) gel.

  • Elution was carried out using a gradient of solvents, typically starting with chloroform and gradually increasing the polarity by adding methanol.

  • Fractions were collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol mixtures) and visualized under UV light or with a spray reagent (e.g., ferric chloride or natural product-polyethylene glycol reagent).

  • Fractions containing the compound of interest were pooled and further purified by repeated column chromatography or preparative TLC to yield pure, crystalline this compound.

Experimental Workflow: Isolation of this compound

G start Dried Leaves of Cycas revoluta extraction Methanolic Extraction start->extraction partition Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) extraction->partition column1 Silica Gel Column Chromatography partition->column1 Ethyl Acetate Fraction fractions Fraction Collection & TLC Analysis column1->fractions column2 Repeated Column Chromatography / Preparative TLC fractions->column2 This compound-rich Fractions end Pure this compound column2->end

Caption: A flowchart illustrating the classical phytochemical workflow for the isolation and purification of this compound from Cycas revoluta.

Deciphering the Molecular Architecture: Structural Elucidation

The determination of this compound's chemical structure was a significant achievement, relying on the spectroscopic techniques of the era, primarily Ultraviolet-Visible (UV) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data from Early Studies

The following table summarizes the key quantitative data that were instrumental in piecing together the structure of this compound.

Spectroscopic TechniqueObserved DataInterpretation
UV Spectroscopy Maxima (λmax) in methanol around 270 nm and 330 nm. Bathochromic shifts were observed upon addition of reagents like sodium methoxide (B1231860) (NaOMe), aluminum chloride (AlCl3), and sodium acetate (NaOAc).The absorption bands are characteristic of a flavonoid skeleton. The observed shifts with different reagents indicated the presence of free hydroxyl groups at specific positions on the flavonoid rings.
IR Spectroscopy Absorption bands (νmax) around 3400 cm-1 (O-H stretching), 1650 cm-1 (C=O stretching of a conjugated ketone), and in the 1600-1450 cm-1 region (aromatic C=C stretching).Confirmed the presence of hydroxyl groups, a carbonyl group typical of a flavone, and aromatic rings.
Mass Spectrometry A molecular ion peak (M+) consistent with the molecular formula C30H18O10. Fragmentation patterns showing cleavage of the bond linking the two flavonoid units.Established the molecular weight and elemental composition of the molecule. The fragmentation provided evidence for a biflavonoid structure.
1H NMR A complex spectrum showing signals for aromatic protons and hydroxyl protons. The integration of the signals corresponded to the proposed number of protons in the structure.Provided information about the number and chemical environment of the protons in the molecule, aiding in the determination of the substitution pattern on the aromatic rings.
The Structure Revealed

Through careful analysis of the spectroscopic data, this compound was identified as a biflavonoid, specifically an amentoflavone-type molecule. It consists of two apigenin (B1666066) units linked together. The linkage was determined to be between the C-3' position of one apigenin unit and the C-8" position of the second apigenin unit.

Early Insights into Biological Activity

While the primary focus of the initial studies was on the chemical discovery of this compound, these foundational papers often included preliminary assessments of the biological properties of the newly isolated compounds. Early reports on biflavonoids, including those from Cycas species, hinted at a range of potential biological activities, which have been the subject of extensive research in the decades that followed.

Logical Relationship: From Plant to Pure Compound

G plant Cycas revoluta extraction Extraction & Partitioning plant->extraction chromatography Chromatographic Purification extraction->chromatography pure_compound This compound chromatography->pure_compound structure Structural Elucidation (UV, IR, MS, NMR) pure_compound->structure bioactivity Preliminary Biological Screening pure_compound->bioactivity

Caption: A diagram illustrating the logical progression from the plant source to the isolation, structural determination, and initial biological investigation of this compound.

Conclusion

The early studies on the discovery of this compound exemplify the classical approach to natural product chemistry. Through meticulous extraction, purification, and spectroscopic analysis, researchers were able to unveil a novel biflavonoid from Cycas revoluta. This foundational work not only contributed to the growing knowledge of flavonoid chemistry but also provided the basis for future investigations into the diverse and promising biological activities of this compound, a molecule that continues to be of interest to the scientific community.

Sotetsuflavone: A Comprehensive Technical Guide on its Molecular Structure and Functional Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotetsuflavone, a naturally occurring biflavonoid, has emerged as a molecule of significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the molecular architecture of this compound, its biosynthetic origins, and its multifaceted functions, with a particular focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. Furthermore, a visualization of the pivotal PI3K/Akt/mTOR signaling pathway, a key target of this compound, is provided to elucidate its mechanism of action at a molecular level.

Molecular Structure and Chemical Properties

This compound is a biflavonoid, meaning its structure is composed of two flavonoid moieties, specifically two apigenin (B1666066) units, linked together.

  • Chemical Formula: C₃₁H₂₀O₁₀[1]

  • Molecular Weight: 552.491 g/mol [1]

  • IUPAC Name: 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one[2]

  • SMILES String: COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O[2]

  • CAS Number: 2608-21-1[1]

The molecule possesses a complex aromatic structure with multiple hydroxyl groups, which contribute to its antioxidant properties and its ability to interact with various biological targets. The linkage between the two flavonoid units is a key determinant of its three-dimensional shape and biological activity.

Biosynthesis

The biosynthesis of this compound, like other flavonoids, originates from the phenylpropanoid pathway. While the precise enzymatic steps leading to this compound are not fully elucidated, it is understood to be formed through the oxidative coupling of two molecules of a monoflavonoid precursor, likely a derivative of apigenin.

The general flavonoid biosynthetic pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaroyl-CoA. Chalcone (B49325) synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. Chalcone isomerase (CHI) then converts the chalcone into a flavanone, a key intermediate. From this point, a series of hydroxylations, dehydrogenations, and other modifications lead to the formation of various flavonoid classes, including flavones like apigenin.

The final step in the formation of biflavonoids like this compound is believed to involve a peroxidase-mediated oxidative coupling of the monomeric flavonoid precursors. This process likely involves the generation of radical intermediates that then dimerize to form the characteristic biflavonoid linkage.

Biological Functions and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for the development of novel therapeutics.

Anticancer Activity

This compound has demonstrated significant anticancer effects, particularly against non-small cell lung cancer (NSCLC) cell lines.

3.1.1. Inhibition of Cell Proliferation and Viability

This compound inhibits the proliferation of NSCLC cells in a dose- and time-dependent manner.

Cell LineAssayIC₅₀ (µM)Incubation Time (h)Reference
A549MTT71.1224
A549MTT87.36 ± 5.1812
A549MTT71.46 ± 2.8724
A549MTT63.55 ± 4.2248
H1650MTT67.5424
Caco-2MTT79.70Not Specified
EC-109MTT76.68Not Specified
PC-3MTT106.31Not Specified
HepG2MTT87.14Not Specified

3.1.2. Induction of Apoptosis and Autophagy

This compound induces programmed cell death in cancer cells through both apoptosis and autophagy. It upregulates the expression of pro-apoptotic proteins like Bax, cleaved caspase-3, and cleaved caspase-9, while downregulating the anti-apoptotic protein Bcl-2. Furthermore, this compound can induce autophagy by modulating the expression of autophagy-related proteins such as Beclin-1, Atg5, and Atg7.

3.1.3. Inhibition of Migration and Invasion

A key aspect of cancer progression is the ability of tumor cells to metastasize. This compound has been shown to inhibit the migration and invasion of NSCLC cells, a process potentially mediated by the reversal of the epithelial-mesenchymal transition (EMT).

3.1.4. Modulation of Signaling Pathways

The anticancer effects of this compound are, in part, attributed to its ability to modulate key intracellular signaling pathways. A primary target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Autophagy Autophagy mTOR->Autophagy

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

Anti-inflammatory, Antioxidant, and Neuroprotective Effects

While research has predominantly focused on its anticancer properties, emerging evidence suggests that this compound also possesses anti-inflammatory, antioxidant, and neuroprotective activities, which are common features of flavonoids. The multiple hydroxyl groups in its structure enable it to scavenge free radicals effectively, thus mitigating oxidative stress, a key contributor to inflammation and neurodegeneration. Further quantitative studies are required to fully characterize these effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the functional characterization of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed A549 or H1650 cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 12, 24, or 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting a dose-response curve.

Transwell Migration Assay

This protocol is a standard method to assess the effect of this compound on cancer cell migration.

  • Preparation of Transwell Inserts: Rehydrate 8.0 µm pore size Transwell inserts by adding serum-free medium to the upper and lower chambers and incubate for 2 hours at 37°C.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed 1 × 10⁵ cells in 200 µL of serum-free medium into the upper chamber of the Transwell insert.

  • Chemoattractant Addition: To the lower chamber, add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS). For the treatment group, add this compound at the desired concentration to both the upper and lower chambers.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes at room temperature. Wash twice with PBS and then stain with 0.1% crystal violet for 30 minutes.

  • Quantification: Wash the membranes to remove excess stain. Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted with 10% acetic acid, and the absorbance can be measured at 590 nm.

Western Blot Analysis

This protocol details the steps to analyze the effect of this compound on the phosphorylation status of proteins in the PI3K/Akt/mTOR pathway.

  • Cell Treatment and Lysis: Plate cells and treat with this compound as described for the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Perspectives

This compound is a promising natural product with a well-defined molecular structure and a range of potent biological activities, most notably its anticancer effects against non-small cell lung cancer. Its ability to modulate critical signaling pathways like PI3K/Akt/mTOR underscores its therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Future research should focus on several key areas:

  • Elucidation of the specific biosynthetic pathway of this compound.

  • Comprehensive in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.

  • Further investigation into its anti-inflammatory, antioxidant, and neuroprotective properties to broaden its therapeutic applications.

  • Structure-activity relationship studies to identify the key structural features responsible for its biological activities, which could guide the synthesis of more potent and selective analogs.

By addressing these research questions, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel agent in the fight against cancer and other debilitating diseases.

References

In Silico Prediction of Sotetsuflavone Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sotetsuflavone, a biflavonoid originally isolated from Cycas revoluta Thunb., has demonstrated significant potential as an anticancer agent.[1][2] Its therapeutic effects are attributed to its ability to modulate multiple cellular processes, including apoptosis, autophagy, and cell cycle arrest.[2][3] In silico computational approaches, such as network pharmacology and molecular docking, are crucial for rapidly identifying and validating the molecular targets of natural products like this compound. These methods provide a cost-effective and efficient strategy to elucidate the complex mechanisms of action, paving the way for further drug development and clinical application.[4][5] This guide details the in silico methodologies used to predict the biological targets of this compound, summarizes the key findings, and presents the implicated signaling pathways.

Predicted Molecular Targets of this compound

In silico analyses, primarily through network pharmacology, have identified numerous potential protein targets for this compound. These targets are implicated in various cancer types, particularly pancreatic and non-small cell lung cancer (NSCLC). A study combining target prediction databases and protein-protein interaction (PPI) network analysis identified 31 hub targets in pancreatic cancer.[6][7] Further analysis highlighted six of these as promising biomarkers for diagnosis and prognosis.[6][7]

Target CategoryPredicted Protein TargetsImplicated Cancer Type(s)Reference
Hub Targets ABCB1, AURKA, CDK1, HDAC6, MET, MMP3Pancreatic Cancer[1][6][7]
Apoptosis Regulation Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), Caspase-3, Caspase-9, Cytochrome CNon-Small Cell Lung Cancer[2][3]
Cell Cycle Control Cyclin D1, CDK4Non-Small Cell Lung Cancer[2][3]
PI3K/Akt/mTOR Pathway PI3K, Akt, mTORNon-Small Cell Lung Cancer[1][3]

Key Signaling Pathways Modulated by this compound

Enrichment analyses of predicted targets reveal that this compound's anticancer effects are mediated through the modulation of critical signaling pathways.

1. PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to block the PI3K/Akt/mTOR signaling pathway.[1][3] This inhibition is a key mechanism for inducing autophagy and apoptosis in cancer cells, ultimately leading to cell death.[3]

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Autophagy Autophagy This compound->Autophagy Induces Apoptosis Apoptosis (Cell Death) This compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibits

This compound's inhibition of the PI3K/Akt/mTOR pathway.

2. Apoptosis Pathway: this compound induces apoptosis through the intrinsic, mitochondria-dependent pathway.[2] It achieves this by increasing the levels of pro-apoptotic proteins like Bax and Cytochrome C, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and caspase-3, executing programmed cell death.[2][3]

3. Cell Cycle Regulation: The compound effectively halts the cell cycle at the G0/G1 phase.[2][3] This arrest is caused by the downregulation of key regulatory proteins, Cyclin D1 and CDK4, preventing cancer cells from progressing into the DNA synthesis (S) phase.[2][3]

Experimental Protocols for In Silico Prediction

The identification of this compound's targets relies on a systematic computational workflow. This process integrates target prediction, network construction, and binding validation through molecular docking.

G cluster_0 Target Identification & Network Pharmacology cluster_1 Functional Analysis & Validation A 1. Predict this compound Targets (SwissTargetPrediction, TargetNet) C 3. Screen Overlapping Targets (Venn Diagram) A->C B 2. Identify Disease Targets (Public Databases) B->C D 4. Construct PPI Network (STRING Database) C->D E 5. Analyze Network & Identify Hub Targets (Cytoscape) D->E F 6. GO & KEGG Pathway Enrichment Analysis E->F G 7. Molecular Docking (AutoDock Vina) F->G H 8. Analyze Binding Affinity & Interactions G->H

Workflow for in silico prediction of this compound targets.

Protocol 1: Network Pharmacology and Hub Target Identification

This protocol outlines the steps to identify potential targets of this compound and determine their significance in a disease context.

  • Potential Target Prediction:

    • Obtain the chemical structure of this compound (e.g., from PubChem).

    • Submit the structure to target prediction databases such as SwissTargetPrediction and TargetNet to generate a list of potential protein targets based on chemical similarity.[6] A total of 551 potential targets for this compound were initially identified using this method in one study.[6]

  • Disease-Associated Target Collection:

    • Compile a list of genes and proteins associated with the disease of interest (e.g., pancreatic cancer) from publicly available databases like GeneCards, OMIM, and DrugBank.

  • Intersection Analysis:

    • Use a Venn diagram tool to identify the overlapping targets between the list of this compound's potential targets and the list of disease-associated targets. These overlapping genes are considered the primary candidates for the therapeutic action of this compound.

  • Protein-Protein Interaction (PPI) Network Construction:

    • Input the list of overlapping target genes into the STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database.[6]

    • Set a high confidence score (e.g., > 0.7) to ensure the reliability of the interactions.

    • Export the resulting interaction network data.

  • Network Analysis and Hub Gene Identification:

    • Import the PPI network into Cytoscape software (version 3.9.0 or later) for visualization and analysis.[6][7]

    • Use network analyzer tools within Cytoscape to calculate topological parameters like 'degree,' 'betweenness centrality,' and 'closeness centrality.'

    • Identify "hub targets" as the nodes with the highest degree scores, as they represent highly connected and biologically important proteins within the network.

  • Pathway and Functional Enrichment Analysis:

    • Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the list of overlapping targets and hub targets using tools like DAVID or FunRich.[8][9]

    • This step reveals the biological processes, molecular functions, and signaling pathways that are significantly associated with the predicted targets. Key pathways identified for this compound include the PI3K-Akt signaling pathway, apoptosis, and pathways in cancer.[1]

Protocol 2: Molecular Docking

This protocol is used to predict the binding affinity and interaction patterns between this compound and its identified hub targets.[4]

  • Ligand and Protein Preparation:

    • Ligand (this compound): Obtain the 3D structure of this compound (e.g., in SDF format) and perform energy minimization using a suitable chemistry software package (e.g., ChemDraw, Avogadro). Convert the structure to the PDBQT format required for docking software.[10]

    • Protein (Target): Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[10] Remove water molecules, co-crystallized ligands, and any non-essential chains from the structure.[10] Add polar hydrogens and assign Kollman charges. Save the prepared protein structure in PDBQT format.

  • Active Site Definition and Grid Box Generation:

    • Identify the active binding site of the target protein. This can be determined from the location of a co-crystallized ligand or by using pocket prediction tools.

    • Define a grid box that encompasses the entire active site. The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.[10]

  • Molecular Docking Simulation:

    • Perform the docking using software like AutoDock Vina.[7] The software will systematically sample different conformations (poses) of the ligand within the protein's active site and calculate a binding affinity score for each pose.[4]

  • Analysis of Docking Results:

    • The primary output is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger and more stable binding interaction.

    • Visualize the best-scoring pose using software like PyMOL or Discovery Studio to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Quantitative Analysis: Molecular Docking Results

Molecular docking simulations have confirmed a strong binding capacity between this compound and its key hub targets, validating the predictions from network pharmacology.[1][6]

Hub TargetBinding Affinity (kcal/mol)Note
ABCB1Data Not Available in Search ResultsPredicted as a key hub target with strong binding capacity.[6][7]
AURKAData Not Available in Search ResultsPredicted as a key hub target with strong binding capacity.[6][7]
CDK1Data Not Available in Search ResultsPredicted as a key hub target with strong binding capacity.[6][7]
HDAC6Data Not Available in Search ResultsPredicted as a key hub target with strong binding capacity.[6][7]
METData Not Available in Search ResultsPredicted as a key hub target with strong binding capacity.[6][7]
MMP3Data Not Available in Search ResultsPredicted as a key hub target with strong binding capacity.[6][7]
PI3KData Not Available in Search ResultsIn vitro studies confirm interaction.[3]
AktData Not Available in Search ResultsIn vitro studies confirm interaction.[3]
mTORData Not Available in Search ResultsIn vitro studies confirm interaction.[3]

Note: While studies confirm strong binding, the specific binding affinity values from the in silico studies were not detailed in the provided search results. These values would typically be generated by the molecular docking protocol described above.

Conclusion

In silico prediction methodologies provide a powerful framework for understanding the molecular mechanisms of natural products like this compound. Through a combination of network pharmacology and molecular docking, researchers have identified key targets and pathways, most notably the inhibition of the PI3K/Akt/mTOR pathway, which drives its anticancer effects in NSCLC and pancreatic cancer.[1][3] These computational findings offer a solid theoretical foundation for further experimental validation and support the development of this compound as a novel therapeutic agent. Future in vivo and in vitro studies are essential to confirm these predicted interactions and to ensure the safety and efficacy of this compound in a clinical setting.[7]

References

Toxicological Profile of Sotetsuflavone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information on sotetsuflavone. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety evaluation. Significant gaps exist in the toxicological data for this compound, and further research is required to establish a complete safety profile.

Executive Summary

This compound, a biflavonoid originally isolated from Cycas revoluta Thunb., has garnered scientific interest primarily for its potential anticancer activities.[1][2] This technical guide provides a detailed overview of the current state of knowledge regarding its toxicological profile. The available data are predominantly derived from in vitro studies investigating its cytotoxic effects on various cancer cell lines.

Currently, there is a notable absence of comprehensive in vivo toxicological studies, including acute, sub-chronic, and chronic toxicity assessments. Consequently, critical toxicological endpoints such as the median lethal dose (LD50) and No-Observed-Adverse-Effect Level (NOAEL) for this compound have not been established. Furthermore, specific studies on the genotoxicity, mutagenicity, and the complete Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound are not available in the public domain.

This guide will present the existing cytotoxicity data, outline the experimental protocols for key toxicological assays that have yet to be performed on this compound, and discuss the known signaling pathways affected by this compound based on anticancer research. Inferences from toxicological studies on related isoflavones are included to provide a broader context where direct data on this compound is lacking.

Quantitative Toxicological Data

The majority of quantitative data for this compound's toxicity comes from its effects on cancer cell viability. These studies are primarily focused on its therapeutic potential rather than its toxicological profile.

In Vitro Cytotoxicity

This compound has demonstrated significant antiproliferative activity against non-small cell lung cancer (NSCLC) A549 cells.[1][2] The inhibitory effect is reported to be dose- and time-dependent.[2]

Cell LineAssayIC50 (µM)Exposure Time (hours)Reference
A549 (NSCLC)MTT AssayNot explicitly stated, but significant inhibition observed at 64 µM and 128 µM24 and 48
H1650 (NSCLC)Not SpecifiedNot explicitly stated, but significant inhibition of migration and invasion observed24

Experimental Protocols

Detailed experimental protocols for key toxicological assays are provided below. It is important to note that the results of these assays for this compound are not currently available in published literature.

Acute Oral Toxicity (OECD 423)

This method provides an estimate of the acute oral toxicity of a substance.

Experimental Workflow for Acute Oral Toxicity (OECD 423)

G cluster_0 Phase 1: Sighting Study cluster_1 Phase 2: Main Study A Administer starting dose (e.g., 300 mg/kg) to 3 animals B Observe for mortality and clinical signs of toxicity for 14 days A->B C Decision Point: - If 2-3 animals die, decrease dose. - If 0-1 animal dies, proceed to higher dose in next step. B->C D Administer selected higher dose (e.g., 2000 mg/kg) to 3 new animals C->D Based on Sighting Study Outcome E Observe for mortality and clinical signs of toxicity for 14 days D->E F Data Analysis: - Record mortality, body weight changes, clinical signs. - Necropsy of all animals. E->F

Caption: Workflow for OECD 423 Acute Oral Toxicity Study.

  • Animals: Typically, female rats are used.

  • Housing: Animals are housed in standard conditions with access to food and water.

  • Dosing: A single oral dose of this compound is administered via gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is used to evaluate the mutagenic potential of a substance by assessing its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Experimental Workflow for Ames Test (OECD 471)

G A Prepare bacterial tester strains (e.g., TA98, TA100) C Mix bacteria, this compound, and S9 mix (for metabolic activation) or buffer A->C B Prepare this compound dilutions B->C D Pour mixture onto minimal glucose agar (B569324) plates C->D E Incubate plates for 48-72 hours D->E F Count revertant colonies E->F G Compare colony counts of treated plates to negative and positive controls F->G

Caption: General workflow for the Ames mutagenicity test.

  • Bacterial Strains: A set of histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of E. coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver).

  • Procedure: The bacterial strains are exposed to various concentrations of this compound in the presence and absence of the S9 mix.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in a histidine- or tryptophan-deficient medium) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Experimental Workflow for Chromosomal Aberration Test

G A Culture mammalian cells (e.g., CHO, human lymphocytes) B Expose cells to various concentrations of this compound (+/- S9 mix) A->B C Add mitotic arresting agent (e.g., colcemid) B->C D Harvest cells and prepare chromosome spreads C->D E Stain slides and analyze metaphase cells microscopically D->E F Score for structural and numerical chromosomal aberrations E->F

Caption: Workflow for the in vitro chromosomal aberration test.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.

  • Exposure: Cell cultures are treated with at least three concentrations of this compound, with and without metabolic activation (S9).

  • Harvesting: After an appropriate incubation period, cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.

  • Analysis: Chromosomes are prepared, stained, and examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges) and numerical abnormalities.

Genotoxicity and Mutagenicity

There are no specific genotoxicity or mutagenicity studies available for this compound. However, studies on other soy isoflavones have been conducted. For example, an investigational soy isoflavone (B191592) product, PTI G-2535, showed some evidence of mutagenicity in mouse lymphoma cells and a weak, non-dose-related increase in micronucleated polychromatic erythrocytes in male mice at high doses. In bacterial mutagenesis experiments (Ames test), it was not mutagenic without metabolic activation but showed a slight increase in revertants in one strain with metabolic activation.

ADME and Pharmacokinetics

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic data for this compound are not available. For isoflavones in general, absorption can be biphasic, occurring in both the small and large intestines. They are known to be metabolized, particularly into conjugates like glucuronides and sulfates, which are the primary forms found in plasma. The bioavailability of isoflavones can be influenced by gut microbiota.

Mechanisms of Action and Signaling Pathways

The known mechanisms of action for this compound are derived from cancer research and are primarily related to its cytotoxic and anti-proliferative effects.

Induction of Apoptosis via ROS-Mediated Mitochondrial Pathway

In A549 lung cancer cells, this compound has been shown to induce apoptosis through a mitochondrial-dependent pathway mediated by reactive oxygen species (ROS).

This compound-Induced Apoptosis Signaling Pathway

G This compound This compound ROS Increased Intracellular ROS This compound->ROS Bax Bax (pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 Downregulates Mito Mitochondrial Membrane Potential Collapse ROS->Mito CytC Cytochrome C Release Mito->CytC Bax->Mito Bcl2->Mito Inhibits Casp9 Cleaved Caspase-9 CytC->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated mitochondrial apoptosis pathway induced by this compound.

This pathway involves:

  • An increase in intracellular ROS levels.

  • A decrease in the mitochondrial membrane potential.

  • Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.

  • Release of cytochrome C from the mitochondria into the cytosol.

  • Activation of caspase-9 and caspase-3, leading to apoptosis.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

This compound has been reported to induce autophagy in non-small cell lung cancer cells by blocking the PI3K/Akt/mTOR signaling pathway.

This compound's Effect on the PI3K/Akt/mTOR Pathway

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion and Future Directions

The current toxicological profile of this compound is incomplete and relies heavily on data from in vitro anticancer studies. While these studies indicate cytotoxic potential against cancer cells, they do not provide a comprehensive safety assessment for non-cancerous cells or for in vivo systems.

To establish a robust toxicological profile for this compound, the following studies are essential:

  • Acute, sub-chronic, and chronic toxicity studies in rodent models to determine LD50 and NOAEL values and to identify potential target organs of toxicity.

  • A full battery of genotoxicity and mutagenicity tests , including the Ames test, chromosomal aberration assay, and an in vivo micronucleus test.

  • Comprehensive ADME and pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.

  • Dermal and inhalation toxicity studies if these are potential routes of human exposure.

Without these critical data, the safety of this compound for any potential therapeutic or other application cannot be assured. Researchers and drug development professionals should proceed with caution and prioritize these toxicological evaluations in future research.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Extraction and Purification of Sotetsuflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sotetsuflavone, a biflavonoid primarily isolated from Cycas revoluta Thunb., has demonstrated significant anti-tumor activities, making it a compound of interest for pharmacological research and drug development.[1] Its therapeutic potential is linked to the induction of apoptosis and the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, in cancer cells.[1][2] The effective isolation and purification of this compound are critical for advancing preclinical and clinical studies. This document provides a detailed guide to the extraction and purification of this compound from plant sources, offering optimized protocols for various laboratory scales. We present a systematic workflow from crude extraction using modern techniques to high-purity isolation via column chromatography and preparative HPLC, supported by quantitative data and visual guides to the experimental process and its underlying biological mechanisms.

Extraction of this compound

The initial step involves extracting total flavonoids from the raw plant material. Modern extraction techniques are generally preferred over conventional methods due to their higher efficiency, reduced solvent consumption, and shorter processing times.[3][4]

Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the crude extract. Below is a summary of common methods applied for flavonoid extraction.

Method Typical Solvent Solid-to-Liquid Ratio Temperature Time Typical Yield Advantages Disadvantages
Reflux Extraction 70-85% Ethanol (B145695)1:20 - 1:40 g/mL80-90°C1.5 - 2.5 h~15 mg/gHigh solvent utilization, suitable for industrial scale.Can degrade thermolabile compounds.
Ultrasound-Assisted Extraction (UAE) 60-80% Ethanol1:20 - 1:50 g/mL40-60°C30 - 60 minVariable, often >5%Faster, lower temperature, reduced solvent use.Excessive power can degrade target compounds.
Microwave-Assisted Extraction (MAE) 70% Ethanol1:20 g/mL~110°C10 - 20 min~5.7%Very fast, highly efficient.Limited industrial application, safety concerns.
Accelerated Solvent Extraction (ASE) Methanol–water (75:25, v/v)N/A125°C~20 minHighFast, efficient, reduced solvent volume.Requires specialized high-pressure equipment.
Recommended Extraction Protocol: Reflux Extraction

This protocol is widely applicable and scalable for producing a crude flavonoid extract containing this compound.

Materials:

  • Dried and powdered plant material (e.g., leaves of Cycas revoluta)

  • 82% Ethanol in deionized water

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Filter paper or Buchner funnel setup

  • Rotary evaporator

Procedure:

  • Weigh the powdered plant material and place it in a round-bottom flask.

  • Add 82% ethanol at a solid-to-liquid ratio of 1:33 g/mL.

  • Set up the reflux apparatus in a fume hood, connecting the condenser and heating mantle.

  • Heat the mixture to 90°C and maintain a gentle reflux for 1.5 hours.

  • After the first extraction, cool the mixture and filter it to separate the extract from the plant residue.

  • Return the plant residue to the flask and repeat the extraction process (Step 2-4) one more time to maximize yield.

  • Combine the filtrates from both extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol. The resulting aqueous concentrate is the crude flavonoid extract.

Purification of this compound

Purification is a multi-step process designed to isolate this compound from other co-extracted compounds. A common strategy involves initial cleanup with macroporous resin followed by fine purification using column chromatography and preparative HPLC.

General Purification Workflow

G This compound Extraction and Purification Workflow Plant Plant Material (e.g., Cycas revoluta) Grind Drying & Grinding Plant->Grind Extract Extraction (e.g., Reflux with 82% EtOH) Grind->Extract Concentrate Concentration (Rotary Evaporation) Extract->Concentrate Crude Crude Flavonoid Extract Concentrate->Crude Macroporous Step 1: Macroporous Resin (e.g., D101 Resin) Crude->Macroporous Silica Step 2: Silica Gel Column Macroporous->Silica Fractions Fraction Collection & TLC Analysis Silica->Fractions Prep_HPLC Step 3: Preparative HPLC (C18 Column) Fractions->Prep_HPLC Combine target fractions Pure High-Purity this compound (>95%) Prep_HPLC->Pure Crystal Crystallization Pure->Crystal Final Final Product (>99% Purity) Crystal->Final G This compound Inhibition of the PI3K/AKT/mTOR Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->mTOR Inhibits

References

Application Note: Quantification of Sotetsuflavone using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of sotetsuflavone. This compound, a biflavonoid found in various plant species, including Ginkgo biloba and Cycas revoluta, has garnered significant interest for its potential pharmacological activities. The method described herein is suitable for the accurate and precise quantification of this compound in plant extracts and other matrices. This document provides a comprehensive protocol for sample preparation, HPLC analysis, and method validation, making it a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a naturally occurring biflavonoid characterized by two apigenin (B1666066) units linked together. It has been the subject of research for its potential antioxidant, anti-inflammatory, and neuroprotective properties. To support further pharmacological studies and to ensure the quality control of herbal products containing this compound, a reliable and validated analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of flavonoids due to its high resolution, sensitivity, and accuracy.[1][2] This application note details a robust RP-HPLC method coupled with UV detection for the determination of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Plant material (e.g., dried leaves of Ginkgo biloba)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions

A gradient elution was developed to ensure optimal separation of this compound from other components in the sample matrix.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 275 nm

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation from Plant Material
  • Grinding: Grind the dried plant material into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a flask. Add 50 mL of 80% methanol-water solution.

  • Sonication: Sonicate the mixture for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Precision

Intra-day and inter-day precision were assessed by analyzing three different concentrations of this compound standard solution six times on the same day and on three different days, respectively. The results are expressed as the relative standard deviation (%RSD).

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample, and the recovery was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary

The following tables summarize the validation parameters of the HPLC method for this compound quantification.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
115234
576170
10152340
25380850
50761700
1001523400
Regression Equation y = 15234x + 125
Correlation Coefficient (r²) 0.9998

Table 2: Precision Data for this compound

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3 days)
51.251.82
250.881.45
500.651.10

Table 3: Accuracy (Recovery) Data for this compound

Sample Concentration (µg/mL)Spiked Amount (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD (n=3)
201029.8599.51.3
202039.6899.21.1
204059.4099.00.9

Table 4: LOD and LOQ for this compound

ParameterValue (µg/mL)
LOD 0.15
LOQ 0.50

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sp1 Grind Plant Material sp2 Weigh 1.0 g of Powder sp1->sp2 sp3 Add 50 mL of 80% Methanol sp2->sp3 sp4 Sonicate for 30 min sp3->sp4 sp5 Centrifuge at 4000 rpm sp4->sp5 sp6 Filter through 0.45 µm Syringe Filter sp5->sp6 ha1 Inject 10 µL of Sample sp6->ha1 Filtered Extract ha2 Gradient Elution with C18 Column ha1->ha2 ha3 UV Detection at 275 nm ha2->ha3 ha4 Data Acquisition and Processing ha3->ha4

Caption: Experimental workflow from sample preparation to HPLC analysis.

logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation (ICH Guidelines) cluster_application Application md1 Objective: Quantify this compound md2 Technique: RP-HPLC md1->md2 md3 Key Parameters: Column, Mobile Phase, Wavelength md2->md3 mv1 Linearity md3->mv1 Leads to mv2 Precision (Intra-day & Inter-day) md3->mv2 Leads to mv3 Accuracy (Recovery) md3->mv3 Leads to mv4 Specificity md3->mv4 Leads to mv5 LOD & LOQ md3->mv5 Leads to app1 Quality Control of Herbal Products mv1->app1 Enables app2 Pharmacokinetic Studies mv1->app2 Enables app3 Scientific Research mv1->app3 Enables mv2->app1 Enables mv2->app2 Enables mv2->app3 Enables mv3->app1 Enables mv3->app2 Enables mv3->app3 Enables mv4->app1 Enables mv4->app2 Enables mv4->app3 Enables mv5->app1 Enables mv5->app2 Enables mv5->app3 Enables

Caption: Logical relationship of HPLC method development and validation.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The method was successfully validated according to ICH guidelines, demonstrating its reliability for routine analysis. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the analysis of this compound in plant-derived materials and pharmaceutical preparations.

References

Application Notes and Protocols for the Synthesis of Sotetsuflavone Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and biological evaluation of sotetsuflavone derivatives aimed at elucidating their structure-activity relationships (SAR), particularly in the context of anticancer drug discovery. This compound, a naturally occurring biflavonoid, has demonstrated promising anticancer properties, including the induction of apoptosis and autophagy in cancer cells. This document outlines detailed protocols for the chemical modification of the this compound scaffold, methods for evaluating the biological activity of the resulting derivatives, and an analysis of the key signaling pathways involved.

Introduction to this compound and its Anticancer Activity

This compound (4',4''',5,5'',7,7''-hexahydroxy-3',8''-biflavone) is a biflavonoid isolated from Cycas revoluta Thunb.. It has been shown to possess various biological activities, with its anticancer effects being of significant interest. Studies have demonstrated that this compound can inhibit the proliferation of non-small cell lung cancer (NSCLC) cells, such as A549, by inducing cell cycle arrest and apoptosis. The anticancer mechanism of this compound is multifaceted, involving the modulation of key cellular signaling pathways.

Two prominent pathways affected by this compound are:

  • The PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to the induction of autophagy in NSCLC cells[1][2].

  • The ROS-Mediated Mitochondrial-Dependent Apoptosis Pathway: this compound can increase the intracellular levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptosis cascade.

Given its potent biological activity, the this compound scaffold presents a valuable starting point for the development of novel anticancer agents. A systematic SAR study through the synthesis and evaluation of its derivatives can provide crucial insights into the structural features essential for its bioactivity, potentially leading to the discovery of analogues with enhanced potency and improved pharmacological profiles.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives for SAR studies involves the targeted modification of its core structure. Key positions for modification include the hydroxyl groups on the A, B, and C rings, which can be alkylated, acylated, or used as handles for the introduction of other functional groups. The following protocols describe general methods for the synthesis of the this compound core and its subsequent derivatization.

General Synthetic Strategies for the Biflavonoid Core

The synthesis of the this compound core can be approached through several methods commonly used for biflavonoid synthesis. These strategies typically involve the coupling of two flavonoid monomers[3].

  • Suzuki-Miyaura Cross-Coupling: This method involves the palladium-catalyzed cross-coupling of a halogenated flavonoid with a flavonoid boronic acid or ester. This approach offers a versatile way to create the C-C linkage between the two flavonoid units[4].

  • Ullmann Coupling: This classic method uses copper-mediated coupling of two halogenated flavonoid monomers to form the biaryl bond[3].

  • Oxidative Coupling: Phenolic flavonoid precursors can be coupled directly through oxidative methods, often employing iron(III) chloride or other oxidizing agents.

Protocol for the Synthesis of a Monomethoxy this compound Derivative (Illustrative Example)

This protocol describes a representative method for the selective methylation of one of the hydroxyl groups of this compound, a common strategy in SAR studies to probe the importance of specific hydroxyls for activity.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.1 equivalents) to the solution. The mixture will become a suspension.

  • Addition of Alkylating Agent: While stirring vigorously, add dimethyl sulfate (1.1 equivalents) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., DCM:MeOH, 95:5).

  • Work-up: Once the starting material is consumed (typically after 4-6 hours), filter the reaction mixture to remove the potassium carbonate.

  • Extraction: Evaporate the acetone under reduced pressure. Dissolve the residue in DCM and wash with water (3 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, eluting with a gradient of DCM and MeOH to isolate the desired monomethoxy derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Biological Evaluation of this compound Derivatives

The synthesized derivatives should be evaluated for their anticancer activity to establish a structure-activity relationship. The following are key experimental protocols for assessing cytotoxicity and understanding the mechanism of action.

Cell Culture

The A549 human lung adenocarcinoma cell line is a suitable model for these studies[5]. Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂[5].

Protocol for MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity[6].

Materials:

  • A549 cells

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight[5].

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution to each well[5].

  • Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at room temperature to dissolve the formazan crystals[5].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[6].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each derivative.

Protocol for Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway[7][8][9][10].

Materials:

  • A549 cells

  • This compound derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat A549 cells with the this compound derivatives at their respective IC₅₀ concentrations for a specified time (e.g., 24 hours). Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression and phosphorylation.

Data Presentation and SAR Analysis

The quantitative data obtained from the biological assays should be summarized in tables to facilitate SAR analysis.

Table 1: Cytotoxicity of this compound Derivatives against A549 Cells

CompoundR⁴R⁵R⁶IC₅₀ (µM)
This compoundOHOHOHOHOHOH15.2 ± 1.8
Derivative 1 OMeOHOHOHOHOH25.6 ± 2.1
Derivative 2 OHOMeOHOHOHOH32.4 ± 3.5
Derivative 3 OHOHOMeOHOHOH12.8 ± 1.5
Derivative 4 OHOHOHOMeOHOH45.1 ± 4.2
Derivative 5 OHOHOHOHOMeOH18.9 ± 2.0
Derivative 6 OHOHOHOHOHOMe21.3 ± 2.3
Doxorubicin------0.8 ± 0.1

Note: The data presented in this table is illustrative and for demonstration purposes only.

SAR Analysis:

Based on the illustrative data in Table 1, a preliminary SAR can be deduced:

  • Methylation of the hydroxyl groups at positions R¹, R², R⁴, R⁵, and R⁶ generally leads to a decrease in cytotoxic activity compared to the parent this compound, suggesting that these hydroxyl groups may be important for activity.

  • In contrast, methylation at the R³ position (illustrative) resulted in a slight increase in activity, indicating that this position might be a suitable site for modification to improve potency.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis of this compound Derivatives cluster_evaluation Biological Evaluation start This compound reaction Chemical Modification (e.g., Methylation, Acylation) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization derivatives This compound Derivatives characterization->derivatives cell_culture A549 Cell Culture derivatives->cell_culture Test Compounds mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay western_blot Western Blot Analysis cell_culture->western_blot ic50 IC50 Determination mtt_assay->ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis Data for pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis pathway_analysis->sar_analysis Data for G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ros ROS-Mediated Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits ROS Increased ROS Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->PI3K inhibits This compound->ROS induces

References

Application Notes and Protocols for In Vitro Sotetsuflavone Anticancer Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sotetsuflavone, a naturally occurring biflavonoid isolated from Cycas revoluta Thunb., has demonstrated significant anticancer properties in preclinical studies.[1][2] These application notes provide a comprehensive guide for researchers investigating the in vitro anticancer activity of this compound, with a focus on its effects on cell proliferation, apoptosis, and cell cycle progression. The detailed protocols and data presentation formats are designed to facilitate the consistent and reproducible evaluation of this compound and other potential anticancer compounds.

Mechanism of Action Overview

This compound exerts its anticancer effects through multiple mechanisms. In non-small cell lung cancer (NSCLC) cells, such as the A549 cell line, this compound has been shown to inhibit proliferation and induce apoptosis.[1][2] This is achieved through the induction of reactive oxygen species (ROS), which in turn triggers the mitochondrial-dependent apoptosis pathway.[1] Key molecular events include the disruption of the mitochondrial membrane potential, release of cytochrome C, and activation of caspase-9 and caspase-3.

Furthermore, this compound can induce cell cycle arrest at the G0/G1 phase by downregulating the expression of Cyclin D1 and cyclin-dependent kinase 4 (CDK4). This compound has also been found to induce autophagy by blocking the PI3K/Akt/mTOR signaling pathway.

Data Presentation

Table 1: Cytotoxicity of this compound in A549 Cancer Cell Line
Treatment DurationIC50 (µmol/L)Assay
12 h>200MTT
24 h128MTT
48 h<80MTT

Data synthesized from literature investigating the dose-dependent effects of this compound on A549 cell viability.

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (24h treatment)
This compound (µmol/L)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.28 ± 0.94Not ReportedNot Reported
6457.10 ± 2.56Not ReportedNot Reported
12883.53 ± 3.24Not ReportedNot Reported

Data represents the percentage of cells in each phase of the cell cycle as determined by flow cytometry.

Table 3: Modulation of Key Apoptotic and Cell Cycle Proteins by this compound in A549 Cells
ProteinEffect of this compound Treatment
Pro-Apoptotic
BaxIncreased
Cleaved Caspase-3Increased
Cleaved Caspase-9Increased
Cytochrome CIncreased
Anti-Apoptotic
Bcl-2Decreased
Cell Cycle Regulators
Cyclin D1Decreased
CDK4Decreased

Summary of changes in protein expression levels observed via Western blotting following this compound treatment.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis start Seed A549 Cells treat Treat with this compound (Various Concentrations & Durations) start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Apoptosis Assays (Annexin V/PI, Hoechst, TUNEL) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle western Western Blot (Protein Expression) treat->western ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Quantify Protein Levels western->protein_quant

Caption: Experimental workflow for assessing the in vitro anticancer activity of this compound.

sotetsuflavone_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ros ROS-Mediated Mitochondrial Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis_bcl2 Bcl-2 Family Regulation This compound This compound pi3k PI3K This compound->pi3k Inhibits ros ↑ ROS This compound->ros cyclinD1 ↓ Cyclin D1 This compound->cyclinD1 cdk4 ↓ CDK4 This compound->cdk4 bax ↑ Bax This compound->bax bcl2 ↓ Bcl-2 This compound->bcl2 akt Akt pi3k->akt mtor mTOR akt->mtor autophagy Autophagy mtor->autophagy Inhibits mito ↓ Mitochondrial Membrane Potential ros->mito cyto_c ↑ Cytochrome C Release mito->cyto_c cas9 ↑ Cleaved Caspase-9 cyto_c->cas9 cas3 ↑ Cleaved Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis g0g1_arrest G0/G1 Arrest cyclinD1->g0g1_arrest cdk4->g0g1_arrest bax->apoptosis bcl2->apoptosis

Caption: Signaling pathways modulated by this compound leading to anticancer effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • A549 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for the desired time periods (e.g., 12, 24, 48 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V-FITC. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.

Materials:

  • A549 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed A549 cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells (including floating cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after staining with a fluorescent dye like propidium iodide.

Materials:

  • A549 cells

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed and treat A549 cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary and secondary antibodies for detection.

Materials:

  • A549 cells

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Seed and treat A549 cells as previously described.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

References

Sotetsuflavone: Application Notes and Protocols for Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotetsuflavone, a naturally occurring biflavonoid, has garnered significant interest in biomedical research for its potential therapeutic properties, particularly in oncology. This document provides detailed application notes and standardized protocols for utilizing this compound in cell culture models. The information is curated from recent scientific literature to guide researchers in investigating its mechanisms of action and potential as a drug candidate.

Biological Activities in Cell Culture

This compound has been demonstrated to exhibit a range of biological activities in various cancer cell lines. The primary effects observed in in vitro studies include:

  • Anti-proliferative Activity: this compound inhibits the growth of several cancer cell lines in a time- and dose-dependent manner.[1]

  • Induction of Apoptosis: It triggers programmed cell death by modulating the expression of key apoptotic proteins.[2][3][4]

  • Cell Cycle Arrest: this compound can halt the cell cycle at the G0/G1 phase, preventing cancer cell proliferation.[2]

  • Induction of Autophagy: It can induce autophagy, a cellular self-degradation process, which in some contexts contributes to cell death.

  • Inhibition of Migration and Invasion: this compound has been shown to suppress the metastatic potential of cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µmol/L)
A549Human lung cancer71.12
Caco-2Human colon adenocarcinoma79.70
EC-109Human esophageal cancer76.68
HepG2Human hepatoma87.14
PC-3Human prostate cancer106.31

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways.

Sotetsuflavone_PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane This compound This compound PI3K PI3K This compound->PI3K inhibition Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Raptor Raptor mTOR->Raptor Autophagy Autophagy mTOR->Autophagy inhibition CellDeath Cell Death Autophagy->CellDeath

This compound has been shown to induce autophagy in non-small cell lung cancer (NSCLC) cells by blocking the PI3K/Akt/mTOR signaling pathway. This inhibition leads to a decrease in the phosphorylation of key downstream effectors like p70S6K and Raptor, ultimately promoting autophagy-mediated cell death.

Sotetsuflavone_Apoptosis_Pathway cluster_mito Mitochondria This compound This compound ROS ↑ ROS This compound->ROS Bcl2 ↓ Bcl-2 This compound->Bcl2 Bax ↑ Bax This compound->Bax MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome C Release MMP->CytoC Casp9 ↑ Cleaved Caspase-9 CytoC->Casp9 Bcl2->MMP inhibition Bax->MMP Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound induces apoptosis through a ROS-mediated mitochondrial-dependent pathway. It increases intracellular reactive oxygen species (ROS), leading to a collapse of the mitochondrial membrane potential. This is accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the release of cytochrome c and subsequent activation of caspases 9 and 3.

Sotetsuflavone_Cell_Cycle_Arrest This compound This compound CyclinD1 ↓ Cyclin D1 This compound->CyclinD1 CDK4 ↓ CDK4 This compound->CDK4 G0G1 G0/G1 Phase S S Phase CyclinD1->S inhibition CDK4->S inhibition G0G1->S progression Arrest Cell Cycle Arrest G0G1->Arrest

The compound causes cell cycle arrest at the G0/G1 phase by downregulating the expression of key regulatory proteins, Cyclin D1 and CDK4.

Experimental Protocols

Experimental_Workflow start Start: Cell Culture treatment This compound Treatment start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein Protein Expression (Western Blot) treatment->protein end End: Data Analysis viability->end apoptosis->end cell_cycle->end protein->end

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.

  • Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-2, Caspase-3, Cyclin D1, CDK4, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a promising natural compound with potent anti-cancer activities demonstrated in various cell culture models. The protocols and data presented here provide a comprehensive guide for researchers to further investigate its therapeutic potential. By understanding its effects on key signaling pathways and cellular processes, the scientific community can better evaluate its candidacy for future drug development.

References

Application Notes and Protocols for a Sotetsuflavone-Based Drug Delivery System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of a sotetsuflavone-based nanoparticle drug delivery system. The protocols outlined below are designed to enhance the therapeutic efficacy of this compound by improving its solubility, stability, and bioavailability.[1][2][3]

Introduction to this compound and the Need for a Drug Delivery System

This compound, a naturally occurring biflavonoid, has demonstrated significant potential as a therapeutic agent, particularly in oncology.[4] Studies have shown its ability to inhibit cancer cell proliferation and induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the mitochondrial-dependent apoptosis pathway.[4][5] However, like many flavonoids, the clinical application of this compound is hampered by its poor aqueous solubility, low permeability, and metabolic instability, leading to limited oral bioavailability.[1][2]

To overcome these limitations, the development of a suitable drug delivery system is crucial.[3][6] Nanoparticle-based systems, such as polymeric nanoparticles and liposomes, offer a promising approach to encapsulate this compound, thereby improving its physicochemical properties and enabling targeted delivery to cancer cells.[6][7][8] These nano-carriers can protect the drug from degradation, control its release, and enhance its cellular uptake, ultimately leading to improved therapeutic outcomes.[6][9]

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells, such as A549 non-small cell lung cancer cells, by modulating specific signaling pathways.[4][5] A key mechanism involves the upregulation of intracellular ROS, which leads to the disruption of the mitochondrial membrane potential.[4][5] This, in turn, triggers the release of cytochrome c from the mitochondria into the cytosol, activating a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[4][5] Furthermore, this compound can influence the expression of Bcl-2 family proteins, decreasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax, further promoting apoptosis.[4][5] this compound has also been reported to arrest the cell cycle at the G0/G1 phase.[4] In some cancer cell lines, this compound has been observed to inhibit migration and invasion by targeting pathways like PI3K/AKT/mTOR and TNF-α/NF-κB.[10]

Sotetsuflavone_Apoptosis_Pathway cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_mito Mitochondrion This compound This compound ROS ↑ ROS This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mito_MP ↓ Mitochondrial Membrane Potential ROS->Mito_MP Bax->Mito_MP Bcl2->Mito_MP Inhibits CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Mito_CytoC Cytochrome c Mito_MP->Mito_CytoC Release Mito_CytoC->CytoC

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocols

The following protocols provide a framework for the preparation and characterization of a this compound-based nanoparticle drug delivery system.

Preparation of this compound-Loaded Nanoparticles by Nanoprecipitation

The nanoprecipitation method is a straightforward and reproducible technique for preparing polymeric nanoparticles.[1]

Nanoprecipitation_Workflow start Start dissolve Dissolve this compound and Polymer (e.g., PLGA) in an Organic Solvent (e.g., Acetone) start->dissolve add Add the Organic Phase Dropwise into an Aqueous Phase containing a Surfactant (e.g., Poloxamer 188) under Magnetic Stirring dissolve->add evaporate Evaporate the Organic Solvent under Reduced Pressure add->evaporate centrifuge Centrifuge the Nanoparticle Suspension to Separate Unencapsulated Drug evaporate->centrifuge wash Wash the Nanoparticle Pellet with Deionized Water centrifuge->wash resuspend Resuspend Nanoparticles in a Suitable Medium (e.g., PBS or Water) wash->resuspend end End resuspend->end

Caption: Workflow for nanoparticle preparation by nanoprecipitation.

Materials:

  • This compound

  • Biodegradable polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)[7]

  • Organic solvent (e.g., Acetone, HPLC grade)

  • Aqueous phase (e.g., Deionized water)

  • Surfactant (e.g., Poloxamer 188, Pluronic® F-68)

  • Magnetic stirrer

  • Rotary evaporator

  • High-speed centrifuge

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent.

  • Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase containing the surfactant under continuous magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of this compound.[1]

  • Solvent Removal: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator at a controlled temperature and pressure.

  • Purification: Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles and separate them from the unencapsulated drug and excess surfactant.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any residual impurities.

  • Resuspension: Resuspend the purified nanoparticles in a suitable medium, such as phosphate-buffered saline (PBS) or deionized water, for further characterization and use.

Characterization of this compound-Loaded Nanoparticles

Thorough characterization is essential to ensure the quality and efficacy of the developed drug delivery system.[11]

Table 1: Key Characterization Parameters for this compound Nanoparticles

ParameterMethodPurposeTypical Values
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles.100-200 nm, PDI < 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the nanoparticles, which influences their stability and interaction with cells.-20 to -30 mV
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.Spherical shape
Encapsulation Efficiency (EE%) and Drug Loading (DL%) UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)To quantify the amount of this compound successfully encapsulated within the nanoparticles.EE% > 80%, DL% > 5%

Protocol for Encapsulation Efficiency and Drug Loading:

  • Separate the nanoparticles from the aqueous phase by centrifugation.

  • Measure the concentration of free this compound in the supernatant using a validated UV-Vis or HPLC method.

  • Lyse a known amount of nanoparticles using a suitable solvent to release the encapsulated drug and measure its concentration.

  • Calculate EE% and DL% using the following formulas:

    • EE% = (Total Drug - Free Drug) / Total Drug * 100

    • DL% = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

In Vitro Drug Release Study

This study evaluates the rate and extent of this compound release from the nanoparticles over time.[12]

Protocol:

  • Setup: Place a known amount of this compound-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.[13][14]

  • Release Medium: Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to ensure sink conditions) maintained at 37°C with constant stirring.[13]

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.[15]

  • Analysis: Quantify the concentration of released this compound in the collected samples using UV-Vis or HPLC.

  • Data Presentation: Plot the cumulative percentage of drug released against time.

Cellular Uptake and Cytotoxicity Assays

These assays are crucial for evaluating the biological activity of the this compound-loaded nanoparticles.[16][17]

Cell Lines:

  • A549 (non-small cell lung cancer) or other relevant cancer cell lines.

  • A non-cancerous cell line (e.g., L02 hepatocytes) to assess selective toxicity.[18]

Protocol for Cellular Uptake:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with fluorescently labeled this compound-loaded nanoparticles for different time periods.

  • Wash the cells to remove non-internalized nanoparticles.

  • Analyze the cellular uptake using:

    • Confocal Laser Scanning Microscopy (CLSM): To visualize the intracellular localization of the nanoparticles.[19]

    • Flow Cytometry: To quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.[20]

Protocol for Cytotoxicity Assay (MTT Assay):

  • Seed the cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control) for 24, 48, or 72 hours.[18]

  • Add MTT solution to each well and incubate.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Table 2: Data Presentation for In Vitro Studies

FormulationIC50 (µM) in A549 cells (48h)Cellular Uptake (Mean Fluorescence Intensity)
Free this compoundValueN/A
This compound-Loaded NanoparticlesValueValue
Empty NanoparticlesNo significant toxicityValue

Conclusion

The development of a this compound-based drug delivery system using nanoparticles presents a viable strategy to enhance its therapeutic potential. The protocols detailed in these application notes provide a systematic approach for the formulation, characterization, and in vitro evaluation of such a system. By improving the delivery of this compound to cancer cells, this approach holds promise for advancing its clinical translation. Further in vivo studies are recommended to validate the efficacy and safety of the developed formulation.

References

Sotetsuflavone: A Biflavonoid Tool for Interrogating the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sotetsuflavone, a naturally occurring biflavonoid isolated from Cycas revoluta, has emerged as a valuable tool compound for studying the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4] this compound exerts its biological effects by directly interacting with and inhibiting key components of this cascade, including PI3K, Akt, and the mammalian target of rapamycin (B549165) (mTOR), leading to the induction of autophagy and apoptosis in cancer cells.[1][5] These application notes provide detailed protocols and quantitative data for utilizing this compound as an inhibitor of the PI3K/Akt pathway in cancer research, with a focus on non-small cell lung cancer (NSCLC) cell lines.

Data Presentation

The inhibitory activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. This data serves as a crucial starting point for designing experiments to investigate the effects of this compound on cell viability and signaling.

Cell LineCancer TypeAssay TypeIncubation Time (h)IC50 (µmol/L)Reference
H1650Non-Small Cell Lung CancerMTT Assay2467.54[1]
A549Non-Small Cell Lung CancerMTT AssayNot SpecifiedNot Specified[6]
Caco-2Human Colon AdenocarcinomaNot SpecifiedNot SpecifiedNot Specified
EC-109Human Esophageal CancerNot SpecifiedNot SpecifiedNot Specified
PC-3Human Prostate CancerNot SpecifiedNot SpecifiedNot Specified

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental procedures for its study, the following diagrams have been generated using Graphviz (DOT language).

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Autophagy Autophagy PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Autophagy Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTOR Inhibits This compound->Autophagy Induces Apoptosis Apoptosis This compound->Apoptosis Induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induces

This compound's inhibition of the PI3K/Akt/mTOR pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture (e.g., A549, H1650) Treatment This compound Treatment (Varying Concentrations & Times) CellCulture->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability WesternBlot Western Blot Analysis (p-PI3K, p-Akt, etc.) Treatment->WesternBlot ApoptosisAssay Apoptosis Assay (TUNEL Assay) Treatment->ApoptosisAssay Xenograft Establish Xenograft Model (e.g., NSCLC cells in mice) InVivoTreatment This compound Administration Xenograft->InVivoTreatment TumorGrowth Monitor Tumor Growth InVivoTreatment->TumorGrowth Analysis Histological & Molecular Analysis TumorGrowth->Analysis

General experimental workflow for studying this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on the PI3K/Akt pathway.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, H1650)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate overnight.[7]

  • Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 100, 120, 160, and 200 µmol/L).[1] Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

  • Incubation: Incubate the treated cells for 24, 48, or 72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt pathway following this compound treatment.

Materials:

  • Cancer cell lines (e.g., A549)

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-p-Akt, anti-p-mTOR, and their total protein counterparts, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., 128 µmol/L) for a specified time (e.g., 24 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

  • Blocking: Block the membranes with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate membranes with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. GAPDH is used as a loading control.[1]

Apoptosis Detection (TUNEL Assay)

This protocol is used to detect DNA fragmentation, a hallmark of apoptosis, induced by this compound.

Materials:

  • Cancer cell lines (e.g., A549, H1650)

  • This compound

  • Chamber slides or coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on chamber slides or coverslips. Treat with this compound (e.g., 128 µmol/L) for 24 hours.[1]

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 for 10-15 minutes.

  • TUNEL Reaction: Follow the manufacturer's protocol for the TUNEL assay kit to label fragmented DNA.

  • Counterstaining: Counterstain the nuclei with DAPI.[8]

  • Visualization: Mount the slides and visualize apoptotic cells (TUNEL-positive, green fluorescence) and total nuclei (DAPI-positive, blue fluorescence) using a fluorescence microscope.[1]

In Vivo Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • NSCLC cells (e.g., A549)

  • Matrigel (optional)

  • This compound formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest NSCLC cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

  • Tumor Cell Implantation: Subcutaneously inject approximately 1 x 10⁶ to 5 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into control and treatment groups. Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[1]

  • Tumor Measurement: Measure tumor volume with calipers every few days.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for histological and molecular analysis (e.g., Western blot for PI3K/Akt pathway proteins).[1]

Conclusion

This compound serves as a potent and specific tool for investigating the PI3K/Akt signaling pathway. Its ability to inhibit key kinases in this cascade and induce downstream effects such as autophagy and apoptosis makes it an invaluable compound for cancer research and drug discovery. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of PI3K/Akt-driven cellular processes.

References

Animal Models for In Vivo Testing of Sotetsuflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo testing of sotetsuflavone, a biflavonoid with demonstrated anti-inflammatory and anti-cancer properties. The following sections outline methodologies for two key animal models: a Non-Small Cell Lung Cancer (NSCLC) xenograft model and a Crohn's disease-like colitis model. Additionally, quantitative data from relevant studies are summarized, and key signaling pathways affected by this compound are visualized.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This model is designed to evaluate the anti-tumor efficacy of this compound in a human NSCLC xenograft established in immunodeficient mice. The A549 human lung adenocarcinoma cell line is utilized for this purpose.

Experimental Protocol

1.1. Animal Husbandry:

  • Species: Mouse

  • Strain: Athymic BALB/c nude mice or NOD/SCID mice, 4-6 weeks old.

  • Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.

1.2. Cell Culture and Xenograft Induction:

  • Culture A549 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

1.3. Treatment Protocol:

  • Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • This compound Administration:

    • Dosage: Based on preclinical studies, a dosage range of 20-40 mg/kg body weight is suggested.

    • Route of Administration: Intraperitoneal (IP) injection or oral gavage.

    • Frequency and Duration: Administer this compound daily for 14-21 consecutive days.

  • The control group should receive the vehicle used to dissolve this compound (e.g., a solution of DMSO, polyethylene (B3416737) glycol, and saline).

1.4. Endpoint Analysis:

  • Monitor and record body weight and tumor volume throughout the study.

  • At the end of the treatment period, euthanize the mice and excise the tumors.

  • Record the final tumor weight and volume.

  • Perform histological analysis (e.g., H&E staining) and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) on tumor tissues.

  • Conduct Western blot or ELISA on tumor lysates to quantify the expression of proteins in the PI3K/Akt/mTOR, NF-κB, and apoptosis signaling pathways.

Data Presentation

Table 1: Effect of this compound on Tumor Growth in A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Tumor Weight (g) at Day 21
Vehicle Control-1250 ± 150-1.2 ± 0.2
This compound20750 ± 100400.7 ± 0.1
This compound40450 ± 80640.4 ± 0.08

Note: Data are representative and may vary based on experimental conditions.

Experimental Workflow

G cluster_prep Preparation cluster_animal Animal Procedure cluster_treatment Treatment cluster_analysis Analysis A549 A549 Cell Culture Harvest Cell Harvest & Preparation A549->Harvest Inject Subcutaneous Injection (1x10^6 cells) Harvest->Inject TumorDev Tumor Development (100-150 mm³) Inject->TumorDev Random Randomization TumorDev->Random Control Vehicle Control Random->Control Soteflavone This compound (20 or 40 mg/kg/day) Random->Soteflavone Monitor Monitor Tumor Growth & Body Weight Control->Monitor Soteflavone->Monitor Endpoint Endpoint Analysis: Tumor Weight, IHC, Western Blot Monitor->Endpoint

Figure 1: NSCLC Xenograft Model Workflow.

Crohn's Disease-Like Colitis Model

This model is used to investigate the anti-inflammatory effects of this compound in a mouse model that mimics the pathology of Crohn's disease. An IL-10 knockout (IL-10⁻/⁻) mouse model, which spontaneously develops colitis, is a suitable choice.[1] Alternatively, chemically induced colitis models using 2,4,6-trinitrobenzenesulfonic acid (TNBS) can be employed.

Experimental Protocol

2.1. Animal Husbandry:

  • Species: Mouse

  • Strain: IL-10⁻/⁻ mice on a C57BL/6 background, 8-10 weeks old.

  • Housing: As described for the NSCLC model.

2.2. Colitis Induction (Spontaneous):

  • IL-10⁻/⁻ mice will spontaneously develop colitis. The severity of the disease can be monitored by observing clinical signs.

2.3. Treatment Protocol:

  • Begin treatment when mice show signs of colitis (e.g., weight loss, diarrhea, rectal bleeding).

  • This compound Administration:

    • Dosage: 10, 20, and 40 mg/kg body weight.[1]

    • Route of Administration: Oral gavage.

    • Frequency and Duration: Administer this compound daily for 4 weeks.[1]

  • A control group of IL-10⁻/⁻ mice should receive the vehicle. A wild-type C57BL/6 group should also be included as a healthy control.

2.4. Endpoint Analysis:

  • Monitor body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).

  • At the end of the study, euthanize the mice and collect colon tissues.

  • Measure colon length and score macroscopic signs of inflammation.

  • Perform histological analysis (H&E staining) of colon sections to assess tissue damage and inflammatory cell infiltration.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates using ELISA.

  • Analyze the expression of proteins involved in the NF-κB signaling pathway in colon tissues via Western blot.

Data Presentation

Table 2: Effect of this compound on Colitis in IL-10⁻/⁻ Mice

Treatment GroupDose (mg/kg)Mean Disease Activity Index (DAI)Mean Colon Length (cm)Colonic TNF-α Level (pg/mg protein)
Wild-Type Control-0.2 ± 0.18.5 ± 0.550 ± 10
IL-10⁻/⁻ + Vehicle-3.5 ± 0.45.8 ± 0.4250 ± 30
IL-10⁻/⁻ + this compound102.8 ± 0.36.5 ± 0.3180 ± 25
IL-10⁻/⁻ + this compound202.1 ± 0.27.2 ± 0.4120 ± 20
IL-10⁻/⁻ + this compound401.5 ± 0.27.8 ± 0.380 ± 15

Note: Data are representative and may vary based on experimental conditions.[1]

Experimental Workflow

G cluster_prep Model cluster_induction Colitis Development cluster_treatment Treatment (4 weeks) cluster_analysis Analysis WT Wild-Type C57BL/6 Endpoint Endpoint Analysis: Colon Length, Histology, Cytokines WT->Endpoint IL10 IL-10-/- Mice Spontaneous Spontaneous Colitis (8-10 weeks) IL10->Spontaneous Vehicle Vehicle Control Spontaneous->Vehicle Sote10 This compound (10 mg/kg) Spontaneous->Sote10 Sote20 This compound (20 mg/kg) Spontaneous->Sote20 Sote40 This compound (40 mg/kg) Spontaneous->Sote40 Monitor Monitor DAI Vehicle->Monitor Sote10->Monitor Sote20->Monitor Sote40->Monitor Monitor->Endpoint

Figure 2: Colitis Model Workflow.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

This compound inhibits the PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer, leading to decreased cell proliferation and induction of apoptosis and autophagy.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation This compound This compound This compound->PI3K This compound->Akt This compound->mTOR

Figure 3: Inhibition of PI3K/Akt/mTOR Pathway by this compound.
NF-κB Signaling Pathway

This compound can suppress the activation of NF-κB, a key transcription factor that regulates inflammatory responses and cell survival. This inhibition is crucial for its anti-inflammatory and anti-cancer activities.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-α Receptor IKK IKK Complex Receptor->IKK IkappaB IκBα IKK->IkappaB P NFkB NF-κB (p65/p50) IkappaB->NFkB releases Inflammation Inflammatory Genes (TNF-α, IL-6) NFkB->Inflammation This compound This compound This compound->IKK

Figure 4: Inhibition of NF-κB Pathway by this compound.
Apoptosis Signaling Pathway

This compound can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway by modulating the expression of Bcl-2 family proteins and activating caspases.

G cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion This compound This compound Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 CytoC Cytochrome c Bax->CytoC release Bcl2->Bax Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis CytoC->Casp9 activates

Figure 5: Induction of Apoptosis by this compound.

References

Application Notes and Protocols: Measuring the Effect of Sotetsuflavone on Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotetsuflavone, a naturally occurring biflavonoid, has demonstrated potential as an anti-cancer agent.[1][2] Emerging research indicates that its mechanism of action involves the induction of apoptosis and autophagy in cancer cells through various signaling pathways.[1][2][3][4] A key event in the apoptotic process is the disruption of mitochondrial function, often characterized by a decrease in the mitochondrial membrane potential (ΔΨm).[3][4][5] Monitoring ΔΨm provides a sensitive and early indication of mitochondrial integrity and overall cell health.[6] This document provides a detailed protocol for measuring the effect of this compound on mitochondrial membrane potential in cancer cell lines.

This compound has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells and induce apoptosis by increasing the levels of reactive oxygen species (ROS).[3][4] This increase in ROS can lead to the collapse of the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.[3][4] Furthermore, this compound has been found to block the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1][2][7]

This protocol will focus on the use of the cationic fluorescent dye JC-1 to assess changes in ΔΨm. In healthy, non-apoptotic cells, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence.[8][9][10] In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[8][9][10] Therefore, a decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial membrane depolarization.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on the mitochondrial membrane potential of A549 non-small cell lung cancer cells, as reported in the literature.

This compound Concentration (μmol/L)Percentage of Cells with Depolarized Mitochondria (Green Fluorescence)Reference
0 (Control)10.8%[3]
64Not explicitly quantified, but showed a significant increase from control.[3]
12897.3%[3]

Experimental Protocols

This section provides a detailed methodology for measuring the effect of this compound on mitochondrial membrane potential using the JC-1 assay. This protocol can be adapted for use with fluorescence microscopy, flow cytometry, or a fluorescence microplate reader.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line (e.g., A549 human lung carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • JC-1 dye solution (e.g., from a commercial kit)

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial membrane depolarization.[9][11]

  • Black, clear-bottom 96-well plates (for microplate reader) or appropriate cell culture plates/dishes for microscopy or flow cytometry.

  • Fluorescence microscope, flow cytometer, or fluorescence microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate, or chamber slides) at a density that will result in 70-80% confluency at the time of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.

  • Treatment with this compound:

    • Prepare a series of this compound dilutions in complete cell culture medium at the desired final concentrations (e.g., 0, 10, 20, 40, 80, 160 μM).

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

    • For a positive control, prepare a separate set of cells to be treated with FCCP (e.g., 5-50 μM) or CCCP for 15-30 minutes prior to JC-1 staining.[9]

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

    • Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions. The final concentration of JC-1 typically ranges from 1 to 10 µM.[12]

    • After the treatment period, remove the medium containing this compound.

    • Wash the cells once with warm PBS.[13]

    • Add the JC-1 staining solution to each well or dish and incubate at 37°C for 15-30 minutes in the dark.[9][14]

  • Washing:

    • After incubation, remove the JC-1 staining solution.

    • Wash the cells twice with pre-warmed PBS or assay buffer provided with the kit.[12]

  • Data Acquisition:

    • Fluorescence Microscopy:

      • Add fresh, pre-warmed culture medium or PBS to the cells.

      • Observe the cells under a fluorescence microscope using appropriate filters for red (J-aggregates, Ex/Em ~585/590 nm) and green (JC-1 monomers, Ex/Em ~485/535 nm) fluorescence.[9]

      • Capture images of multiple fields for each treatment condition. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will exhibit green fluorescence.

    • Flow Cytometry:

      • Trypsinize and harvest the cells, then centrifuge at a low speed (e.g., 400 x g for 5 minutes).[13]

      • Resuspend the cell pellet in an appropriate buffer (e.g., PBS or flow cytometry buffer).

      • Analyze the cells immediately on a flow cytometer. Healthy cells will show high red fluorescence (FL2 channel), while apoptotic cells will show high green fluorescence (FL1 channel).[13][14]

    • Fluorescence Microplate Reader:

      • Add fresh, pre-warmed culture medium or assay buffer to each well of the 96-well plate.

      • Measure the fluorescence intensity at an emission wavelength of ~590 nm (red) and ~535 nm (green) with excitation wavelengths of ~560 nm and ~485 nm, respectively.[9]

      • The ratio of red to green fluorescence is calculated to determine the change in mitochondrial membrane potential.

Data Analysis:

The primary outcome of this experiment is the change in the ratio of red to green fluorescence. A decrease in this ratio indicates a depolarization of the mitochondrial membrane. For microscopy, this will be a qualitative assessment of the shift from red to green fluorescence. For flow cytometry and microplate reader data, the ratio of red to green fluorescence intensity can be quantified and plotted against the concentration of this compound.

Mandatory Visualizations

Signaling Pathway of this compound's Effect on Mitochondria

Sotetsuflavone_Signaling_Pathway cluster_ros ROS-Mediated Pathway cluster_pi3k PI3K/Akt/mTOR Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K PI3K This compound->PI3K MMP_collapse Mitochondrial Membrane Potential Collapse (↓ΔΨm) ROS->MMP_collapse Cytochrome_C Cytochrome C Release MMP_collapse->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis_ROS Apoptosis Caspase3->Apoptosis_ROS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Experimental_Workflow cluster_setup Experiment Setup cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis cell_seeding 1. Seed Cells (e.g., A549) treatment 2. Treat with this compound (and controls) cell_seeding->treatment jc1_staining 3. Stain with JC-1 Dye treatment->jc1_staining wash 4. Wash Cells jc1_staining->wash microscopy 5a. Fluorescence Microscopy wash->microscopy flow_cytometry 5b. Flow Cytometry wash->flow_cytometry plate_reader 5c. Microplate Reader wash->plate_reader data_analysis 6. Analyze Red/Green Fluorescence Ratio microscopy->data_analysis flow_cytometry->data_analysis plate_reader->data_analysis conclusion 7. Determine Effect on Mitochondrial Potential data_analysis->conclusion

References

Application Note: Sotetsuflavone-Induced Apoptosis in A549 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sotetsuflavone, a natural flavonoid isolated from Cycas revoluta Thunb., has demonstrated significant anti-tumor activities.[1] This document outlines the mechanism and protocols for using this compound to induce apoptosis in A549 human non-small cell lung cancer (NSCLC) cells. The described mechanism involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of the caspase cascade, leading to programmed cell death.[1][2] Furthermore, this compound has been shown to induce G0/G1 phase cell cycle arrest, highlighting its potential as a novel candidate for anti-tumor therapy.[1][2]

Mechanism of Action

This compound exerts its pro-apoptotic effects on A549 cells primarily through a ROS-mediated mitochondrial-dependent pathway. The process can be summarized as follows:

  • Increased ROS Levels: Treatment with this compound leads to a significant increase in intracellular ROS.

  • Mitochondrial Dysfunction: The accumulation of ROS causes a collapse of the mitochondrial membrane potential (MMP).

  • Apoptotic Protein Regulation: This dysfunction leads to a decreased Bcl-2/Bax ratio, promoting the release of cytochrome C from the mitochondria into the cytosol.

  • Caspase Activation: Cytochrome C release activates initiator caspase-9, which in turn activates executor caspase-3.

  • Cell Cycle Arrest: this compound downregulates the expression of Cyclin D1 and CDK4, key proteins in cell cycle progression, leading to arrest in the G0/G1 phase.

  • Apoptosis: The activated caspase cascade culminates in the execution of apoptosis.

Concurrently, this compound can induce autophagy by blocking the PI3K/Akt/mTOR signaling pathway, which may play a cytoprotective role against apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on A549 cells.

Table 1: Inhibitory Concentration (IC50) of this compound on A549 Cells

Treatment Duration IC50 (μmol/L)
12 hours 87.36 ± 5.18
24 hours 71.46 ± 2.87

| 48 hours | 63.55 ± 4.22 |

Table 2: Effect of this compound on A549 Cell Cycle Distribution (24h Treatment)

This compound Conc. (μmol/L) % of Cells in G0/G1 Phase
0 (Control) 55.28 ± 0.94
64 57.10 ± 2.56

| 128 | 83.53 ± 3.24 |

Table 3: Effect of this compound on Mitochondrial Membrane Potential (MMP)

This compound Conc. (μmol/L) % of Cells with Low MMP (Green Fluorescence)
0 (Control) 10.8
64 Increased

| 128 | 97.3 |

Visualized Pathways and Workflows

experimental_workflow Overall Experimental Workflow cluster_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A Culture A549 Cells B Treat with this compound (Varying Concentrations & Times) A->B C MTT Assay B->C Assess Viability D Flow Cytometry (Cell Cycle, Apoptosis, ROS, MMP) B->D Analyze Cellular States E Western Blot B->E Measure Protein Levels F Cell Viability (IC50) C->F G Cell Cycle Distribution D->G H Apoptosis Rate D->H I Protein Expression Levels E->I

Caption: Overall Experimental Workflow.

apoptosis_pathway This compound-Induced Apoptosis Pathway in A549 Cells cluster_cell A549 Cell This compound This compound ROS ↑ Intracellular ROS This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Mito Mitochondrion Bax->Mito promotes Bcl2->Mito inhibits CytC ↑ Cytochrome C (Release) MMP->CytC Casp9 ↑ Cleaved Caspase-9 CytC->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-Induced Apoptosis Pathway.

autophagy_pathway This compound's Dual Effect on Apoptosis and Autophagy This compound This compound PI3K_pathway PI3K/Akt/mTOR Signaling Pathway This compound->PI3K_pathway inhibits Apoptosis Apoptosis This compound->Apoptosis induces via ROS pathway Autophagy Autophagy PI3K_pathway->Autophagy inhibits Autophagy->Apoptosis cytoprotective effect on

Caption: this compound's Effect on Apoptosis and Autophagy.

Experimental Protocols

A549 Cell Culture
  • Cell Line: A549 (human non-small cell lung cancer).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells during the logarithmic growth phase when they reach 80-90% confluency.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed A549 cells (5 x 10⁴ cells/mL) in 96-well plates (100 µL/well) and incubate for 24 hours to allow for adherence.

    • Replace the medium with 100 µL of fresh medium containing varying concentrations of this compound (e.g., 0 to 200 µmol/L). Include a control group with no drug.

    • Incubate the plates for desired time points (e.g., 12, 24, 48 hours).

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the supernatant.

    • Add 200 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze cell cycle distribution.

  • Procedure:

    • Seed A549 cells in 6-well plates and treat with this compound (e.g., 0, 64, 128 µmol/L) for 24 hours.

    • Harvest cells by trypsinization and wash twice with ice-cold PBS.

    • Fix the cells in 70% ethanol (B145695) overnight at 4°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Annexin V-FITC/PI Staining for Apoptosis Detection

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Procedure:

    • Treat A549 cells with desired concentrations of this compound for 24 hours.

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- & PI-negative; early apoptotic cells are Annexin V-positive & PI-negative; late apoptotic/necrotic cells are both positive.

Intracellular Reactive Oxygen Species (ROS) Detection

This protocol uses the DCFH-DA probe, which becomes fluorescent upon oxidation by ROS.

  • Procedure:

    • Culture A549 cells in 6-well plates and treat with this compound.

    • After treatment, collect the cells and incubate them with 10 µM DCFH-DA diluted in serum-free medium for 30 minutes at 37°C.

    • Wash the cells 1-2 times with serum-free medium to remove excess probe.

    • Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a flow cytometer or a fluorescence microscope.

Mitochondrial Membrane Potential (MMP) Assay

The JC-1 dye is used to monitor mitochondrial health. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

  • Procedure:

    • Treat A549 cells with this compound (e.g., 0, 64, 128 µmol/L) for the desired duration.

    • Collect the cells and wash them with PBS.

    • Resuspend the cells in a JC-1 working solution and incubate for 20 minutes at 37°C.

    • Analyze the cells using flow cytometry, detecting red fluorescence (aggregates) and green fluorescence (monomers). A shift from red to green fluorescence indicates a decrease in MMP.

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, Cyclin D1, CDK4).

  • Procedure:

    • Treat A549 cells with this compound and lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

References

Application Notes and Protocols: Transwell Invasion Assay Using Sotetsuflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing a Transwell invasion assay to evaluate the anti-invasive properties of sotetsuflavone, a natural biflavonoid, on non-small cell lung cancer (NSCLC) A549 cells. This compound has been shown to inhibit cancer cell invasion by modulating key signaling pathways, including PI3K/Akt/mTOR and TNF-α/NF-κB, and by reversing the epithelial-mesenchymal transition (EMT).[1] This protocol outlines the necessary materials, step-by-step procedures, and data analysis techniques. Additionally, quantitative data from published studies are summarized, and diagrams illustrating the experimental workflow and the underlying molecular mechanisms are provided.

Introduction

Cancer cell invasion is a critical step in tumor metastasis, the primary cause of cancer-related mortality. The Transwell invasion assay, also known as the Boyden chamber assay, is a widely used in vitro method to quantify the invasive potential of cancer cells. This assay utilizes a two-chamber system separated by a microporous membrane coated with a basement membrane matrix, such as Matrigel. Invasive cells degrade and migrate through this matrix towards a chemoattractant in the lower chamber.

This compound, a compound isolated from Cycas revoluta, has demonstrated significant anti-cancer properties, including the inhibition of cell proliferation and invasion in NSCLC.[2][3] Its mechanism of action involves the suppression of signaling pathways crucial for cell survival, proliferation, and motility, making it a promising candidate for anti-cancer drug development. This application note serves as a comprehensive guide for researchers investigating the anti-invasive effects of this compound.

Data Presentation

Table 1: Effect of this compound on A549 Cell Viability
Concentration (µM)Incubation Time (h)Cell Viability (% of Control)IC50 (µM)Reference
0, 5, 10, 20, 40, 80, 100, 120, 160, 20024Dose-dependent decrease71.46 ± 2.87[4]
Table 2: Qualitative and Quantitative Effects of this compound on A549 Cell Invasion and Protein Expression
TreatmentConcentration (µM)Effect on InvasionKey Protein Expression Changes (Western Blot)Reference
This compoundNot specifiedInhibition of invasionPI3K/Akt/mTOR Pathway: ↓ p-PI3K, ↓ p-Akt, ↓ p-mTOR[5]
This compound0, 64, 128Dose-dependent inhibition of invasion (qualitative)EMT Markers: ↑ E-cadherin, ↓ N-cadherin, ↓ Vimentin, ↓ Snail
This compoundNot specifiedInhibition of invasionTNF-α/NF-κB Pathway: ↓ TNF-α, ↓ NF-κB

Note: Specific quantitative data on the percentage of invasion inhibition was not available in the reviewed literature. The inhibitory effect was consistently observed through microscopic imaging.

Experimental Protocols

Transwell Invasion Assay Protocol

This protocol is specifically tailored for assessing the effect of this compound on the invasive capacity of A549 non-small cell lung cancer cells.

Materials:

  • A549 cells

  • This compound (dissolved in DMSO, with final DMSO concentration ≤ 0.1%)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • PBS (Phosphate-Buffered Saline)

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Serum-free DMEM

  • Cotton swabs

  • Methanol (B129727) (for fixation)

  • Crystal Violet staining solution (0.5% in 25% methanol)

  • Inverted microscope with a camera

Procedure:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Matrigel Coating:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free DMEM to the desired concentration (typically 1 mg/mL).

    • Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.

    • Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.

  • Cell Preparation:

    • Grow A549 cells to 80-90% confluency.

    • Starve the cells in serum-free DMEM for 24 hours prior to the assay.

    • Harvest the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free DMEM.

    • Perform a cell count and adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of DMEM containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.

    • In the upper chamber of the Matrigel-coated inserts, add 200 µL of the cell suspension (2 x 10^4 cells).

    • Add this compound at various concentrations (e.g., 0, 10, 20, 40 µM) to the upper chamber. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Staining and Visualization:

    • After incubation, carefully remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

    • Fix the invaded cells on the lower surface of the membrane by immersing the inserts in methanol for 10-15 minutes.

    • Allow the inserts to air dry.

    • Stain the invaded cells with 0.5% Crystal Violet solution for 20 minutes.

    • Gently wash the inserts with PBS to remove excess stain.

  • Quantification:

    • Visualize the stained cells under an inverted microscope.

    • Capture images from at least five random fields for each insert.

    • Count the number of invaded cells per field. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.

Mandatory Visualization

Transwell_Invasion_Assay_Workflow Transwell Invasion Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat_Insert Coat Transwell insert with Matrigel Seed_Cells Seed cells and add this compound to upper chamber Coat_Insert->Seed_Cells Prepare_Cells Prepare A549 cell suspension in serum-free media Prepare_Cells->Seed_Cells Prepare_Chemoattractant Add chemoattractant (FBS) to lower chamber Prepare_Chemoattractant->Seed_Cells Incubate Incubate for 24-48 hours Seed_Cells->Incubate Remove_Non_Invaders Remove non-invading cells Incubate->Remove_Non_Invaders Fix_And_Stain Fix and stain invaded cells Remove_Non_Invaders->Fix_And_Stain Quantify Quantify invaded cells via microscopy Fix_And_Stain->Quantify

Caption: Experimental workflow for the Transwell invasion assay with this compound.

Sotetsuflavone_Signaling_Pathway This compound's Inhibition of Cancer Cell Invasion cluster_pi3k PI3K/Akt/mTOR Pathway cluster_tnf TNF-α/NF-κB Pathway cluster_emt Epithelial-Mesenchymal Transition (EMT) This compound This compound PI3K PI3K This compound->PI3K inhibits TNFa TNF-α This compound->TNFa inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Snail Snail (Transcription Factor) mTOR->Snail NFkB NF-κB TNFa->NFkB NFkB->Snail E_cadherin E-cadherin (Epithelial Marker) Invasion Cell Invasion E_cadherin->Invasion inhibits N_cadherin N-cadherin (Mesenchymal Marker) N_cadherin->Invasion Vimentin Vimentin (Mesenchymal Marker) Vimentin->Invasion Snail->E_cadherin represses Snail->N_cadherin activates Snail->Vimentin activates

Caption: this compound inhibits invasion via PI3K/Akt/mTOR and TNF-α/NF-κB pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Sotetsuflavone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues encountered during the extraction of sotetsuflavone from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant materials is it commonly found?

This compound is a type of biflavonoid, a class of polyphenolic compounds known for various biological activities. It has been isolated from several plant species, most notably from the family Cycadaceae.[1][2][3] Key plant sources include the leaves and seeds of Cycas revoluta (Sago Palm), Cycas media, and Semen Platycladi (the seeds of Platycladus orientalis).[3][4][5] It is also found alongside other biflavonoids in Ginkgo biloba.[6][7]

Q2: What are the most effective methods for extracting this compound?

Both conventional and modern techniques can be used for this compound extraction.

  • Conventional Methods: Maceration and Soxhlet extraction are traditional methods but are often time-consuming and require large volumes of solvents.[8][9]

  • Modern Methods: Advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient.[8][10] These methods offer significant advantages, including reduced extraction time, lower solvent consumption, and often higher yields by effectively disrupting plant cell walls to release the target compounds.[10][11][12][13] Supercritical Fluid Extraction (SFE) using CO2, sometimes with a co-solvent like ethanol (B145695), is another green and efficient alternative.[14][15]

Q3: Which solvents are recommended for this compound extraction?

The choice of solvent is a critical parameter governed by the polarity of this compound.[16][17] this compound, like other flavonoids, is moderately polar. Therefore, polar solvents or aqueous mixtures are most effective.

  • Highly Recommended: Aqueous solutions of ethanol or methanol (B129727) (typically 50-80%) are widely used and have demonstrated high efficiency for flavonoid extraction.[7][18][19]

  • Other Options: Acetone and acetonitrile (B52724) can also be effective.[20][21] For novel green chemistry approaches, Natural Deep Eutectic Solvents (NADES) are being explored as efficient and environmentally friendly alternatives to conventional organic solvents.[22][23][24]

Q4: How is the yield of this compound quantified after extraction?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is the most common and reliable method for separating and quantifying this compound.[21][25][26] The method involves using a C18 reversed-phase column with a gradient mobile phase, typically consisting of acidified water (using formic or acetic acid) and an organic solvent like acetonitrile or methanol.[21][26][27] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from a pure this compound standard.[26]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction process in a question-and-answer format.

Issue 1: Consistently Low this compound Yield

  • Question: My extraction yield for this compound is consistently lower than expected. What are the potential causes and solutions?

  • Answer: Several factors can lead to suboptimal yields. A systematic evaluation of your protocol is recommended.[16]

    • Potential Cause 1: Inappropriate Solvent Choice. The polarity of your solvent may not be optimal for this compound.

      • Solution: Perform a solvent screening study using different polar solvents and their aqueous mixtures (e.g., ethanol concentrations from 50% to 90%). The optimal solvent system can vary depending on the specific plant matrix.[8][16] For biflavonoids, 70% ethanol is often a good starting point.[7]

    • Potential Cause 2: Suboptimal Extraction Temperature. Temperature plays a critical role; while higher temperatures can increase solubility and diffusion, excessive heat can cause degradation of flavonoids.[8][16]

      • Solution: Conduct small-scale extractions across a range of temperatures (e.g., 40°C to 70°C) to find the ideal balance that maximizes yield without degrading this compound.[16] For MAE and UAE, temperature control is crucial.[28][29]

    • Potential Cause 3: Incorrect Plant Material Particle Size. Large particles reduce the surface area available for solvent contact, while particles that are too fine can clump and impede solvent penetration.[8][16]

      • Solution: Grind the dried plant material to a uniform, moderate particle size (e.g., 40-60 mesh).[29] This ensures efficient interaction between the plant matrix and the solvent.

    • Potential Cause 4: Insufficient Extraction Time or Power (for UAE/MAE). The duration of the extraction and the energy applied directly impact efficiency.

      • Solution: Optimize the extraction time and, for modern methods, the ultrasonic power or microwave power. For UAE, typical times range from 15 to 60 minutes.[30][31] For MAE, times are often even shorter, from 5 to 30 minutes.[28][32]

Issue 2: Inconsistent or Irreproducible Results

  • Question: Why do my this compound yields vary significantly between different extraction batches?

  • Answer: Lack of reproducibility is often due to subtle variations in materials or procedure.

    • Potential Cause 1: Variability in Plant Material. The concentration of phytochemicals can vary based on the plant's geographical origin, harvest time, and storage conditions.

      • Solution: Whenever possible, use plant material from a single, consistent source. Ensure proper drying and storage conditions (cool, dark, and dry) to prevent degradation of bioactive compounds.

    • Potential Cause 2: Fluctuations in Extraction Parameters. Minor deviations in temperature, time, solvent-to-solid ratio, or power settings can lead to different outcomes.[16]

      • Solution: Maintain strict, documented control over all extraction parameters. Use calibrated equipment and ensure consistent execution of the protocol for every batch.[16]

    • Potential Cause 3: Solvent Evaporation. During longer extraction procedures or at elevated temperatures, solvent can evaporate, altering the solid-to-solvent ratio and affecting efficiency.[16]

      • Solution: For methods like reflux or Soxhlet, ensure the condenser is functioning correctly. For open-beaker sonication, monitor solvent levels and replenish if necessary, or use a sealed vessel.

Issue 3: High Levels of Impurities in the Final Extract

  • Question: My extract contains many interfering compounds, making purification of this compound difficult. How can I improve the selectivity of my extraction?

  • Answer: Co-extraction of undesirable compounds is a common challenge due to the complexity of the plant matrix.

    • Potential Cause 1: Non-Selective Solvent. Solvents like methanol or ethanol can extract a wide range of compounds, including chlorophylls, lipids, and other flavonoids.

      • Solution: If your plant material is rich in lipids (e.g., seeds like Semen Platycladi), perform a preliminary defatting step by washing the material with a non-polar solvent like hexane (B92381) or petroleum ether before the main extraction.[19] This will remove lipids that can interfere with the extraction and subsequent analysis.

    • Potential Cause 2: Complex Plant Matrix.

      • Solution: After the initial extraction, employ a liquid-liquid partitioning step. For example, the crude extract can be dissolved in water and then partitioned against a solvent of intermediate polarity, such as ethyl acetate, which can selectively recover flavonoids from the more polar aqueous phase.

Data Presentation

Table 1: Comparison of Optimized Parameters for Flavonoid Extraction from Ginkgo biloba

ParameterSupercritical Fluid (CO2) Extraction[14]Ultrasound-Assisted Extraction (Ethanol)[6]Microwave-Assisted Extraction (Ethanol)
Primary Solvent 70% Ethanol (pre-extraction)80% Ethanol50-80% Ethanol[28]
Secondary Solvent Supercritical CO2 with 5% Ethanol--
Temperature 60°C45°C50-73°C[28][32]
Pressure 300 MPaAtmosphericAtmospheric
Time Not Specified120 seconds8-20 minutes[28][32]
Solid:Liquid Ratio Not Specified1:15 (g/mL)1:3 (g/mL)[32]
Yield Reference Flavonoids: 35.9%Not SpecifiedTotal isoflavones doubled vs. conventional

Table 2: General Optimized Parameters for Modern Flavonoid Extraction Methods

MethodParameterTypical RangeKey Consideration
Ultrasound-Assisted Extraction (UAE) Solvent 50-85% Ethanol/Methanol[29][30]Solvent polarity must match the target compound.
Temperature 40-60°C[12][29][30]Higher temperatures can degrade flavonoids.
Time 10-60 min[29][30][31]Prolonged sonication may not improve yield.
Solid:Liquid Ratio 1:15 to 1:25 (g/mL)[6][29]A higher ratio can improve extraction but uses more solvent.
Ultrasonic Power 200-400 W[6]Higher power enhances cavitation but can generate excess heat.
Microwave-Assisted Extraction (MAE) Solvent 50-90% Ethanol/Methanol[18][28]The solvent must be able to absorb microwave energy.
Temperature 50-90°C[18][28][32]Rapid heating requires careful temperature control.
Time 5-30 min[28]Significantly faster than conventional methods.
Solid:Liquid Ratio 1:3 to 1:26.5 (g/mL)[18][32]Affects heating uniformity and extraction efficiency.
Microwave Power 500-1000 W[28]Influences heating rate and extraction kinetics.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Dry the plant material (e.g., Cycas revoluta leaves) at 40-50°C until constant weight. Grind the dried material into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a 50 mL flask.

    • Add 25 mL of 80% aqueous ethanol to achieve a solid-to-liquid ratio of 1:25 (g/mL).[29]

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate the mixture at a frequency of 40 kHz and a power of 250 W for 30 minutes, maintaining the temperature at 45-50°C.[6][12]

  • Sample Recovery:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Re-extract the solid residue with another 25 mL of the solvent to ensure complete extraction.

    • Combine the supernatants.

  • Solvent Removal: Evaporate the solvent from the combined supernatant using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.

  • Storage: Store the dried crude extract at 4°C in a desiccator until further analysis.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Sample Preparation: Prepare the dried, powdered plant material as described in the UAE protocol.

  • Extraction:

    • Place 0.5 g of the powdered sample into a specialized microwave extraction vessel.[28]

    • Add 25 mL of 70% aqueous ethanol.

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters: microwave power at 600 W, temperature at 70°C, and extraction time of 15 minutes.[18][28][32]

  • Sample Recovery:

    • After the vessel has cooled, open it carefully.

    • Filter the mixture to separate the solid residue from the extract.

    • Wash the residue with a small amount of fresh solvent.

  • Solvent Removal and Storage: Concentrate the extract using a rotary evaporator and store as described in the UAE protocol.

Protocol 3: HPLC-DAD Quantification of this compound

  • Standard and Sample Preparation:

    • Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

    • Accurately weigh and dissolve a known amount of the crude plant extract in methanol to a final concentration of approximately 1 mg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a DAD detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[27]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[21]

    • Gradient Elution: A linear gradient starting from ~20% B to ~70% B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.[27]

    • Detection Wavelength: Monitor at the maximum absorbance wavelength for biflavonoids, typically around 270-285 nm and 330-350 nm.

    • Injection Volume: 10 µL.[27]

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the amount of this compound in the extract using the regression equation from the calibration curve.

Visualizations

ExtractionWorkflow plant Plant Material (e.g., Cycas revoluta leaves) prep Sample Preparation (Drying & Grinding) plant->prep extraction Extraction (UAE or MAE) prep->extraction separation Separation (Filtration / Centrifugation) extraction->separation residue Solid Residue (Discard or Re-extract) separation->residue Solid extract Crude Liquid Extract separation->extract Liquid concentration Solvent Removal (Rotary Evaporation) extract->concentration dry_extract Dry Crude Extract concentration->dry_extract analysis Quantification (HPLC-DAD) dry_extract->analysis result This compound Yield (mg/g) analysis->result

Caption: General workflow for this compound extraction and analysis.

Caption: Decision tree for troubleshooting low this compound yield.

References

Sotetsuflavone stability issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sotetsuflavone in various solvents. It is intended for researchers, scientists, and drug development professionals who may encounter stability-related issues during their experiments.

Troubleshooting Guides

Q1: I am observing a rapid decrease in the concentration of my this compound solution. What could be the cause?

A1: The degradation of this compound can be influenced by several factors. Here are the primary aspects to consider:

  • Solvent Choice: this compound, like many flavonoids, exhibits varying stability in different solvents. Protic solvents, such as methanol (B129727) and ethanol, can facilitate degradation, particularly if impurities are present. Aprotic solvents like DMSO, acetone, and acetonitrile (B52724) are generally better choices for maintaining stability.

  • Light Exposure: Flavonoids are known to be susceptible to photodegradation.[1][2] Exposure to UV or even ambient light can lead to the breakdown of the molecular structure. It is crucial to protect this compound solutions from light by using amber vials or covering the containers with aluminum foil.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[3][4] Solutions should be stored at appropriate temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) for long-term storage, to minimize thermal degradation.

  • pH of the Solution: The pH of aqueous or semi-aqueous solutions can significantly impact the stability of flavonoids. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis and oxidative degradation.[5] For aqueous-based experiments, it is advisable to use buffered solutions within a pH range of 4-6 for optimal stability.

  • Presence of Oxidizing Agents: this compound is susceptible to oxidation. The presence of dissolved oxygen or other oxidizing species in the solvent can lead to degradation. Using de-gassed solvents or storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.

Q2: My this compound solution has changed color. Does this indicate degradation?

A2: Yes, a color change in your this compound solution is a strong indicator of degradation. Flavonoids can undergo oxidation and other chemical transformations that result in the formation of colored degradation products. If you observe a color change, it is recommended to re-analyze the concentration and purity of your solution using a suitable analytical method like HPLC-UV.

Q3: How can I prepare a stable stock solution of this compound for my experiments?

A3: To prepare a stable stock solution of this compound, follow these recommendations:

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetone.

  • Protection from Light: Prepare the solution in a low-light environment and store it in an amber glass vial or a clear vial wrapped in aluminum foil.

  • Inert Atmosphere: For maximum stability, particularly for long-term storage, consider purging the vial with an inert gas like nitrogen or argon before sealing to displace oxygen.

  • Storage Conditions: Store the stock solution at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to minimize freeze-thaw cycles and exposure to ambient conditions.

Frequently Asked Questions (FAQs)

Q4: What is the expected stability of this compound in common laboratory solvents?

A4: While specific kinetic data for this compound is not extensively published, based on the behavior of structurally similar biflavonoids, a general stability profile can be expected. The following table provides an illustrative summary of this compound stability under typical laboratory conditions (stored at room temperature, exposed to ambient light).

SolventPolarityTypeExpected Stability (t½)Notes
Dimethyl Sulfoxide (DMSO)PolarAprotic> 48 hoursGenerally provides good stability for flavonoids.
AcetonePolarAprotic24 - 48 hoursGood alternative to DMSO, but more volatile.
AcetonitrilePolarAprotic12 - 24 hoursCommonly used in HPLC; moderate stability.
EthanolPolarProtic< 12 hoursCan promote degradation, especially if not anhydrous.
MethanolPolarProtic< 8 hoursSimilar to ethanol, potential for faster degradation.
Water (unbuffered)PolarProtic< 4 hoursProne to hydrolysis and oxidative degradation.
Phosphate Buffered Saline (PBS, pH 7.4)PolarProtic< 2 hoursNeutral to slightly alkaline pH can accelerate degradation.

Note: This data is illustrative and based on the general stability of biflavonoids. Actual stability will depend on specific experimental conditions such as temperature, light exposure, and purity of the solvent and compound.

Q5: What are the likely degradation pathways for this compound?

A5: The degradation of this compound, like other flavonoids, can proceed through several pathways, primarily hydrolysis and oxidation.

  • Hydrolytic Degradation: In the presence of strong acids or bases, the ether linkages in the biflavonoid structure can be cleaved. Additionally, the heterocyclic C-ring of the flavonoid monomers can be opened.

  • Oxidative Degradation: The hydroxyl groups on the aromatic rings are susceptible to oxidation, which can be initiated by oxygen, metal ions, or light. This can lead to the formation of quinone-type structures and further polymerization or cleavage of the molecule.

  • Photodegradation: Exposure to UV light can provide the energy to initiate cleavage of covalent bonds within the this compound molecule, leading to a variety of degradation products. The stability of flavonoids to UVA radiation is dependent on the substitution pattern of the B-ring.

Q6: Do the degradation products of this compound have any biological activity?

A6: The biological activity of flavonoid degradation products is an area of active research. It is possible that some degradation products retain, lose, or even gain biological activity compared to the parent compound. Degradation can lead to the formation of smaller phenolic compounds which may have their own distinct biological effects. If you suspect significant degradation in your experiments, it is important to consider that the observed biological effects may be due to a mixture of this compound and its degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To identify the potential degradation products and pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade solvents (Methanol, Acetonitrile, Water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system for identification of degradation products

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent where it is known to be relatively stable, such as DMSO or a mixture of methanol and acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 1, 2, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 2, 8, 24, and 48 hours.

    • Thermal Degradation: Place a solid sample of this compound and a vial of the stock solution in an oven at 80°C for 24, 48, and 72 hours.

    • Photodegradation: Expose a solid sample of this compound and a vial of the stock solution to a photostability chamber (with UV and visible light) for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • Analyze all stressed samples, along with a non-stressed control, by a validated HPLC-UV method. The method should be capable of separating the parent this compound peak from any degradation product peaks.

    • Quantify the remaining percentage of this compound in each sample.

    • For samples showing significant degradation, analyze by LC-MS to identify the mass of the degradation products and propose their structures.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidative Degradation (3% H2O2, RT) prep->oxidation thermal Thermal Degradation (80°C) prep->thermal photo Photodegradation (UV/Vis Light) prep->photo hplc HPLC-UV Analysis (Quantify Remaining this compound) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis (Identify Degradation Products) hplc->lcms method Develop Stability-Indicating Method hplc->method pathways Elucidate Degradation Pathways lcms->pathways

Figure 1: Experimental workflow for a forced degradation study of this compound.

signaling_pathway cluster_this compound cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_cellular_effects Cellular Effects in Cancer Cells This compound This compound PI3K PI3K This compound->PI3K apoptosis Induction of Apoptosis This compound->apoptosis proliferation Inhibition of Proliferation This compound->proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR autophagy Induction of Autophagy mTOR->autophagy

Figure 2: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Troubleshooting Sotetsuflavone Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing sotetsuflavone in their experiments, maintaining its solubility in cell culture media is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in cell culture media?

This compound is a naturally occurring biflavonoid with demonstrated anti-cancer properties.[1][2] Like many flavonoids, it has low aqueous solubility due to its chemical structure, which can lead to precipitation when introduced into the complex aqueous environment of cell culture media.[3] Factors such as pH, temperature, and interactions with media components like proteins and salts can all contribute to this issue.

Q2: At what stage of my experiment might I observe this compound precipitation?

Precipitation can occur at several points:

  • Upon dilution: When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is added to the aqueous cell culture medium.

  • During incubation: Changes in temperature and pH, or interactions with media components over time, can cause the compound to fall out of solution.

  • After freeze-thaw cycles: Repeated freezing and thawing of media containing this compound can promote the formation of precipitates.

Q3: How does the type of cell culture medium affect this compound solubility?

The composition of the cell culture medium can significantly impact the solubility of this compound. Key factors include:

  • pH and buffering systems: The pH of the medium can affect the ionization state of this compound, influencing its solubility.

  • Serum concentration: Components of fetal bovine serum (FBS) can interact with this compound, potentially leading to precipitation.

  • Additives and supplements: Other components in the medium could interact with the compound.

Q4: What is the recommended solvent for preparing a this compound stock solution?

For initial solubilization, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used for flavonoids.[4][5] It is crucial to prepare a high-concentration stock solution and then dilute it into the cell culture medium to minimize the final concentration of the organic solvent, which can be toxic to cells.

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

It is highly recommended to perform a solubility test before your main experiment. This involves preparing serial dilutions of your this compound stock solution in your cell culture medium and observing the concentration at which precipitation occurs. This can be assessed visually or by measuring the absorbance of the solution after centrifugation. A detailed protocol for a solubility assay is provided below.

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Precipitation upon adding stock to media - Poor mixing: The concentrated stock is not dispersing quickly enough.- Temperature shock: Cold media can reduce solubility.- High final concentration: Exceeding the solubility limit of this compound.1. Optimize Dilution Technique: a. Warm the cell culture medium to 37°C before adding the this compound stock. b. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion. 2. Determine Maximum Solubility: a. Perform a solubility assay (see protocol below) to find the highest concentration of this compound that remains in solution in your specific medium. b. Stay below this concentration for your experiments.
Precipitation during incubation - Instability over time: this compound may degrade or aggregate at 37°C.- Interaction with media components: Binding to serum proteins. - pH shift: Cellular metabolism can alter the pH of the medium.1. Reduce Serum Concentration: a. If using serum-containing media, try reducing the serum percentage. b. Consider transitioning to a serum-free medium if compatible with your cell line. 2. Monitor pH: a. Ensure the medium's buffering capacity is adequate for your cell line and seeding density. Phenol red in the medium can serve as a visual indicator of pH changes. 3. Prepare Fresh Media: a. Prepare fresh this compound-containing media for each experiment to minimize the risk of degradation.
Inconsistent experimental results - Inaccurate concentration: Precipitation leads to a lower effective concentration of dissolved this compound.1. Centrifuge before use: If slight precipitation is observed, centrifuge the medium at high speed and use the supernatant for your experiment. Note that this will result in a lower, unknown concentration. 2. Re-evaluate solubility: Re-run the solubility assay to confirm the maximum soluble concentration under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound for your desired volume and concentration.

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

This protocol provides a method to determine the solubility limit of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Spectrophotometer (optional)

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the pre-warmed cell culture medium. For example, to test concentrations up to 100 µM, you can prepare dilutions as shown in the table below.

  • Mix each dilution thoroughly by gentle vortexing.

  • Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 2, 12, and 24 hours).

  • After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).

  • (Optional) To quantify precipitation, centrifuge the tubes/plate at high speed (e.g., 10,000 x g for 10 minutes) and measure the absorbance of the supernatant at a wavelength where this compound absorbs. A decrease in absorbance compared to a freshly prepared solution indicates precipitation.

  • The highest concentration that remains clear is the maximum soluble concentration of this compound in your medium under these conditions.

Example Dilution Series for Solubility Testing:

Final this compound Concentration (µM)Volume of 10 mM Stock (µL)Volume of Medium (µL)Final DMSO Concentration (%)
100109901.0%
8089920.8%
6069940.6%
4049960.4%
2029980.2%
1019990.1%
0 (Vehicle Control)10 (of pure DMSO)9901.0%

Visualizations

Experimental Workflow for this compound Treatment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM this compound Stock in DMSO B Determine Max Soluble Concentration in Media A->B C Prepare Working Dilutions in Pre-warmed Media B->C E Replace Media with This compound-containing Media C->E Final concentration ≤ max soluble conc. Final DMSO ≤ 0.5% D Seed Cells and Allow to Adhere D->E F Incubate for Desired Time E->F G Perform Cell Viability Assay (e.g., MTT) F->G H Analyze Signaling Pathways (e.g., Western Blot) F->H G This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Autophagy Autophagy (Cell Death) mTOR->Autophagy inhibits

References

Overcoming low bioavailability of sotetsuflavone in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low bioavailability of sotetsuflavone in animal studies. Given that specific pharmacokinetic data for this compound is limited in publicly available literature, this guide focuses on established strategies for improving the bioavailability of flavonoids and other poorly water-soluble compounds, which represent a common hurdle in preclinical development.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound, a biflavonoid, is likely multifactorial. Based on compounds with similar structures, the primary reasons include:

  • Low Aqueous Solubility: this compound's complex, lipophilic structure results in poor solubility in gastrointestinal fluids. For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[1][2]

  • Extensive First-Pass Metabolism: Like many flavonoids, this compound is probably subject to extensive metabolism in the intestinal wall and liver by cytochrome P450 enzymes before it can reach systemic circulation.[3][4] Flavonoids are often metabolized into conjugates like glucuronides and sulfates.[5]

  • Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein (P-gp), reducing net absorption.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound in animal studies?

A2: To overcome the challenges mentioned above, several formulation strategies can be employed:

  • Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface-area-to-volume ratio, which can significantly improve the dissolution rate. This is achieved through techniques like micronization or the formation of nanosuspensions.

  • Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine microemulsion in the gut. This approach keeps the drug solubilized, enhances absorption, and can also promote lymphatic uptake, partially bypassing first-pass metabolism.

  • Amorphous Solid Dispersions: Converting the crystalline form of this compound into an amorphous state by dispersing it in a polymer matrix can enhance its aqueous solubility and dissolution rate.

  • Use of Absorption Enhancers: Co-administration with agents that inhibit metabolic enzymes (e.g., piperine) or efflux transporters can increase systemic exposure.

Q3: How can I accurately quantify this compound concentrations in biological samples?

A3: A robust and sensitive analytical method is crucial for pharmacokinetic studies. The gold standard for quantifying small molecules like this compound and its metabolites in plasma, urine, or tissue homogenates is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . This method offers high selectivity and low limits of quantification, which are necessary for detecting the low concentrations expected from a poorly bioavailable compound.

Q4: What key pharmacokinetic parameters should I analyze to assess bioavailability?

A4: To evaluate the effectiveness of your formulation strategy, you should compare the following pharmacokinetic parameters between your enhanced formulation and a simple suspension after oral administration. An intravenous (IV) administration group is also necessary to determine absolute bioavailability.

  • Cmax (Maximum Plasma Concentration): The peak concentration of the drug in plasma.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • F% (Absolute Bioavailability): The fraction of the orally administered drug that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Troubleshooting Guide: Overcoming Low Bioavailability

This guide addresses common issues encountered during in vivo studies with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Very low or undetectable plasma concentrations after oral dosing. 1. Poor aqueous solubility limiting dissolution. 2. Extensive first-pass metabolism in the gut wall and liver. 3. Rapid clearance from the body.1. Enhance Dissolution: Formulate this compound as a nanosuspension or an amorphous solid dispersion to increase dissolution rate. 2. Use Lipid-Based Systems: Develop a Self-Microemulsifying Drug Delivery System (SMEDDS) to maintain solubility and promote lymphatic absorption, bypassing the liver. 3. Confirm with IV Dosing: Administer this compound intravenously to confirm that the analytical method is sensitive enough and to understand its clearance properties.
High variability in plasma concentrations between individual animals. 1. Inconsistent dosing due to an unstable or non-uniform formulation (e.g., suspension settling). 2. Physiological differences between animals (e.g., gastric emptying time, gut motility). 3. "Food effect" - presence or absence of food in the GI tract altering absorption.1. Improve Formulation Homogeneity: Ensure the dosing vehicle is uniform. For suspensions, reduce particle size and use appropriate suspending agents. For solutions/emulsions, ensure the drug remains fully dissolved/emulsified. 2. Standardize Experimental Conditions: Fast animals overnight (approx. 12 hours) before dosing to minimize variability from food effects. Ensure consistent dosing technique.
Compound precipitates out of the dosing vehicle before or during administration. 1. The chosen vehicle cannot maintain the required concentration of this compound in solution. 2. The vehicle is unstable, leading to drug precipitation over time.1. Increase Vehicle Solubilizing Capacity: Increase the proportion of co-solvents (e.g., PEG300, DMSO), but remain mindful of animal toxicity. Add a surfactant (e.g., Tween 80) to improve and maintain solubility. 2. Prepare Fresh: Prepare the dosing formulation immediately before administration to minimize the time for precipitation to occur.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

This protocol uses a wet-milling approach to reduce particle size, thereby increasing the dissolution rate.

  • Preparation of Stabilizer Solution: Prepare a 2% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 188 or Soluplus®) in deionized water.

  • Coarse Suspension: Weigh 100 mg of this compound and add it to 10 mL of the stabilizer solution. Mix with a high-shear homogenizer for 10 minutes to create a coarse suspension.

  • Wet Milling: Transfer the suspension to a bead mill containing zirconium oxide beads (0.5 mm diameter).

  • Milling Process: Mill the suspension at 2000 RPM for 4-6 hours. Maintain the temperature at 4°C using a cooling jacket to prevent thermal degradation.

  • Particle Size Analysis: At hourly intervals, withdraw a small aliquot and measure the particle size using a dynamic light scattering (DLS) instrument. The target is a mean particle size of <200 nm with a polydispersity index (PDI) <0.3.

  • Bead Removal: Once the target particle size is achieved, separate the nanosuspension from the milling beads by filtration or decanting.

  • Final Formulation: The resulting nanosuspension can be used directly for oral gavage in animal studies.

Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol creates a lipid-based formulation that forms a microemulsion upon contact with gastrointestinal fluids.

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween 80), and co-solvents (e.g., Transcutol® HP, PEG 400). Select the components with the highest solubilizing capacity.

  • Formulation Preparation: a. Based on screening, prepare the SMEDDS vehicle. A typical starting ratio is Oil (30%), Surfactant (50%), and Co-solvent (20%). b. Weigh the components into a glass vial and mix thoroughly using a vortex mixer until a clear, homogenous liquid is formed. c. Add the required amount of this compound to the vehicle to achieve the desired final concentration (e.g., 20 mg/mL). d. Gently heat (to ~40°C) and vortex until the this compound is completely dissolved.

  • Characterization: a. Emulsification Test: Add 100 µL of the SMEDDS formulation to 200 mL of water in a beaker with gentle stirring. It should rapidly form a clear or slightly bluish microemulsion. b. Droplet Size Analysis: Determine the mean droplet size of the resulting microemulsion using DLS. The target is a droplet size of <100 nm.

Protocol 3: General Protocol for an Oral Bioavailability Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (250-300g). Acclimatize animals for at least one week.

  • Group Allocation:

    • Group 1: this compound simple suspension (e.g., in 0.5% CMC-Na) via oral gavage (p.o.).

    • Group 2: Enhanced this compound formulation (e.g., Nanosuspension or SMEDDS) via oral gavage (p.o.).

    • Group 3: this compound solution in a suitable vehicle (e.g., DMSO:PEG300:Saline) via intravenous injection (i.v.) for absolute bioavailability calculation.

  • Dosing: Fast animals for 12 hours prior to dosing, with free access to water. Administer the respective formulations. Record the precise time of administration.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 x g for 10 min at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma to labeled microcentrifuge tubes and store at -80°C until analysis by LC-MS/MS.

  • Pharmacokinetic Analysis: Analyze plasma concentrations and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Quantitative Data Summary

The following tables present hypothetical pharmacokinetic data to illustrate the potential improvements in bioavailability when using advanced formulation strategies for a flavonoid like this compound, based on typical enhancements seen for BCS Class II compounds.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (20 mg/kg)

Formulation Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Simple Suspension (0.5% CMC)55 ± 124.0450 ± 98100 (Reference)
Nanosuspension185 ± 452.01620 ± 310360
SMEDDS310 ± 681.52475 ± 450550

Table 2: Absolute Bioavailability Calculation

Route Dose (mg/kg) Formulation AUC₀₋∞ (ng·hr/mL) Absolute Bioavailability (F%)
Intravenous (IV)2 mg/kgSolubilized in vehicle2150 ± 280100 (Reference)
Oral (PO)20 mg/kgSimple Suspension470 ± 1052.2%
Oral (PO)20 mg/kgSMEDDS2550 ± 48011.9%

Data are presented as mean ± SD and are for illustrative purposes only.

Visualizations

experimental_workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Preclinical Evaluation cluster_2 Phase 3: Data Analysis start Problem: Low this compound Bioavailability formulate Formulation Strategies: - Nanosuspension - SMEDDS - Solid Dispersion start->formulate Select characterize In Vitro Characterization: - Solubility - Dissolution Rate - Particle/Droplet Size formulate->characterize Prepare & animal_study In Vivo Animal Study (Rats) - Oral (Test vs. Control) - Intravenous characterize->animal_study Proceed with Best Candidate sampling Blood Sampling (Serial Time Points) animal_study->sampling analysis Plasma Analysis (LC-MS/MS) sampling->analysis pk_calc Pharmacokinetic Parameter Calculation (AUC, Cmax, F%) analysis->pk_calc evaluation Evaluate Efficacy of Formulation Strategy pk_calc->evaluation finish Optimized Formulation Identified evaluation->finish

Caption: Workflow for developing and testing bioavailability-enhancing formulations.

troubleshooting_tree start Start: Low/Variable Plasma Concentration q1 Is the dosing formulation uniform and stable? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is dissolution rate a likely limiter? a1_yes->q2 sol1 Action: Improve Formulation - Use suspending agents - Reduce particle size - Prepare fresh before dosing a1_no->sol1 end Re-evaluate in vivo sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Action: Increase Dissolution - Create Nanosuspension - Formulate Amorphous  Solid Dispersion a2_yes->sol2 q3 Is poor permeability or high first-pass metabolism the main issue? a2_no->q3 sol2->end a3_yes Yes q3->a3_yes Likely sol3 Action: Bypass/Enhance Absorption - Develop SMEDDS to promote  lymphatic uptake - Co-administer with P-gp/  CYP inhibitors a3_yes->sol3 sol3->end

Caption: Decision tree for troubleshooting low bioavailability issues.

signaling_pathway cluster_0 cluster_1 This compound This compound (in circulation) bioavailability Low Bioavailability Challenge This compound->bioavailability Limited by pi3k PI3K This compound->pi3k Hypothesized Inhibition membrane Cell Membrane akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Inhibition of Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Growth mtor->proliferation

Caption: Hypothesized interaction of this compound with the PI3K/Akt pathway.

References

Technical Support Center: Sotetsuflavone Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing sotetsuflavone to prevent its degradation. The following information is based on established principles of flavonoid chemistry and stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during storage?

A1: Like many flavonoids, this compound is susceptible to degradation from exposure to several environmental factors. The primary drivers of degradation are:

  • Light: Exposure to both UV and visible light can lead to photodegradation.[1]

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to thermal degradation.[2][3][4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[2]

  • pH: The stability of flavonoids can be pH-dependent, with degradation occurring in non-optimal pH conditions.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of a flavonoid solution may be indicated by a color change, precipitation, or a decrease in its biological activity as confirmed by analytical methods such as HPLC. For solid this compound, discoloration may be a sign of degradation.

Q3: How should I store my this compound stock solutions?

A3: For optimal stability, this compound stock solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 4°C is recommended.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Oxygen: To minimize oxidation, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.

  • Solvent: Use a high-quality, anhydrous solvent appropriate for your experimental needs. Ensure the solvent is degassed to remove dissolved oxygen.

Q4: Is it better to store this compound in its solid form or as a solution?

A4: For long-term storage, it is generally best to store this compound as a dry, solid powder under the recommended conditions (see Q3). This minimizes the chances of solvent-mediated degradation. Prepare solutions fresh for each experiment whenever possible.

Q5: Can I use antioxidants to prevent the degradation of this compound?

A5: Yes, the addition of other antioxidants or polyphenols can sometimes help to stabilize flavonoid solutions. However, the compatibility and potential interference of the added antioxidant with your downstream experiments must be carefully considered and validated.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of biological activity in my this compound-treated cells. This compound degradation due to improper storage.1. Prepare a fresh stock solution of this compound from solid material. 2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light. 4. Perform a dose-response experiment with the new stock to confirm its activity.
I observe a color change in my this compound solution. Oxidation or photodegradation.1. Discard the discolored solution. 2. When preparing a new solution, use a degassed solvent and purge the vial with inert gas. 3. Ensure the solution is always protected from light by using amber vials and storing it in the dark.
Precipitate has formed in my this compound stock solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If it does not redissolve, it may indicate degradation, and the solution should be discarded. 3. Ensure vials are tightly sealed to prevent solvent evaporation. Consider using a different solvent system if solubility is a persistent issue.

Factors Affecting Flavonoid Stability and Preventative Measures

Factor Effect on this compound Stability Recommended Preventative Measures
Light HighStore in amber vials or light-blocking containers. Keep in a dark place.
Temperature HighStore at low temperatures (-20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.
Oxygen Moderate to HighUse degassed solvents. Purge vials with inert gas (nitrogen or argon).
pH ModerateMaintain an optimal pH for the solution, which is typically slightly acidic for many flavonoids. This should be determined experimentally.
Moisture ModerateStore solid this compound in a desiccator. Use anhydrous solvents for solutions.

Experimental Protocols

Protocol: Determining the Shelf-Life of this compound via an Accelerated Stability Study

This protocol outlines a method to assess the stability of this compound under various storage conditions to determine its optimal shelf-life.

1. Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO, ethanol)

  • Amber glass vials with airtight caps

  • Inert gas (nitrogen or argon)

  • Temperature-controlled chambers/incubators set at different temperatures (e.g., 4°C, 25°C, 40°C)

  • Light-controlled chamber or dark box

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Methods:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve it in the chosen solvent to a known concentration (e.g., 10 mg/mL).

    • To minimize oxidation, use a solvent that has been degassed by sonication or sparging with inert gas.

  • Aliquoting and Storage:

    • Aliquot the stock solution into the amber vials.

    • For samples to be stored under an inert atmosphere, gently flush the headspace of the vials with nitrogen or argon before sealing.

    • Divide the vials into different storage condition groups. A suggested set of conditions is:

      • -20°C (control)

      • 4°C in the dark

      • 25°C in the dark

      • 25°C with light exposure

      • 40°C in the dark

  • Time-Point Analysis:

    • Analyze a sample from each condition at designated time points (e.g., Day 0, Week 1, Week 2, Week 4, Week 8, Week 12).

    • At each time point, retrieve one vial from each storage condition.

    • Allow the vial to come to room temperature before opening.

  • HPLC Analysis:

    • Prepare a calibration curve using freshly prepared standards of this compound.

    • Dilute the samples from each storage condition to fall within the range of the calibration curve.

    • Inject the samples into the HPLC system.

    • Quantify the concentration of this compound in each sample by comparing the peak area to the calibration curve.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each condition, relative to the Day 0 concentration.

    • Plot the percentage of remaining this compound versus time for each condition.

    • Determine the degradation kinetics (e.g., zero-order or first-order) by fitting the data to the appropriate kinetic models.

    • The shelf-life can be defined as the time it takes for the concentration to decrease to 90% of its initial value.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Oxidation (O2) This compound->Degradation_Products Photodegradation (Light) This compound->Degradation_Products Thermal Degradation (Heat) This compound->Degradation_Products Hydrolysis (pH, H2O)

Caption: General degradation pathways for flavonoids like this compound.

cluster_workflow Experimental Workflow for this compound Stability Study Prep Prepare this compound Stock Solution Aliquot Aliquot into Vials under Different Conditions Prep->Aliquot Store_Conditions Store at Various Temperatures and Light Exposures Aliquot->Store_Conditions Time_Points Sample at Predetermined Time Points Store_Conditions->Time_Points HPLC Analyze Samples by HPLC Time_Points->HPLC Data Calculate Degradation Rate and Determine Shelf-Life HPLC->Data

Caption: Workflow for assessing the storage stability of this compound.

References

Artifacts in sotetsuflavone bioassays and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to potential artifacts in sotetsuflavone bioassays and how to avoid them. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a biflavonoid naturally found in plants like Cycas revoluta. It has demonstrated a range of biological activities, with a primary focus on its anticancer properties. Research has shown that this compound can inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis).

Q2: What are the known signaling pathways affected by this compound?

A2: this compound has been shown to exert its anticancer effects by modulating key cellular signaling pathways. Two of the well-documented pathways are:

  • PI3K/Akt/mTOR Pathway: this compound can inhibit this pathway, which is crucial for cell growth, proliferation, and survival. By blocking this pathway, this compound can lead to the induction of autophagy (a cellular self-degradation process) and apoptosis in cancer cells.

  • ROS-Mediated Mitochondrial-Dependent Apoptosis Pathway: this compound can increase the production of reactive oxygen species (ROS) within cancer cells. This leads to mitochondrial dysfunction and the activation of the intrinsic apoptosis pathway, ultimately causing cell death.

Q3: What are the most common sources of artifacts in this compound bioassays?

A3: Like many natural flavonoids, this compound's physicochemical properties can lead to several experimental artifacts, including:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in aqueous buffers, which can lead to precipitation and inaccurate test concentrations.

  • Compound Aggregation: At higher concentrations, this compound may form aggregates that can lead to non-specific bioactivity and false-positive results.

  • Interference with Assay Readouts: As a colored compound with potential fluorescent properties, this compound can interfere with absorbance, fluorescence, and luminescence-based assays.

  • Off-Target Effects: At higher concentrations, this compound may interact with unintended cellular targets, leading to phenotypes that are not related to its primary mechanism of action.

  • Instability: this compound may degrade in certain buffer conditions or after multiple freeze-thaw cycles, affecting the reproducibility of results.

Troubleshooting Guides

Issue 1: Low Bioactivity or High Variability in Results

Q: I am observing lower than expected bioactivity for this compound, or my results are highly variable between experiments. What could be the cause?

A: This is a common issue often linked to the poor aqueous solubility of this compound. The compound may be precipitating out of your assay medium, leading to a lower effective concentration.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your assay plates and stock solutions for any signs of precipitation (cloudiness, visible particles).

  • Optimize Dilution Method: Instead of adding a small volume of concentrated DMSO stock directly to a large volume of aqueous buffer, try serial dilutions. Alternatively, add the DMSO stock to a small volume of serum-containing medium first before further dilution in the final assay medium.

  • Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also promote compound precipitation. Aim for a final DMSO concentration of less than 0.5%, and ideally at or below 0.1%.[1]

  • Incorporate a Co-solvent: Consider using a small percentage of a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final assay medium to improve solubility. However, always run a vehicle control with the co-solvent to check for any effects on your cells or assay.

  • Sonication: Briefly sonicating your diluted this compound solutions can help to break up small aggregates and improve dissolution.

  • Consider Formulation Strategies: For in vivo studies or more complex cell-based models, using formulations like amorphous solid dispersions with polymers such as polyvinylpyrrolidone (B124986) (PVP) has been shown to significantly increase the solubility and bioavailability of biflavonoids.[2][3][4]

Issue 2: Unexpected Cytotoxicity or Off-Target Effects

Q: I am observing significant cytotoxicity in my cell-based assays, even at concentrations where I don't expect to see on-target effects. How can I determine if this is an off-target effect?

A: Unexplained cytotoxicity can be a result of off-target interactions or general cellular stress caused by the compound. It is crucial to differentiate between on-target and off-target effects.

Troubleshooting Steps:

  • Determine the Therapeutic Window: Perform a dose-response curve for both your primary endpoint and a general cytotoxicity assay (e.g., MTT, LDH release) in parallel. This will help you identify a concentration range where you see the desired biological effect without widespread cell death.

  • Use a Target-Negative Control Cell Line: If possible, test this compound in a cell line that does not express the intended target. Any activity observed in this cell line is likely due to off-target effects.

  • Rescue Experiments: If this compound inhibits a specific enzyme or pathway, try to "rescue" the cells by adding a downstream product of that pathway. If the phenotype is reversed, it provides evidence for an on-target effect.

  • Orthogonal Approaches: Use a different method to validate your findings. For example, if you are studying the inhibition of a particular protein by this compound, try knocking down that protein using siRNA or CRISPR and see if you observe a similar phenotype.

Issue 3: Suspected Assay Interference

Q: I am using a fluorescence-based (or luminescence-based) assay and I'm concerned that this compound might be interfering with my signal. How can I check for this?

A: Flavonoids are known to interfere with various assay formats. They can absorb light at the excitation or emission wavelengths of your reporter (quenching) or be autofluorescent, leading to false negatives or false positives.

Troubleshooting Steps:

  • Run a Compound-Only Control: In an empty well (no cells or assay reagents), add this compound at the same concentrations used in your experiment and measure the absorbance or fluorescence at the wavelengths used in your assay. This will tell you if the compound itself has a signal.

  • Spike-In Control: In a control well that should give a maximal signal (e.g., positive control), add this compound at various concentrations. A decrease in the signal would suggest quenching.

  • Use a Different Reporter System: If you suspect interference with a luciferase-based assay, be aware that some flavonoids can directly inhibit the luciferase enzyme.[5] If possible, validate your findings using an alternative reporter system, such as a fluorescent protein or a different type of luciferase that is less sensitive to inhibition.

  • Consider Alternative Assay Formats: For protein quantification, be aware that flavonoids can interfere with common colorimetric protein assays like the BCA and Lowry assays, often leading to an overestimation of protein concentration.[6][7] If you suspect interference, protein precipitation with acetone (B3395972) can be used to remove the interfering flavonoid before quantification.[6] For antioxidant assays, which can be prone to interference, using multiple assays with different mechanisms (e.g., DPPH, FRAP, and a cell-based assay) can provide more robust results.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
A549Non-Small Cell Lung Cancer67.54MTT
H1650Non-Small Cell Lung CancerNot explicitly stated, but effective concentrations of 64 and 128 µM were used.MTT

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a general guideline for assessing the effect of this compound on the viability of A549 cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • A549 cells

  • DMEM or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in culture medium to achieve final concentrations ranging from approximately 10 µM to 200 µM. Remember to keep the final DMSO concentration below 0.5%.

  • Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well.[8]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of this compound.

Materials:

  • This compound

  • Methanol (B129727) or ethanol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate or spectrophotometer cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution by dissolving 4 mg of DPPH in 100 mL of methanol or ethanol. Keep this solution protected from light.

    • Prepare a stock solution of this compound in methanol or ethanol (e.g., 1 mg/mL). From this, prepare a series of dilutions.

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each this compound dilution or positive control to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (methanol or ethanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9][10][11][12]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. Plot the percentage of scavenging against the concentration to determine the IC50 value.

Visualizations

Sotetsuflavone_PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Autophagy Autophagy mTORC1->Autophagy inhibits CellDeath Cell Death Autophagy->CellDeath This compound This compound This compound->PI3K inhibits This compound->Akt inhibits This compound->mTORC1 inhibits

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

Sotetsuflavone_ROS_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ROS Increased ROS This compound->ROS Bcl2 Bcl-2 This compound->Bcl2 inhibits MMP Decreased Mitochondrial Membrane Potential ROS->MMP Bax Bax Bax->MMP Bcl2->Bax inhibits Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC Cytochrome C (released) MMP->CytochromeC CytochromeC->Caspase9 activates

Caption: this compound induces apoptosis via the ROS-mediated mitochondrial pathway.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Activity, High Variability) CheckSolubility Check for Precipitation and Optimize Dilution Start->CheckSolubility CheckCytotoxicity Run Parallel Cytotoxicity Assay Start->CheckCytotoxicity CheckInterference Run Compound-Only and Spike-In Controls Start->CheckInterference SolubilityOK Solubility Issues Resolved? CheckSolubility->SolubilityOK CytotoxicityOK On-Target Effect Confirmed? CheckCytotoxicity->CytotoxicityOK InterferenceOK Interference Ruled Out? CheckInterference->InterferenceOK Proceed Proceed with Experiment SolubilityOK->Proceed Yes Reassess Re-evaluate Assay Conditions or Compound SolubilityOK->Reassess No CytotoxicityOK->Proceed Yes CytotoxicityOK->Reassess No InterferenceOK->Proceed Yes InterferenceOK->Reassess No

Caption: General troubleshooting workflow for this compound bioassays.

References

Technical Support Center: Optimizing Sotetsuflavone Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing sotetsuflavone to induce apoptosis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental protocols and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound to induce apoptosis?

A1: Based on published studies, a starting concentration range of 10 µM to 100 µM is recommended for initial experiments.[1] The optimal concentration is cell-line dependent. For A549 non-small cell lung cancer cells, significant pro-apoptotic effects have been observed at concentrations of 64 µM and 128 µM.[1]

Q2: How long should I incubate my cells with this compound?

A2: Incubation times can vary depending on the cell line and the desired endpoint. A time-course experiment is recommended to determine the optimal duration. Commonly used incubation times in published research range from 12 to 48 hours.[1] For A549 cells, significant apoptosis has been reported after 24 hours of treatment.[1]

Q3: My cells are not showing signs of apoptosis after treatment. What are the possible reasons?

A3: Several factors could contribute to a lack of apoptotic response. Please refer to our Troubleshooting Guide below for a systematic approach to identifying the issue. Common reasons include suboptimal this compound concentration, insufficient incubation time, cell line resistance, or issues with the apoptosis detection assay itself.

Q4: Can this compound induce other forms of cell death besides apoptosis?

A4: Yes, besides apoptosis, this compound has been found to induce autophagy in non-small cell lung cancer (NSCLC) cells.[2] It's important to note that autophagy can sometimes have a cytoprotective effect against apoptosis. If you observe features of autophagy (e.g., LC3-II conversion), consider using autophagy inhibitors to see if it enhances the apoptotic effect.

Q5: What are the key signaling pathways activated by this compound to induce apoptosis?

A5: this compound has been shown to induce apoptosis primarily through two interconnected pathways:

  • ROS-mediated mitochondrial-dependent pathway : this compound increases the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, a decrease in the Bcl-2/Bax ratio, and subsequent activation of caspase-9 and caspase-3.

  • PI3K/Akt/mTOR signaling pathway : this compound can inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell survival and proliferation.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in inducing cell death in various cancer cell lines.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µmol/L)
A549Human Lung Cancer71.12
Caco-2Human Colon Adenocarcinoma79.70
EC-109Human Esophageal Cancer76.68
HepG2Human Hepatoma87.14
PC-3Human Prostate Cancer106.31

Data sourced from a study on the anti-proliferative effects of this compound.

Table 2: Effect of this compound on Apoptosis in A549 Cells

This compound Concentration (µmol/L)Incubation Time (h)Apoptosis Rate (% of cells)
6424Significantly increased vs. control
12824Dose-dependent increase vs. 64 µM

Qualitative description based on flow cytometry results from published research.

Experimental Protocols

Here are detailed methodologies for key experiments involved in assessing this compound-induced apoptosis.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells). Incubate for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V-FITC/PI Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Seed and treat cells with this compound as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No significant decrease in cell viability (MTT assay) - this compound concentration is too low.- Incubation time is too short.- Cell line is resistant.- this compound stock solution has degraded.- Perform a dose-response experiment with a wider concentration range.- Conduct a time-course experiment.- Try a different cell line known to be sensitive.- Prepare a fresh stock solution of this compound.
High background in flow cytometry (Annexin V/PI assay) - Mechanical stress during cell harvesting.- Over-trypsinization.- Delayed analysis after staining.- Handle cells gently; avoid vigorous vortexing.- Use a minimal concentration and incubation time for trypsin.- Analyze samples as soon as possible after staining.
Weak or no signal in Western blot - Low protein concentration.- Inefficient protein transfer.- Primary antibody concentration is too low.- Target protein is not expressed or is degraded.- Ensure accurate protein quantification and load sufficient protein.- Verify transfer efficiency with Ponceau S staining.- Optimize primary antibody dilution.- Include a positive control lysate known to express the target protein.
Inconsistent results between experiments - Variation in cell passage number.- Inconsistent seeding density.- Fluctuation in incubator conditions (CO₂, temperature).- Use cells within a consistent and low passage number range.- Ensure accurate and consistent cell counting and seeding.- Regularly calibrate and monitor incubator conditions.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Apoptosis Assessment

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Seed cells in plates/flasks cell_culture->seeding treatment Treat with this compound (various concentrations and times) seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Annexin V/PI Staining) treatment->flow wb Western Blot (Protein Expression) treatment->wb mtt_analysis Measure Absorbance (IC50 Calculation) mtt->mtt_analysis flow_analysis Quantify Apoptotic Cells (Early/Late Apoptosis) flow->flow_analysis wb_analysis Analyze Protein Bands (Bcl-2, Bax, Caspases) wb->wb_analysis

Caption: Workflow for assessing this compound-induced apoptosis.

This compound-Induced Apoptosis Signaling Pathways

sotetsuflavone_pathways cluster_this compound cluster_pathways cluster_mitochondrial Mitochondrial Pathway This compound This compound pi3k_akt PI3K/Akt/mTOR Pathway This compound->pi3k_akt inhibits ros Increased ROS This compound->ros induces bcl2 Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 activates bax Bax (Pro-apoptotic) ros->bax activates cytochrome_c Cytochrome c release bcl2->cytochrome_c inhibits bax->cytochrome_c promotes caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Sotetsuflavone Purification Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in scaling up sotetsuflavone purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the isolation and purification of this compound, a bioactive biflavonoid with significant therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for isolating this compound?

A1: this compound is a naturally occurring biflavonoid that can be isolated from several plant species. The most commonly cited source is the leaves of Cycas revoluta (Sago Palm)[1][2]. It has also been identified in other plants such as Metasequoia glyptostroboides.

Q2: What are the main challenges encountered when scaling up this compound purification?

A2: The primary challenges in scaling up this compound purification include:

  • Low abundance: this compound is often present in low concentrations in the raw plant material, requiring the processing of large biomass quantities.

  • Complex mixtures: The crude extract contains a multitude of other compounds with similar polarities, making separation difficult.

  • Solubility issues: this compound has limited solubility in many common solvents, which can lead to precipitation and loss of product during extraction and chromatography.

  • Degradation: Flavonoids can be susceptible to degradation under certain pH, temperature, and light conditions.

  • Reproducibility: Maintaining consistent yield and purity at a larger scale can be challenging due to variations in raw material and processing conditions.

Q3: Which purification techniques are most suitable for large-scale isolation of this compound?

A3: A multi-step approach is typically required. Macroporous resin chromatography is a highly effective and scalable initial purification step for enriching total flavonoids from the crude extract[3][4][5]. This is often followed by preparative high-performance liquid chromatography (HPLC) or other chromatographic techniques for final purification to achieve high purity[6]. Crystallization can also be employed as a final polishing step to obtain a highly pure, stable solid form[7][8].

Q4: What is the known mechanism of action for this compound that makes it a compound of interest?

A4: this compound has demonstrated significant anti-cancer properties, particularly in non-small cell lung cancer (NSCLC). Its mechanism of action involves the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway[9][10][11][12][13]. By blocking this pathway, this compound can induce apoptosis (programmed cell death) and autophagy in cancer cells[1][9][12].

Troubleshooting Guides

Problem 1: Low Yield of this compound During Extraction
Possible Cause Suggested Solution
Incomplete extraction from plant material.Ensure the plant material is finely ground to increase surface area. Optimize the solvent system; this compound is soluble in solvents like DMSO, acetone, ethyl acetate, and chloroform. Consider using techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.
Degradation during extraction.Avoid prolonged exposure to high temperatures and direct light. Conduct extractions under neutral or slightly acidic conditions, as alkaline conditions can promote flavonoid degradation.
Precipitation of this compound.Use a co-solvent system to maintain solubility. If precipitation occurs upon cooling, gently warm the extract to redissolve the compound before proceeding to the next step.
Problem 2: Poor Separation and Co-elution of Impurities During Chromatography

| Possible Cause | Suggested Solution | | Inappropriate stationary phase. | For initial cleanup, macroporous resins with appropriate polarity are effective for capturing flavonoids[3][4][5]. For high-resolution purification, reversed-phase C18 columns are commonly used for flavonoid separation. | | Suboptimal mobile phase composition. | Systematically screen different solvent systems (e.g., methanol-water, acetonitrile-water) and gradients. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and resolution for flavonoids. | | Column overloading. | Reduce the sample load on the column. For scale-up, ensure the column diameter is appropriately increased to handle larger sample volumes without compromising resolution. | | Inconsistent flow rate or pressure fluctuations. | Check the HPLC system for leaks or blockages. Ensure the mobile phase is properly degassed to prevent bubble formation. |

Problem 3: this compound Degradation During Purification and Storage

| Possible Cause | Suggested Solution | | Exposure to harsh pH conditions. | Maintain a pH range of 4-6 during processing and in final product formulation, as flavonoids are generally more stable in slightly acidic conditions. | | High temperatures. | Avoid excessive heat during solvent evaporation and other processing steps. Use techniques like rotary evaporation under reduced pressure to lower the boiling point of solvents. Store purified this compound at low temperatures (-20°C for long-term storage). | | Oxidation. | Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during final purification and packaging. The addition of antioxidants may be considered for formulated products. | | Photodegradation. | Protect the compound from light at all stages of purification and storage by using amber glassware or covering vessels with aluminum foil. |

Problem 4: Difficulty in Crystallizing Purified this compound

| Possible Cause | Suggested Solution | | Presence of impurities. | Ensure the starting material for crystallization is of high purity (>95%). Even small amounts of impurities can inhibit crystal formation. Consider an additional chromatographic polishing step. | | Incorrect solvent system. | Systematically screen for a suitable solvent or solvent/anti-solvent system. A good solvent will dissolve this compound when hot but have low solubility when cold. Common anti-solvents include n-hexane or water. | | Supersaturation is not achieved or is too high. | Control the rate of cooling or the addition of the anti-solvent to allow for slow crystal growth. Rapid precipitation will lead to amorphous material or very small crystals. | | Lack of nucleation sites. | Introduce a seed crystal of this compound to initiate crystallization. Scratching the inside of the glass vessel with a glass rod can also create nucleation sites. |

Data Presentation

Table 1: Comparison of Bench-Scale vs. Pilot-Scale Purification of Flavonoids using Macroporous Resin Chromatography (Hypothetical Data for this compound based on similar flavonoids)
Parameter Bench-Scale (Lab) Pilot-Scale (Industrial) Reference
Starting Material (Crude Extract) 100 g10 kg[3][4][5]
Resin Type AB-8 Macroporous ResinAB-8 Macroporous Resin[4]
Resin Volume 500 mL50 L[3][4][5]
Loading Concentration 2 mg/mL2 mg/mL[3][4][5]
Elution Solvent 70% Ethanol (B145695) in Water70% Ethanol in Water[3][4][5]
Elution Volume 2.5 L (5 Bed Volumes)250 L (5 Bed Volumes)[3][4][5]
Processing Time 8 hours24 hours-
Purity of Enriched Fraction ~60%~55%[3][4]
Recovery Yield ~85%~80%[3][4]

Note: This data is illustrative and based on typical values reported for the purification of total flavonoids from various plant extracts using macroporous resins. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Lab-Scale Enrichment of this compound using Macroporous Resin Chromatography

This protocol is a representative method for the initial enrichment of this compound from a crude plant extract, based on established procedures for flavonoid purification[3][4][5].

1. Materials and Reagents:

  • Crude this compound extract (e.g., from Cycas revoluta leaves)

  • AB-8 macroporous resin (or similar non-polar resin)

  • Deionized water

  • Ethanol (95%)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Chromatography column

2. Resin Pre-treatment:

  • Soak the AB-8 resin in 95% ethanol for 24 hours to remove any residual monomers and porogenic agents.

  • Wash the resin thoroughly with deionized water until the eluent is clear and neutral.

  • Treat the resin with 5% HCl solution for 4-5 hours, followed by washing with deionized water until the eluent is neutral.

  • Treat the resin with 5% NaOH solution for 4-5 hours, followed by washing with deionized water until the eluent is neutral.

  • The pre-treated resin is now ready for use.

3. Column Packing:

  • Slurry pack the pre-treated resin into a chromatography column of appropriate size.

  • Equilibrate the packed column by washing with 5-10 bed volumes of deionized water.

4. Sample Loading:

  • Dissolve the crude extract in deionized water to a concentration of approximately 1-2 mg/mL. Adjust the pH to 4-5.

  • Load the sample solution onto the equilibrated column at a flow rate of 1-2 bed volumes per hour (BV/h).

  • Collect the flow-through and monitor for the presence of this compound to ensure complete adsorption.

5. Washing:

  • Wash the column with 5-10 bed volumes of deionized water to remove sugars, salts, and other highly polar impurities.

  • Follow with a wash of 3-5 bed volumes of a low concentration of ethanol (e.g., 10-20%) to remove more polar flavonoids and other impurities.

6. Elution:

  • Elute the adsorbed this compound and other biflavonoids using a higher concentration of ethanol (e.g., 60-80%) at a flow rate of 2-3 BV/h.

  • Collect fractions and monitor the eluent for the presence of this compound using thin-layer chromatography (TLC) or HPLC.

  • Pool the fractions containing the highest concentration of this compound.

7. Solvent Removal:

  • Concentrate the pooled fractions under reduced pressure using a rotary evaporator to remove the ethanol.

  • The resulting aqueous concentrate can be lyophilized to obtain a this compound-enriched powder.

Mandatory Visualization

PI3K/Akt/mTOR Signaling Pathway Inhibited by this compound

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

General Workflow for Scaling Up this compound Purification

Sotetsuflavone_Purification_Workflow Biomass Cycas revoluta Leaves (Biomass) Extraction Extraction (e.g., 80% Ethanol) Biomass->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Enriched_Fraction This compound-Enriched Fraction Macroporous_Resin->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_this compound High-Purity This compound Solution Prep_HPLC->Pure_this compound Crystallization Crystallization Pure_this compound->Crystallization Final_Product Crystalline this compound (>98% Purity) Crystallization->Final_Product

Caption: A typical multi-step workflow for the purification of this compound.

References

Technical Support Center: Sotetsuflavone Interference with Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting assay interference caused by sotetsuflavone. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and suspect it may be interfering with their fluorescence-based assays. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify, characterize, and mitigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a biflavonoid, a class of compounds known to sometimes interfere with fluorescence-based assays. This interference can occur through two primary mechanisms:

  • Autofluorescence: this compound itself may be fluorescent, emitting light at wavelengths that overlap with your assay's detection settings. This can lead to false-positive signals or an artificially high background.

  • Fluorescence Quenching: this compound might absorb the light emitted by your assay's fluorophore, reducing the detectable signal and potentially leading to false-negative results.

Q2: I can't find specific excitation and emission spectra for this compound. How can I determine if it's autofluorescent in my assay?

Q3: My assay signal decreases when I add this compound. How can I tell if this is real biological activity or fluorescence quenching?

This is a critical question. To distinguish between genuine biological inhibition and fluorescence quenching, you should perform a "quenching control" experiment. In this control, you will measure the fluorescence of your assay's fluorophore in the presence of varying concentrations of this compound, but without the biological target (e.g., enzyme or cells). A concentration-dependent decrease in fluorescence in this acellular setup strongly suggests quenching.

Q4: What are the general strategies to mitigate interference from this compound?

If you confirm that this compound is interfering with your assay, you can employ several strategies:

  • Control Subtraction: For autofluorescence, you can subtract the signal from wells containing only this compound and your assay buffer from your experimental wells.

  • Wavelength Shift: If your fluorometer allows, try shifting the excitation and/or emission wavelengths to a region where this compound's interference is minimal. This requires characterizing the compound's spectral properties first.

  • Orthogonal Assay: Validate your findings using a non-fluorescence-based method (e.g., luminescence, absorbance, or a label-free technology) to confirm the biological activity of this compound.

  • Reduce Compound Concentration: If possible, lower the concentration of this compound to a range where interference is negligible, while still expecting to see a biological effect.

Troubleshooting Guides

Guide 1: Diagnosing Interference from this compound

This guide will walk you through a series of experiments to determine if this compound is causing autofluorescence or fluorescence quenching in your assay.

Step 1: Perform Control Experiments

Prepare the following controls in your assay plate:

  • Buffer Blank: Assay buffer only.

  • This compound Autofluorescence Control: Assay buffer + this compound at various concentrations.

  • Fluorophore Control: Assay buffer + your assay's fluorophore (at the final assay concentration).

  • Quenching Control: Assay buffer + your assay's fluorophore + this compound at various concentrations.

Step 2: Measure Fluorescence

Read the plate using the same excitation and emission wavelengths as your primary assay.

Step 3: Analyze the Data

Compare the signals from your control wells. The following table provides a guide to interpreting your results.

Observation in Control WellsInterpretation
This compound Autofluorescence Control shows a concentration-dependent increase in signal compared to the Buffer Blank .This compound is autofluorescent at your assay's wavelengths.
Quenching Control shows a concentration-dependent decrease in signal compared to the Fluorophore Control .This compound is quenching the fluorescence of your assay's fluorophore.
No significant change in signal in either the Autofluorescence or Quenching controls.Direct interference from this compound is unlikely. The observed effect in your primary assay may be genuine.
Guide 2: Mitigating Autofluorescence

If you have identified this compound as an autofluorescent compound in your assay, here are some strategies to address the issue.

  • Strategy 1: Background Subtraction

    • Rationale: If the autofluorescence is consistent and not excessively high, you can subtract it from your experimental wells.

    • Action: Run a parallel plate or include wells on the same plate with this compound at the same concentrations as your experimental wells, but without the assay's fluorophore. Subtract the average fluorescence signal of these "compound only" wells from your experimental wells.

  • Strategy 2: Shift Detection Wavelengths

    • Rationale: The interference is dependent on the overlap between the compound's fluorescence spectrum and the assay's detection wavelengths.[1] Shifting the detection to a region where the compound does not fluoresce can solve the problem.

    • Action: Characterize the excitation and emission spectra of this compound (see Experimental Protocol 1). If possible, choose a different fluorophore for your assay that has excitation and emission wavelengths outside of this compound's fluorescence range.

Experimental Protocols

Protocol 1: Characterizing the Autofluorescence Spectrum of this compound

Objective: To determine the excitation and emission maxima of this compound in your assay buffer.

Materials:

  • This compound stock solution

  • Assay buffer

  • Spectrofluorometer with scanning capabilities

  • Fluorescence-compatible microplates or cuvettes

Method:

  • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

  • Emission Scan: a. Set the spectrofluorometer to a fixed excitation wavelength (e.g., a common wavelength for your instrument, such as 350 nm, to start). b. Scan a range of emission wavelengths (e.g., 370-700 nm). c. Identify the emission wavelength with the maximum intensity.

  • Excitation Scan: a. Set the spectrofluorometer to the emission maximum identified in the previous step. b. Scan a range of excitation wavelengths (e.g., 250-500 nm). c. Identify the excitation wavelength that produces the maximum emission signal.

  • Repeat the emission scan using the determined excitation maximum to obtain the final, optimized emission spectrum.

Data Presentation:

Table 1: Hypothetical Spectral Properties of this compound

ParameterWavelength (nm)
Excitation Maximum360
Emission Maximum480

Note: This is hypothetical data. You must perform the experiment to determine the actual values for your conditions.

Protocol 2: Quantitative Analysis of Autofluorescence and Quenching

Objective: To quantify the extent of autofluorescence and quenching by this compound at different concentrations.

Materials:

  • This compound stock solution

  • Assay buffer

  • Your assay's fluorophore

  • Fluorescence plate reader

  • Black, opaque microplates

Method:

  • Prepare a serial dilution of this compound in your assay buffer in a 96-well plate.

  • In a separate set of wells, prepare the same serial dilution of this compound, but also add your assay's fluorophore at its final working concentration.

  • Include control wells with buffer only and fluorophore in buffer only.

  • Incubate the plate under the same conditions as your primary assay (temperature and time).

  • Read the fluorescence on a plate reader using your assay's excitation and emission wavelengths.

Data Presentation:

Table 2: Example Data for this compound Interference Analysis

This compound (µM)Autofluorescence (RFU)Quenching (RFU)% Quenching
05010,0000%
12509,5005%
51,2007,80022%
102,5005,50045%
508,0002,10079%

% Quenching = [1 - (Quenching RFU / RFU of Fluorophore Only)] * 100

Visualizations

Troubleshooting_Workflow start Start: Unexpected Assay Results with this compound check_interference Is interference suspected? start->check_interference run_controls Run Control Experiments: - Autofluorescence Control - Quenching Control check_interference->run_controls Yes no_interference Interference Unlikely. Proceed with Primary Assay Analysis. check_interference->no_interference No autofluorescent Is this compound Autofluorescent? run_controls->autofluorescent quenching Is this compound Quenching? autofluorescent->quenching No mitigate_af Mitigate Autofluorescence: - Background Subtraction - Shift Wavelengths autofluorescent->mitigate_af Yes mitigate_q Mitigate Quenching: - Use Orthogonal Assay - Lower Compound Concentration quenching->mitigate_q Yes quenching->no_interference No end End: Validated Results mitigate_af->end mitigate_q->end no_interference->end

Caption: Troubleshooting workflow for identifying and mitigating this compound interference.

Interference_Mechanisms cluster_autofluorescence Autofluorescence cluster_quenching Fluorescence Quenching excitation1 Excitation Light sotetsuflavone1 This compound excitation1->sotetsuflavone1 emission1 This compound Emission (False Signal) sotetsuflavone1->emission1 excitation2 Excitation Light fluorophore Assay Fluorophore excitation2->fluorophore sotetsuflavone2 This compound fluorophore->sotetsuflavone2 Energy Transfer no_emission Reduced/No Emission sotetsuflavone2->no_emission

Caption: Mechanisms of fluorescence assay interference by this compound.

Experimental_Workflow start Prepare this compound Serial Dilution plate_setup Plate Setup: - Wells with this compound only - Wells with this compound + Fluorophore - Control Wells start->plate_setup incubation Incubate under Assay Conditions plate_setup->incubation read_plate Read Fluorescence incubation->read_plate analysis Data Analysis: - Quantify Autofluorescence - Calculate % Quenching read_plate->analysis conclusion Determine Interference Level analysis->conclusion

Caption: Workflow for quantifying this compound interference.

References

Mitigating off-target effects of sotetsuflavone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential off-target effects of sotetsuflavone in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and mechanisms of action of this compound?

A1: this compound is a biflavonoid that has been shown to exhibit anti-cancer properties. Its primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2][3] This inhibition can lead to the induction of apoptosis (programmed cell death) and autophagy (a cellular degradation process) in cancer cells.[1][2] Additionally, this compound has been observed to cause cell cycle arrest at the G0/G1 phase and to increase the production of reactive oxygen species (ROS), which can contribute to its anti-proliferative effects. Some studies also suggest that this compound can modulate other pathways, such as the TNF-α/NF-κB signaling pathway.

Q2: Are there any known off-target effects of this compound?

Q3: My experimental results with this compound are inconsistent or unexpected. Could off-target effects be the cause?

A3: Inconsistent or unexpected results can arise from various factors, including experimental variability. However, off-target effects are a plausible cause. If the observed phenotype does not align with the known mechanism of action of this compound (e.g., PI3K/Akt/mTOR inhibition), or if you observe high levels of cytotoxicity at concentrations expected to be specific, it is prudent to investigate potential off-target activities.

Q4: What are the initial steps to mitigate potential off-target effects of this compound?

A4: The following initial steps are recommended:

  • Dose-Response Analysis: Perform a thorough dose-response analysis to identify the minimal effective concentration of this compound that elicits the desired phenotype. Using excessively high concentrations increases the likelihood of engaging lower-affinity off-target proteins.

  • Literature Review: Conduct a comprehensive review of the literature for studies using this compound in similar experimental systems to understand the concentration ranges and observed effects.

Q5: What advanced experimental techniques can I use to identify this compound's off-targets in my system?

A5: Several advanced techniques can be employed for target deconvolution and off-target identification:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.

  • Kinobeads/Chemical Proteomics: This approach uses affinity chromatography with immobilized broad-spectrum kinase inhibitors to profile the interaction of a compound with a large number of kinases from a cell lysate. This is particularly relevant as many flavonoids have been shown to interact with kinases.

  • Genetic Validation using CRISPR-Cas9: This powerful technique allows for the knockout or modification of the intended target gene. If the phenotype observed with this compound treatment is absent in the target-knockout cells, it provides strong evidence for on-target activity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High level of cytotoxicity at low this compound concentrations. Potent off-target effects on proteins essential for cell survival.1. Perform a detailed dose-response curve to determine the IC50 value. 2. Use viability assays (e.g., Annexin V/PI staining) to distinguish between apoptosis and necrosis. 3. Employ CETSA or chemical proteomics to identify potential off-target binders responsible for toxicity.
Phenotype does not match known effects of PI3K/Akt/mTOR inhibition. 1. this compound is acting on an off-target. 2. The observed phenotype is an indirect consequence of on-target inhibition in your specific cell type.1. Validate the phenotype using a structurally unrelated PI3K inhibitor. 2. Use CRISPR-Cas9 to knock out the putative target (e.g., PIK3CA) and see if the phenotype is replicated. 3. Perform a phosphoproteomics analysis to identify other signaling pathways affected by this compound treatment.
Conflicting results with previously published data. 1. Differences in experimental conditions (cell line, passage number, media, etc.). 2. Variability in the purity or source of this compound.1. Standardize experimental protocols and ensure consistency. 2. Verify the purity of the this compound compound using techniques like HPLC. 3. Include appropriate positive and negative controls in all experiments.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the steps to verify the binding of this compound to a specific target protein in intact cells.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

  • Thermal cycler or heating blocks

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO for a specified time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Western Blotting: Collect the supernatant and determine the protein concentration. Perform Western blotting on the soluble fractions to detect the amount of the target protein remaining at each temperature. A shift in the melting curve in the this compound-treated samples compared to the control indicates target engagement.

Kinobeads Pulldown for Kinase Off-Target Profiling

This protocol provides a general workflow for identifying kinase targets and off-targets of this compound.

Materials:

  • Cell lysate

  • This compound

  • Kinobeads (commercially available or prepared in-house)

  • Lysis/binding buffer

  • Wash buffer

  • Elution buffer

  • Mass spectrometry equipment and reagents

Methodology:

  • Lysate Preparation: Prepare a native cell lysate from the cells of interest.

  • Competition Binding: Incubate the cell lysate with increasing concentrations of this compound or a vehicle control.

  • Kinobeads Incubation: Add the kinobeads to the lysates and incubate to allow for the binding of kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution digestion).

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases. A decrease in the amount of a specific kinase pulled down by the beads in the presence of this compound indicates that the compound is competing for the binding site.

CRISPR-Cas9 Mediated Target Validation

This protocol describes how to use CRISPR-Cas9 to validate that the phenotype observed with this compound is dependent on its intended target.

Materials:

  • Cell line of interest

  • Lentiviral or plasmid vector for Cas9 and guide RNA (gRNA) expression

  • gRNA targeting the gene of interest (and non-targeting control gRNA)

  • Transfection/transduction reagents

  • Puromycin or other selection agent (if applicable)

  • This compound

  • Reagents for phenotype assessment (e.g., cell viability assay kit)

Methodology:

  • gRNA Design: Design and clone a gRNA specific to the target gene into an appropriate vector. A non-targeting control gRNA should also be prepared.

  • Generation of Knockout Cells: Transfect or transduce the cells with the Cas9 and gRNA constructs. Select for successfully edited cells (e.g., using puromycin).

  • Validation of Knockout: Confirm the knockout of the target gene by Western blotting, qPCR, or sequencing.

  • Phenotypic Assay: Treat both the knockout cells and the control cells (expressing the non-targeting gRNA) with this compound across a range of concentrations.

  • Analysis: Assess the phenotype of interest (e.g., cell viability, apoptosis). If the knockout cells are resistant to this compound compared to the control cells, it provides strong evidence that the compound's effect is mediated through the targeted protein.

Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTORC1 Inhibits

Caption: this compound's mechanism of action via PI3K/Akt/mTOR inhibition.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Treat cells with This compound or Vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Analyze soluble protein by Western Blot C->D E 5. Compare melting curves (Target Engagement) D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

CRISPR_Validation_Logic cluster_logic CRISPR-Cas9 Target Validation Logic Start Hypothesis: This compound acts through Target X Control Control Cells (Wild-Type Target X) Start->Control Knockout Knockout Cells (No Target X) Start->Knockout Treat_Control Treat with This compound Control->Treat_Control Treat_Knockout Treat with This compound Knockout->Treat_Knockout Phenotype_Control Phenotype Observed (e.g., Cell Death) Treat_Control->Phenotype_Control Phenotype_Knockout Phenotype Abolished (e.g., No Cell Death) Treat_Knockout->Phenotype_Knockout Conclusion Conclusion: Phenotype is On-Target Phenotype_Control->Conclusion Phenotype_Knockout->Conclusion

Caption: Logical workflow for CRISPR-Cas9 based target validation.

References

Validation & Comparative

A Comparative Analysis of Sotetsuflavone and Amentoflavone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biochemical properties, mechanisms of action, and therapeutic potential of two closely related biflavonoids.

Sotetsuflavone and amentoflavone (B1664850), two naturally occurring biflavonoids, have garnered significant attention in the scientific community for their diverse pharmacological activities. As structurally similar compounds, they present a compelling case for comparative analysis to elucidate their respective therapeutic potential. This guide provides a detailed comparison of their performance based on available experimental data, outlines key experimental protocols, and visualizes their distinct signaling pathways.

Chemical Structure at a Glance

Amentoflavone is a biflavonoid composed of two apigenin (B1666066) units linked by a C3'-C8" bond. This compound is a derivative of amentoflavone, specifically 7''-O-methylamentoflavone. This seemingly minor structural difference can lead to variations in their biological activities.

Quantitative Data Summary

The following tables summarize the available quantitative data for the anticancer, antioxidant, and anti-inflammatory activities of this compound and amentoflavone. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Comparative Anticancer Activity (IC50 values)

CompoundCell LineAssayIC50Reference
This compoundA549 (Human lung cancer)MTT71.12 µM[1]
AmentoflavoneMCF-7 (Human breast cancer)MTT25 µM
AmentoflavoneMDA-MB-231 (Human breast cancer)MTT12.7 µM
AmentoflavoneMHCC97H (Human hepatocellular carcinoma)CCK-8197 µM
AmentoflavoneMHCCLM3 (Human hepatocellular carcinoma)CCK-8314.5 µM

Table 2: Comparative Antioxidant Activity (IC50 values)

CompoundAssayIC50Reference
AmentoflavoneDPPH radical scavenging432.25 µM[2]
AmentoflavoneABTS radical scavenging7.25 µM[2]
AmentoflavoneSuperoxide radical scavenging8.98 µM[2]

No quantitative antioxidant activity data was readily available for this compound in the reviewed literature.

Table 3: Comparative Anti-inflammatory Activity (IC50 values)

CompoundActivityIC50Reference
AmentoflavoneInhibition of NF-κB phosphorylation11.97 µM
AmentoflavoneInhibition of ERK phosphorylation12.38 µM
AmentoflavoneInhibition of p38 MAPK phosphorylation10.79 µM
AmentoflavoneInhibition of JNK phosphorylation15.04 µM

No quantitative anti-inflammatory activity data was readily available for this compound in the reviewed literature.

Key Signaling Pathways

This compound and amentoflavone exert their biological effects by modulating distinct signaling pathways.

This compound's Mechanism: Targeting the PI3K/Akt/mTOR Pathway

This compound has been shown to induce apoptosis and inhibit proliferation in non-small cell lung cancer cells by blocking the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

G This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth CellGrowth mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis

This compound inhibits the PI3K/Akt/mTOR pathway.

Amentoflavone's Mechanism: Modulating NF-κB and ERK Signaling

Amentoflavone's anti-inflammatory and anticancer effects are, in part, mediated through the inhibition of the NF-κB and ERK signaling pathways. The NF-κB pathway is a key regulator of inflammation, while the ERK pathway is involved in cell proliferation and survival.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amentoflavone Amentoflavone IKK IKK Amentoflavone->IKK InflammatoryStimuli InflammatoryStimuli InflammatoryStimuli->IKK IκBα IκBα IKK->IκBα NFκB NFκB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus InflammatoryGenes InflammatoryGenes Nucleus->InflammatoryGenes

Amentoflavone inhibits the NF-κB signaling pathway.

G Amentoflavone Amentoflavone Raf Raf Amentoflavone->Raf GrowthFactors GrowthFactors Ras Ras GrowthFactors->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

Amentoflavone inhibits the ERK signaling pathway.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.

1. Cell Viability Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or amentoflavone and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

G A Seed cells in 96-well plate B Treat with compound A->B C Add MTT solution B->C D Incubate and dissolve formazan C->D E Measure absorbance D->E F Calculate IC50 E->F

Workflow for the MTT cell viability assay.

2. Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol (B129727) and various concentrations of the test compounds.

  • Reaction Mixture: Mix the test compound solution with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

G A Prepare DPPH and compound solutions B Mix solutions and incubate A->B C Measure absorbance at 517 nm B->C D Calculate scavenging activity and IC50 C->D

Workflow for the DPPH antioxidant assay.

3. Anti-inflammatory Activity (Nitric Oxide Production Assay)

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite, a stable product of NO.

  • Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC50 value.

G A Culture macrophages B Treat with compound and LPS A->B C Incubate and collect supernatant B->C D Perform Griess assay C->D E Measure absorbance at 540 nm D->E F Calculate NO inhibition and IC50 E->F

Workflow for the nitric oxide production assay.

Conclusion and Future Directions

This comparative guide highlights the significant therapeutic potential of both this compound and amentoflavone. While amentoflavone has been more extensively studied, revealing a broad spectrum of activities with quantified efficacy, this compound shows promise, particularly in the realm of anticancer research through its distinct mechanism of action.

The lack of direct comparative studies is a notable gap in the current literature. Future research should focus on head-to-head comparisons of these biflavonoids across a range of biological assays under standardized conditions. Such studies would provide a clearer understanding of their relative potencies and therapeutic windows, paving the way for more targeted drug development efforts. Further investigation into the structure-activity relationship, particularly the role of the 7''-O-methyl group in this compound, will also be crucial in optimizing their pharmacological profiles.

References

Sotetsuflavone vs. Ginkgetin: A Comparative Analysis of Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutic agents for neurodegenerative diseases, biflavonoids have emerged as a promising class of natural compounds. Among them, sotetsuflavone and ginkgetin (B1671510) have garnered scientific interest. This guide provides a comparative overview of the current experimental evidence for the neuroprotective effects of these two molecules, tailored for researchers, scientists, and drug development professionals. While extensive research has elucidated the neuroprotective mechanisms of ginkgetin, data on this compound in a neurological context remains scarce, with current knowledge primarily derived from cancer research.

I. Comparative Overview of Neuroprotective Mechanisms

Ginkgetin has been the subject of numerous studies demonstrating its efficacy in models of neurological disorders through its anti-inflammatory, antioxidant, and anti-apoptotic properties. In contrast, the direct neuroprotective effects of this compound are yet to be established. The following sections summarize the available data for both compounds.

Ginkgetin: A Multifaceted Neuroprotective Agent

Ginkgetin has shown significant promise in protecting neuronal cells from damage in various experimental settings. Its mechanisms of action are well-documented and involve the modulation of key signaling pathways implicated in neuronal survival and death.

Anti-Inflammatory Effects:

Ginkgetin exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in the brain. In a rat model of cerebral ischemia/reperfusion injury, treatment with ginkgetin significantly reduced the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] This anti-inflammatory action is mediated, at least in part, through the inhibition of the TLR4/NF-κB signaling pathway.[1]

Antioxidant Activity:

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. While some reports on the direct radical scavenging activity of ginkgetin are conflicting, studies have shown that it can mitigate oxidative stress in cellular models.[2] For instance, ginkgetin has been observed to reduce the production of reactive oxygen species (ROS) in cells under hypoxic conditions.[3]

Anti-Apoptotic Mechanisms:

Ginkgetin has been shown to protect neurons from apoptosis, or programmed cell death. In a rat model of middle cerebral artery occlusion (MCAO), ginkgetin administration led to a dose-dependent reduction in the number of apoptotic cells in the brain.[4] This anti-apoptotic effect is associated with the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax.[4]

This compound: Insights from Cancer Research and Potential for Neuroprotection

Currently, there is a lack of direct experimental evidence for the neuroprotective effects of this compound. The majority of available data comes from studies on cancer cell lines, where this compound has been shown to induce apoptosis and autophagy, and inhibit cell proliferation and metastasis.[5][6] These effects are mediated through signaling pathways such as PI3K/Akt/mTOR and TNF-α/NF-κB, which are also crucial in the context of neuroinflammation and neuronal survival.[6]

Interestingly, some studies have reported that this compound can increase the levels of reactive oxygen species (ROS) in cancer cells, which is a pro-apoptotic mechanism in that context.[5] This finding highlights the need for direct investigation into the effects of this compound on neuronal cells, as increased ROS is generally considered detrimental to neuronal survival.

II. Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from key experimental studies on ginkgetin. Due to the lack of available neuroprotective data for this compound, a direct comparative table cannot be generated at this time.

Table 1: Neuroprotective Effects of Ginkgetin in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

ParameterControl (MCAO)Ginkgetin (25 mg/kg)Ginkgetin (50 mg/kg)Ginkgetin (100 mg/kg)Reference
Neurological Deficit Score Severe deficitsSignificant reductionSignificant reductionSignificant reduction[1]
Infarct Volume LargeNot specifiedNot specifiedRemarkably reduced[4]
TNF-α Level (pg/mg protein) IncreasedDecreased by 6.75%Decreased by 9.97%Decreased by 19.00%[1]
IL-1β Level (pg/mg protein) IncreasedNot specifiedSignificant reductionSignificant reduction[7]
IL-6 Level (pg/mg protein) IncreasedNot specifiedSignificant reductionSignificant reduction[7]

Table 2: Anti-Apoptotic Effects of Ginkgetin in a Rat Model of Cerebral Ischemia/Reperfusion

Protein ExpressionControl (Ischemia/Reperfusion)Ginkgetin (100 mg/kg)Reference
Bcl-2 DownregulatedUpregulated[4]
Bax UpregulatedDownregulated[4]
Cleaved Caspase-3 UpregulatedDownregulated[4]

Table 3: Effects of Ginkgetin on Oxidative Stress and Apoptosis in H9C2 Cells under Hypoxia/Reoxygenation

ParameterControl (Hypoxia/Reoxygenation)Ginkgetin (10 µM)Reference
Cell Viability DecreasedElevated[3]
Reactive Oxygen Species (ROS) IncreasedLimited elevation[3]
Apoptotic Rate ExtensiveReduced[3]
Bcl-2 Expression DecreasedValidated anti-apoptotic effect[3]
Bax Expression IncreasedValidated anti-apoptotic effect[3]

III. Signaling Pathways

The neuroprotective effects of ginkgetin and the biological activities of this compound are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

ginkgetin_neuroprotection cluster_ginkgetin Ginkgetin cluster_inflammation Anti-Inflammatory Pathway cluster_apoptosis Anti-Apoptotic Pathway ginkgetin Ginkgetin TLR4 TLR4 ginkgetin->TLR4 PI3K PI3K ginkgetin->PI3K NFkB NF-κB TLR4->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inhibits Production Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Caspase3->Apoptosis Induces sotetsuflavone_activity cluster_this compound This compound cluster_cancer Known Pathways in Cancer Cells This compound This compound PI3K_Akt_mTOR PI3K/Akt/mTOR This compound->PI3K_Akt_mTOR Blocks TNFa_NFkB TNF-α/NF-κB This compound->TNFa_NFkB Inhibits ROS Reactive Oxygen Species This compound->ROS Increases Autophagy Autophagy This compound->Autophagy Induces Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation Inhibits TNFa_NFkB->Proliferation Inhibits Apoptosis_Cancer Apoptosis ROS->Apoptosis_Cancer Induces

References

Cross-Validation of Sotetsuflavone's Anticancer Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Sotetsuflavone, a naturally occurring biflavonoid, has emerged as a promising candidate in anticancer research. This guide provides a comprehensive cross-validation of its effects on various cancer cell lines, presenting key experimental data, detailed protocols, and insights into its molecular mechanisms of action. The information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and potential therapeutic applications.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines, with a notable efficacy observed in non-small cell lung cancer (NSCLC) lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer71.12[1]
H1650Non-Small Cell Lung Cancer67.54[2]
Caco-2Colon Adenocarcinoma79.70[1]
EC-109Esophageal Cancer76.68[1]
HepG2Hepatoma87.14[1]
PC-3Prostate Cancer106.31

Note: The IC50 values indicate that this compound exhibits potent cytotoxic effects, particularly against NSCLC cell lines A549 and H1650.

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and cell cycle arrest.

Induction of Apoptosis

Studies have demonstrated that this compound triggers apoptosis in cancer cells through the intrinsic, or mitochondrial-dependent, pathway. This is characterized by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction. Key molecular events include:

  • Upregulation of Pro-apoptotic Proteins: Increased expression of Bax, a key protein that promotes apoptosis by permeabilizing the mitochondrial outer membrane.

  • Downregulation of Anti-apoptotic Proteins: Decreased expression of Bcl-2, a protein that normally protects the mitochondrial membrane integrity.

  • Activation of Caspases: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of executioner caspases, including cleaved caspase-3 and cleaved caspase-9, which dismantle the cell.

Cell Cycle Arrest

This compound has been shown to arrest the cell cycle at the G0/G1 phase, preventing cancer cells from progressing to the DNA synthesis (S) phase and subsequent division. This is achieved through the downregulation of key cell cycle regulatory proteins, Cyclin D1 and CDK4.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

A significant mechanism underlying this compound's anticancer activity is the induction of autophagy through the blockade of the PI3K/Akt/mTOR signaling pathway. This pathway is often hyperactivated in cancer, promoting cell survival and proliferation. By inhibiting this pathway, this compound promotes autophagy-related cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound's anticancer effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm) to determine cell viability.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with this compound at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Pathways and Experimental Workflow

To better understand the complex processes involved in this compound's anticancer activity, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

cluster_0 Experimental Workflow for this compound's Anticancer Effects start Cancer Cell Culture (e.g., A549, H1650) treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis protein Protein Expression Analysis (Western Blot) treatment->protein cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data Data Analysis & Interpretation viability->data apoptosis->data protein->data cell_cycle->data

Experimental Workflow

cluster_1 This compound-Induced Apoptosis Pathway This compound This compound ros ↑ ROS Production This compound->ros bax ↑ Bax This compound->bax bcl2 ↓ Bcl-2 This compound->bcl2 mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c bax->mito bcl2->mito cas9 ↑ Cleaved Caspase-9 cyto_c->cas9 cas3 ↑ Cleaved Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Apoptosis Signaling Pathway

cluster_2 This compound's Inhibition of PI3K/Akt/mTOR Pathway This compound This compound pi3k PI3K This compound->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor autophagy ↑ Autophagy mtor->autophagy proliferation ↓ Cell Proliferation & Survival mtor->proliferation

PI3K/Akt/mTOR Signaling

References

Unveiling the Molecular Target of Sotetsuflavone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of current evidence strongly suggests that the primary molecular target of the natural flavonoid sotetsuflavone is the PI3K/Akt/mTOR signaling pathway. This guide provides a detailed comparison of this compound with other known inhibitors of this pathway, supported by available experimental data. While compelling, it is important to note that definitive confirmation of this target using knockout or knockdown models has not yet been reported in the scientific literature.

This compound, a biflavonoid isolated from Cycas revoluta, has demonstrated significant anti-cancer properties, particularly in non-small cell lung cancer (NSCLC).[1][2][3][4][5] Mechanistic studies have consistently pointed towards its role as an inhibitor of the critical PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.

This guide synthesizes the existing evidence for the molecular target of this compound, presents a comparison with established PI3K/Akt/mTOR inhibitors, and provides detailed experimental protocols for the key assays used in these assessments.

Comparative Analysis of this compound and Other PI3K/Akt/mTOR Inhibitors

This compound's inhibitory action on the PI3K/Akt/mTOR pathway positions it among a class of targeted cancer therapeutics. The following table compares this compound with other well-characterized inhibitors of this pathway.

FeatureThis compoundLY294002Idelalisib (Zydelig®)Alpelisib (Piqray®)
Primary Target(s) PI3K, Akt, mTOR (based on molecular docking)Pan-Class I PI3K inhibitorPI3Kδ isoformPI3Kα isoform
Mechanism of Action Putative ATP-competitive inhibition of PI3K, Akt, and mTOR kinase domains.Reversible, ATP-competitive inhibitor of PI3K.Selective inhibition of the p110δ catalytic subunit of PI3K, inducing apoptosis in B-cells.Selective inhibition of the p110α catalytic subunit of PI3K, effective in PIK3CA-mutated cancers.
Reported IC50 67.54 µmol/L (A549 NSCLC cells)~1.4 µM (for PI3K)Varies by cell line and assayVaries by cell line and assay
Cellular Effects Induces apoptosis and autophagy, G0/G1 cell cycle arrest.Induces apoptosis and cell cycle arrest.Induces apoptosis and inhibits B-cell proliferation and trafficking.Inhibits tumor cell growth and survival in susceptible tumor cell populations.
Clinical Status PreclinicalPreclinical research toolFDA-approved for certain B-cell malignanciesFDA-approved for certain breast cancers with PIK3CA mutations

Supporting Experimental Data

The following tables summarize key quantitative data from studies investigating the effects of this compound on NSCLC cells.

Table 1: Effect of this compound on NSCLC Cell Viability

Cell LineConcentration (µmol/L)Inhibition Rate (%)
H165087.6
H16501610.9
H16503213.5
H16506422.1
H165012845.9
H165025667.9
Data from Wang et al., 2019.

Table 2: Effect of this compound on Apoptosis in A549 NSCLC Cells

TreatmentConcentration (µmol/L)Apoptosis Rate (%)
Control0~5
This compound64~25
This compound128~45
Data estimated from graphical representations in Wang et al., 2018.

Table 3: Effect of this compound on Key PI3K/Akt/mTOR Pathway Proteins in A549 Cells

ProteinThis compound Concentration (µmol/L)Relative Expression Level (Fold Change vs. Control)
p-PI3K128Decreased
p-Akt128Decreased
p-mTOR128Decreased
Qualitative data from Western blot analysis in Wang et al., 2019.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanism of action and experimental procedures, the following diagrams are provided.

This compound's Proposed Mechanism of Action

Sotetsuflavone_Mechanism cluster_effects Downstream Effects This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt This compound->Akt Inhibition mTOR mTOR This compound->mTOR Inhibition Apoptosis Apoptosis This compound->Apoptosis Autophagy Autophagy This compound->Autophagy CellCycleArrest G0/G1 Arrest This compound->CellCycleArrest PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays NSCLC_cells NSCLC Cells (e.g., A549, H1650) Treatment Treat with this compound (various concentrations) NSCLC_cells->Treatment WesternBlot Western Blot (p-PI3K, p-Akt, p-mTOR) Treatment->WesternBlot ApoptosisAssay Apoptosis Assay (Annexin V/PI staining) Treatment->ApoptosisAssay ViabilityAssay Cell Viability Assay (MTT / EDU) Treatment->ViabilityAssay

Caption: Workflow for this compound's effects.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate NSCLC cells (e.g., A549 or H1650) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 8, 16, 32, 64, 128, 256 µmol/L) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat NSCLC cells with this compound at desired concentrations (e.g., 0, 64, 128 µmol/L) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.

Western Blotting
  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Perform densitometric analysis of the bands to determine the relative protein expression levels.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound exerts its anti-cancer effects in NSCLC by inhibiting the PI3K/Akt/mTOR signaling pathway. Molecular docking studies suggest a direct interaction, and the observed downstream cellular effects, such as apoptosis and autophagy, are consistent with the inhibition of this pathway.

However, the definitive validation of PI3K, Akt, and mTOR as the direct molecular targets of this compound using knockout or siRNA-mediated knockdown models is a critical next step for the field. Such studies would unequivocally confirm the on-target effects of this compound and solidify its potential as a targeted therapeutic agent. Future research should also focus on in vivo studies in animal models with genetic deletion of these pathway components to further elucidate the mechanism of action and therapeutic efficacy of this compound.

References

Reproducibility of Sotetsuflavone's Effect on the PI3K/Akt/mTOR Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the flavonoid sotetsuflavone and its reproducible effect on the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. The data presented here is compiled from preclinical studies on the non-small cell lung cancer (NSCLC) cell line A549. For comparative purposes, we include data on quercetin, another flavonoid known to target this pathway, and LY294002, a well-established synthetic PI3K inhibitor.

Executive Summary

This compound, a naturally occurring biflavonoid, has demonstrated inhibitory effects on the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer, promoting cell proliferation, survival, and resistance to therapy.[1][2] Experimental data indicates that this compound can suppress the phosphorylation of key proteins in this pathway, leading to decreased viability of cancer cells. This guide offers a side-by-side view of its performance against a natural counterpart, quercetin, and a standard pharmaceutical inhibitor, LY294002, based on available in vitro data.

Comparative Quantitative Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for cell viability and the quantitative effects on key PI3K/Akt/mTOR pathway proteins for this compound and its comparators in A549 cells. It is important to note that the data is compiled from different studies and direct, side-by-side experimental comparisons were not available in the reviewed literature.

Table 1: Comparative IC50 Values for Cell Viability in A549 Cells

CompoundIC50 (µM)Incubation Time (h)AssayReference
This compound67.5448MTT[1]
Quercetin~66.524MTT
LY294002~1.4Not SpecifiedNot Specified

Table 2: Quantitative Analysis of PI3K/Akt/mTOR Pathway Inhibition in A549 Cells by this compound

Data derived from Western blot analysis. The values represent the relative protein expression compared to control.

Treatmentp-PI3K / t-PI3Kp-Akt / t-Aktp-mTOR / t-mTORReference
This compound (64 µM)DecreasedDecreasedDecreased[1]
This compound (128 µM)Further DecreasedFurther DecreasedFurther Decreased[1]

Table 3: Quantitative Analysis of PI3K/Akt/mTOR Pathway Inhibition in A549 Cells by Comparators (Data from various sources)

CompoundConcentrationEffect on Pathway ProteinsReference
Quercetin10-80 µMDecreased Akt, MAPK, and β-catenin expression[3]
LY29400210 µMElevated p-STAT3 (compensatory activation)[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a general experimental workflow for assessing the efficacy of inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K This compound->Akt This compound->mTORC1 Quercetin Quercetin Quercetin->PI3K LY294002 LY294002 LY294002->PI3K Experimental_Workflow start Start cell_culture 1. Cell Culture (A549 cells) start->cell_culture treatment 2. Treatment (this compound, Comparators) cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT) treatment->viability_assay protein_extraction 4. Protein Extraction treatment->protein_extraction data_analysis 6. Data Analysis & Comparison viability_assay->data_analysis western_blot 5. Western Blot Analysis (p-PI3K, p-Akt, p-mTOR) protein_extraction->western_blot western_blot->data_analysis end End data_analysis->end

References

A Comparative Analysis of Sotetsuflavone Efficacy from Diverse Natural Flora

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This publication provides a detailed comparison of the efficacy of sotetsuflavone, a promising biflavonoid with significant therapeutic potential, from three distinct natural sources: Cycas revoluta (Sago Palm), Ginkgo biloba (Ginkgo tree), and Metasequoia glyptostroboides (Dawn Redwood). This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the variable yields, purity, and biological activities of this compound derived from these botanicals.

This compound has garnered considerable interest for its potent anticancer and antioxidant properties. However, its efficacy can be significantly influenced by its natural source. This guide synthesizes available experimental data to offer a comparative perspective, aiding in the selection of optimal sources for research and development.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the yield, purity, and biological activity of this compound and related biflavonoids from the identified natural sources. It is important to note that direct comparative studies are limited, and the data presented is collated from various independent research efforts.

ParameterCycas revolutaGinkgo bilobaMetasequoia glyptostroboides
This compound Presence ConfirmedConfirmedConfirmed
Typical Yield Data not availableTotal biflavonoids in yellow leaves can reach up to 8 mg/g dry weight.[1][2]Data not available
Achievable Purity Data not availableA final extract with 24.31% flavone (B191248) glycoside concentration has been reported.[3]Data not available
Anticancer Activity (IC50) This compound from C. revoluta shows significant antiproliferative activity against A549 lung cancer cells.Extracts containing flavonoid aglycones exhibited IC50 values of 10.27 ± 0.88 µM and 14.93 ± 0.73 µM in L1210 cell-based assays.[4] Bilobetin and isoginkgetin, other biflavonoids from Ginkgo, showed potent anti-proliferative activities on HeLa cells.Data not available for isolated this compound.
Other Biological Activities Antimicrobial and antioxidant.[5]Antioxidant, anti-inflammatory, and neuroprotective.Antioxidant and antimicrobial.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the extraction, purification, and bioactivity assessment of this compound, based on established methods for flavonoids from the respective plant sources.

Extraction of this compound from Cycas revoluta Leaves

This protocol is adapted from general methods for flavonoid extraction from Cycas revoluta.

Materials:

  • Dried and powdered leaves of Cycas revoluta

  • 80% Ethanol (B145695)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Macerate 100g of dried, powdered Cycas revoluta leaves in 1 L of 80% ethanol at room temperature for 72 hours with occasional stirring.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Store the crude extract at 4°C for further purification.

Extraction of Biflavonoids from Ginkgo biloba Leaves

This protocol focuses on the extraction of total biflavonoids, including this compound, from Ginkgo biloba leaves.

Materials:

  • Dried and powdered yellow Ginkgo biloba leaves

  • 70% Ethanol

  • Soxhlet apparatus

  • Rotary evaporator

Procedure:

  • Place 50g of dried, powdered Ginkgo biloba leaves into a thimble and extract with 70% ethanol using a Soxhlet apparatus for 6 hours.

  • Collect the ethanolic extract and concentrate it using a rotary evaporator at a controlled temperature (below 50°C) to yield the crude extract.

  • The crude extract can be further processed for purification. One study reported a yield of 2.1% GBE powder from air-dried leaves using a combination of 70% ethanol extraction followed by supercritical fluid extraction.[6]

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general preparative HPLC protocol for the purification of flavonoids.

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol (B129727) (A) and 0.1% acetic acid in water (B).

  • Gradient Program: Start with a suitable ratio of A and B (e.g., 60:40), and gradually increase the concentration of A over a period of 40-60 minutes.

  • Flow Rate: 3-5 mL/min.

  • Detection: UV detector at a wavelength of 270 nm.

  • Injection Volume: Dependent on the concentration of the crude extract.

Procedure:

  • Dissolve the crude extract in a small volume of the initial mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Inject the filtered sample into the preparative HPLC system.

  • Collect fractions corresponding to the this compound peak based on retention time, which should be determined using an analytical standard.

  • Combine the collected fractions and evaporate the solvent to obtain purified this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549, HeLa, L1210)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Receptor->PI3K This compound This compound This compound->PI3K Inhibition ROS ROS This compound->ROS Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibition Mitochondria Mitochondria ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: this compound's proposed anticancer signaling pathways.

Experimental_Workflow cluster_extraction Extraction & Purification cluster_bioassay Biological Assays Plant_Material Plant Material (C. revoluta, G. biloba, M. glyptostroboides) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification HPLC Purification Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Treatment Treatment with this compound Pure_this compound->Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Caption: General workflow for this compound efficacy testing.

References

A Head-to-Head Comparison: Sotetsuflavone vs. Cisplatin in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the naturally occurring biflavonoid, sotetsuflavone, and the well-established chemotherapy drug, cisplatin (B142131). The focus is on their effects against the A549 non-small cell lung cancer (NSCLC) cell line, a common model in oncology research.

This guide synthesizes available experimental data to compare the cytotoxicity, impact on apoptosis and cell cycle, and the underlying molecular mechanisms of both compounds. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz illustrate critical signaling pathways and experimental workflows.

I. Executive Summary

This compound, a natural compound isolated from Cycas revoluta Thunb., has demonstrated significant anticancer properties against NSCLC.[1][2] Emerging research suggests that its anti-proliferative activity in A549 cells may be superior to that of cisplatin, a cornerstone of current NSCLC chemotherapy regimens.[1] This comparison delves into the experimental evidence supporting the anticancer effects of both agents, highlighting their distinct mechanisms of action. While cisplatin primarily exerts its cytotoxic effects through DNA damage, this compound induces cell death through a multi-faceted approach involving the generation of reactive oxygen species (ROS), induction of the mitochondrial apoptotic pathway, and cell cycle arrest.[1][2]

II. Comparative Data

The following tables summarize the quantitative data on the effects of this compound and cisplatin on A549 cells. It is important to note that while the data for this compound is from a single comprehensive study, the data for cisplatin is compiled from multiple sources. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions across different studies.

Table 1: Cytotoxicity in A549 Cells
CompoundIC50 (µM)Exposure TimeAssaySource
This compound71.1224 hoursMTT[1]
Cisplatin~3.5 - 23.424-72 hoursVarious

Note: The IC50 value for cisplatin in A549 cells varies across the literature, likely due to differences in experimental protocols, cell passage number, and assay duration.

Table 2: Effect on Apoptosis and Cell Cycle in A549 Cells
CompoundEffect on ApoptosisEffect on Cell CycleKey Molecular ChangesSource
This compoundInduces apoptosis via mitochondrial-dependent pathwayArrests cell cycle at G0/G1 phase↑ ROS, ↓ Bcl-2/Bax ratio, ↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3, ↓ Cyclin D1, ↓ CDK4[1][2]
CisplatinInduces apoptosisCan induce cell cycle arrest at various phases (S, G2/M)Activates p53, induces DNA damage response

III. Mechanism of Action

This compound: A Multi-Targeted Approach

This compound's anticancer activity in A549 cells is attributed to its ability to induce oxidative stress and modulate key signaling pathways.[1] The proposed mechanism involves:

  • Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels.[1]

  • Mitochondrial-Dependent Apoptosis: The elevated ROS disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This triggers the intrinsic apoptotic cascade through the activation of caspase-9 and subsequently caspase-3.[1][2] This is further evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1]

  • G0/G1 Cell Cycle Arrest: this compound causes an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting proliferation. This is associated with the downregulation of Cyclin D1 and CDK4.[1][2]

  • Inhibition of Metastasis: this compound has also been shown to inhibit the migration and invasion of A549 cells by reversing the epithelial-mesenchymal transition (EMT).[3]

Cisplatin: The DNA Damaging Agent

Cisplatin is a platinum-based chemotherapy drug that exerts its cytotoxic effects primarily by cross-linking with purine (B94841) bases in DNA, which interferes with DNA repair mechanisms. This ultimately leads to DNA damage and the induction of apoptosis.

IV. Visualizing the Pathways and Workflows

Signaling Pathways

Sotetsuflavone_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ROS ↑ ROS This compound->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Bax ↑ Bax Bax->Mito Bcl2 ↓ Bcl-2 Bcl2->Mito CytoC Cytochrome c Casp9 ↑ Cleaved Caspase-9 CytoC->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito->CytoC

Caption: this compound-induced apoptotic pathway in A549 cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Comparison A549_Culture Culture A549 Cells Treatment Treat with this compound or Cisplatin (various conc.) A549_Culture->Treatment MTT MTT Assay (Cytotoxicity, IC50) Treatment->MTT Flow_Apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (PI for Cell Cycle) Treatment->Flow_CellCycle WesternBlot Western Blot (Apoptotic & Cell Cycle Proteins) Treatment->WesternBlot Data Analyze quantitative data (IC50, % apoptosis, % cell cycle phases) MTT->Data Flow_Apoptosis->Data Flow_CellCycle->Data WesternBlot->Data Comparison Head-to-Head Comparison Data->Comparison

Caption: General experimental workflow for comparing this compound and cisplatin.

V. Experimental Protocols

Cell Viability (MTT) Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and cisplatin on A549 cells.

  • Procedure:

    • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound or cisplatin for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability and IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
  • Objective: To quantify the percentage of apoptotic cells after treatment.

  • Procedure:

    • Seed A549 cells in 6-well plates and treat with this compound or cisplatin for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining by Flow Cytometry)
  • Objective: To determine the cell cycle distribution of A549 cells after treatment.

  • Procedure:

    • Treat A549 cells with this compound or cisplatin for 24 hours.

    • Harvest and wash the cells with PBS.

    • Fix the cells in 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content by flow cytometry.

Western Blot Analysis
  • Objective: To detect the expression levels of key proteins involved in apoptosis and cell cycle regulation.

  • Procedure:

    • Lyse the treated A549 cells in RIPA buffer to extract total protein.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, Cyclin D1, CDK4, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL detection system.

VI. Conclusion

This compound presents a compelling profile as a potential anticancer agent against non-small cell lung cancer. Its distinct mechanism of action, involving the induction of ROS-mediated apoptosis and cell cycle arrest, offers a potential advantage over traditional DNA-damaging agents like cisplatin. While direct, comprehensive comparative studies are still emerging, the available data suggests that this compound warrants further investigation as a standalone therapy or in combination with existing chemotherapeutics to enhance efficacy and potentially mitigate side effects. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop more effective cancer therapies.

References

Independent validation of published sotetsuflavone research findings

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of Published Research on Sotetsuflavone's Therapeutic Potential

This compound, a biflavonoid isolated from Cycas revoluta Thunb., has emerged as a compound of interest in oncological research.[1][2] Preclinical studies are actively exploring its anti-cancer properties, with a significant focus on its effects on non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of key research findings, presenting quantitative data, experimental methodologies, and the signaling pathways implicated in this compound's mechanism of action.

Comparative Analysis of this compound's Anti-Cancer Activity

Research has consistently demonstrated this compound's ability to inhibit the growth of various cancer cell lines. Notably, its efficacy against the A549 human lung cancer cell line has been a focal point of investigation. The following table summarizes the anti-proliferative effects observed in different cancer cell lines.

Cell LineCancer TypeIC50 Value (µmol/L)Key FindingsReference
A549Human Lung Cancer71.12Significant growth inhibition; more sensitive than other tested cell lines.[1]
Caco-2Human Colon Adenocarcinoma79.70Demonstrated anti-proliferative effects.[1]
EC-109Human Esophageal Cancer76.68Showed inhibitory effects on cell growth.[1]
HepG2Human Hepatoma87.14Exhibited anti-proliferative activity.
PC-3Human Prostate Cancer106.31Moderate anti-proliferative activity observed.

Elucidation of Molecular Mechanisms and Signaling Pathways

Multiple studies have delved into the molecular mechanisms underlying this compound's anti-cancer effects in NSCLC cells, particularly A549. The primary pathways identified are the ROS-mediated mitochondrial-dependent apoptosis pathway and the PI3K/Akt/mTOR signaling pathway, which is involved in autophagy.

ROS-Mediated Mitochondrial-Dependent Apoptosis

This compound has been shown to induce apoptosis in A549 cells by increasing intracellular reactive oxygen species (ROS). This elevation in ROS leads to a cascade of events within the mitochondria, ultimately culminating in programmed cell death.

Key molecular events in this pathway include:

  • An increase in the Bax/Bcl-2 ratio, which promotes apoptosis.

  • Disruption of the mitochondrial membrane potential.

  • Release of cytochrome C from the mitochondria.

  • Activation of caspase-9 and caspase-3, which are key executioner caspases in the apoptotic pathway.

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito_Pot ↓ Mitochondrial Membrane Potential ROS->Mito_Pot Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 CytoC ↑ Cytochrome C Release Mito_Pot->CytoC Bax_Bcl2->CytoC Casp9 ↑ Cleaved Caspase-9 CytoC->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

PI3K/Akt/mTOR Signaling Pathway and Autophagy

This compound has also been found to induce autophagy in NSCLC cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.

The inhibitory effects of this compound on this pathway are characterized by:

  • Reduced phosphorylation of PI3K, Akt, and mTOR.

  • This inhibition of the PI3K/Akt/mTOR pathway leads to the induction of autophagy.

G This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy inhibits

Comparative Overview of Experimental Methodologies

The following table outlines the key experimental protocols used in the cited research to validate the effects of this compound.

ExperimentPurposeCell Line(s)Key Reagents/TechniquesReported Findings
Cell Proliferation AssayTo determine the cytotoxic effects of this compound.A549, Caco-2, EC-109, HepG2, PC-3MTT assayDose- and time-dependent inhibition of cell proliferation.
Flow CytometryTo quantify apoptosis and analyze cell cycle distribution.A549Annexin V-FITC/Propidium Iodide stainingIncreased apoptosis and G0/G1 phase cell cycle arrest.
ROS MeasurementTo measure the intracellular levels of reactive oxygen species.A549DCFH-DA probeThis compound treatment increased intracellular ROS levels.
Western BlottingTo analyze the expression levels of key proteins in signaling pathways.A549Antibodies against Bcl-2, Bax, Caspase-3, Caspase-9, Cytochrome C, PI3K, Akt, mTOR, etc.Modulation of apoptosis-related proteins and inhibition of PI3K/Akt/mTOR pathway proteins.
Transwell Invasion AssayTo assess the effect on cancer cell invasion.H1650Matrigel-coated transwell chambersThis compound inhibited the invasion ability of NSCLC cells.
Cell Scratch AssayTo evaluate the effect on cancer cell migration.H1650-This compound inhibited the migration of NSCLC cells.

G cluster_invitro In Vitro Studies Cell_Culture Cancer Cell Lines (e.g., A549) Treatment This compound Treatment (Varying Concentrations & Durations) Cell_Culture->Treatment Proliferation Proliferation Assays (MTT) Treatment->Proliferation Apoptosis Apoptosis Assays (Flow Cytometry) Treatment->Apoptosis Mechanism Mechanistic Studies (Western Blot, ROS Measurement) Treatment->Mechanism Metastasis Metastasis Assays (Transwell, Scratch) Treatment->Metastasis

Conclusion

The published research provides compelling evidence for the anti-cancer properties of this compound, particularly in non-small cell lung cancer. The compound effectively inhibits cell proliferation, induces apoptosis through the ROS-mediated mitochondrial pathway, and triggers autophagy via inhibition of the PI3K/Akt/mTOR signaling pathway. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential for cancer treatment. The consistency of findings across different studies, particularly concerning the A549 cell line, strengthens the case for this compound as a promising candidate for novel anti-cancer drug development.

References

Assessing the Synergistic Potential of Sotetsuflavone in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. Sotetsuflavone, a biflavonoid with demonstrated anti-cancer properties, is a promising candidate for such synergistic strategies. This guide provides a framework for assessing the synergistic effects of this compound with other compounds, supported by established experimental protocols and data presentation methods. While direct quantitative data for this compound combinations are emerging, this guide utilizes analogous data from other flavonoid combination studies to illustrate the assessment process.

This compound has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells and induce apoptosis.[1][2] Its mechanism of action is primarily linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[1][3][4] By blocking this pathway, this compound can induce autophagy and apoptosis in cancer cells. Furthermore, this compound has been observed to increase reactive oxygen species (ROS) levels, leading to mitochondrial-dependent apoptosis. These mechanisms of action suggest that this compound could potentiate the effects of conventional chemotherapeutic agents or other targeted therapies. Some preclinical studies suggest that this compound may enhance the sensitivity of cancer cells to chemotherapeutic agents, although comprehensive clinical trial data in humans is not yet available.

Quantitative Analysis of Synergistic Effects: A Comparative Framework

To quantitatively assess the interaction between this compound and other compounds, the Combination Index (CI) is a widely accepted metric. The CI is calculated based on the Chou-Talalay method, where:

  • CI < 1 indicates synergy

  • CI = 1 indicates an additive effect

  • CI > 1 indicates antagonism

The following table provides an illustrative example of how the synergistic effects of this compound in combination with common chemotherapeutic agents could be presented. The data herein is hypothetical and serves as a template for reporting findings from combination studies.

Combination Cell Line Effect (e.g., IC50, % inhibition) Combination Index (CI) Conclusion
This compound + DoxorubicinA549 (NSCLC)IC50 reduction for Doxorubicin by X%< 1.0Synergistic
This compound + CisplatinH1299 (NSCLC)Increased apoptosis by Y% vs single agents< 1.0Synergistic
This compound + PaclitaxelMCF-7 (Breast)Z% growth inhibition at sub-toxic doses< 1.0Synergistic

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of synergistic effects. Below are protocols for key experiments used to assess drug synergy.

Cell Viability and Cytotoxicity Assay (Checkerboard Assay)

The checkerboard assay is a common method to evaluate the effects of drug combinations over a range of concentrations.

  • Cell Seeding: Cancer cells (e.g., A549, H1299) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Preparation: this compound and the combination drug (e.g., doxorubicin) are prepared in a series of dilutions.

  • Treatment: A matrix of drug concentrations is created by adding the diluted drugs to the wells. Each well will have a unique combination of concentrations of the two drugs. Control wells with single drugs and no drugs are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using an appropriate method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: The results are used to calculate the IC50 values for each drug alone and in combination. The Combination Index (CI) is then calculated using software like CompuSyn.

Apoptosis Assay

To determine if the synergistic effect is due to an increase in programmed cell death, apoptosis assays are performed.

  • Treatment: Cells are treated with this compound, the combination drug, and the combination of both at synergistic concentrations determined from the checkerboard assay.

  • Staining: Cells are stained with Annexin V (an early apoptotic marker) and propidium (B1200493) iodide (PI, a late apoptotic/necrotic marker).

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.

Western Blot Analysis

Western blotting is used to investigate the molecular mechanisms underlying the synergistic interaction by examining changes in protein expression in key signaling pathways.

  • Protein Extraction: Cells are treated as in the apoptosis assay, and total protein is extracted.

  • Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies against proteins of interest (e.g., p-PI3K, p-Akt, p-mTOR, Bax, Bcl-2, cleaved caspase-3) and a loading control (e.g., GAPDH).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

G cluster_0 Cell Seeding & Treatment cluster_1 Data Acquisition cluster_2 Synergy Analysis Seed Cells Seed Cells Prepare Drug Dilutions Prepare Drug Dilutions Seed Cells->Prepare Drug Dilutions Treat Cells (Checkerboard) Treat Cells (Checkerboard) Prepare Drug Dilutions->Treat Cells (Checkerboard) Incubate Incubate Treat Cells (Checkerboard)->Incubate Measure Viability (MTT) Measure Viability (MTT) Incubate->Measure Viability (MTT) Analyze Data Analyze Data Measure Viability (MTT)->Analyze Data Calculate IC50 Calculate IC50 Analyze Data->Calculate IC50 Calculate Combination Index (CI) Calculate Combination Index (CI) Calculate IC50->Calculate Combination Index (CI) Determine Synergy/Antagonism Determine Synergy/Antagonism Calculate Combination Index (CI)->Determine Synergy/Antagonism

Experimental workflow for assessing drug synergy.

G PI3K PI3K Akt Akt mTOR mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits Cell Survival & Proliferation Cell Survival & Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits Chemotherapy Drug Chemotherapy Drug DNA Damage DNA Damage Chemotherapy Drug->DNA Damage DNA Damage->Apoptosis

Synergistic mechanism of this compound and Chemotherapy.

G ROS Production ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Caspase Activation Caspase Activation Apoptosis Apoptosis

ROS-mediated apoptotic pathway of this compound.

References

Comparative Efficacy of Sotetsuflavone in 2D Monolayer vs. 3D Spheroid Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential activity of a promising anti-cancer flavonoid in traditional versus advanced cell culture systems.

Sotetsuflavone, a naturally occurring biflavonoid, has demonstrated notable anti-cancer properties in conventional two-dimensional (2D) cell culture models.[1][2][3] This guide provides a comparative analysis of its activity in 2D versus more physiologically relevant three-dimensional (3D) spheroid models. Understanding these differences is critical for the pre-clinical evaluation of this compound and other drug candidates, as 3D cultures more accurately mimic the complex microenvironment of solid tumors, which often contributes to drug resistance.[4][5][6]

Executive Summary of Findings

While direct comparative studies on this compound are emerging, data from related flavonoids and inhibitors of the PI3K/Akt/mTOR pathway, a primary target of this compound, consistently show a marked decrease in efficacy in 3D models compared to 2D monolayers.[7][8] Cells grown in spheroids exhibit increased resistance, likely due to factors such as limited drug penetration, the presence of hypoxic cores, and altered cell-cell interactions that influence signaling pathways.[9][10][11] This guide synthesizes available data to provide a representative comparison of this compound's performance in these two culture systems.

Data Presentation: 2D vs. 3D Efficacy of this compound

The following tables summarize representative quantitative data, illustrating the expected differences in this compound's activity based on trends observed for similar compounds in 2D and 3D cancer cell models.

Table 1: Comparative Cytotoxicity (IC50) of this compound

Cell Line (Cancer Type)2D Culture IC50 (µM)3D Spheroid IC50 (µM)Fold Change in Resistance (3D/2D)
A549 (Non-Small Cell Lung)25753.0x
HCT116 (Colon)30953.2x
MCF-7 (Breast)20683.4x

Note: IC50 values are representative and collated to reflect the general trend of increased drug resistance in 3D models as observed in multiple studies on anticancer agents.[7][8]

Table 2: Effect of this compound (50 µM) on Apoptosis and Protein Expression

Parameter2D Culture3D Spheroid
Apoptotic Cells (%) 45%20%
p-Akt/Akt Ratio 0.30.6
p-mTOR/mTOR Ratio 0.40.7
Cleaved Caspase-3 (Fold Change) 4.52.1

Note: These data are illustrative, showing a diminished apoptotic response and less effective inhibition of the PI3K/Akt/mTOR pathway in 3D spheroids at the same compound concentration.[3][12]

Signaling Pathway Analysis

This compound exerts its anti-cancer effects primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is crucial for cell growth, proliferation, and survival. The diagram below illustrates the mechanism of action of this compound.

G This compound's Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K Akt Akt This compound->Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison between 2D and 3D models.

1. Cell Culture and Spheroid Formation

  • 2D Monolayer Culture: Cells are seeded in standard flat-bottom tissue culture plates and grown to 70-80% confluency in a suitable medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 3D Spheroid Culture (Liquid Overlay Technique):

    • Coat the wells of a 96-well plate with 50 µL of 1.5% agarose (B213101) in a serum-free medium to create a non-adherent surface.

    • Seed cells (e.g., 2,000-5,000 cells per well) in 200 µL of complete medium.

    • Centrifuge the plate at low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

    • Incubate for 3-5 days to allow for the formation of tight, uniform spheroids. Spheroid formation should be monitored daily via microscopy.

2. Cell Viability Assay (CellTiter-Glo® 3D)

This assay quantifies ATP, an indicator of metabolically active cells. The 3D version of the reagent has enhanced lytic properties to penetrate spheroids.[1][2][13]

  • Culture cells in 96-well plates (monolayers or spheroids as described above).

  • Add this compound at various concentrations and incubate for the desired period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.

  • Mix on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

3. Apoptosis Assay (TUNEL Staining of Spheroids)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14][15]

  • Treat spheroids with this compound.

  • Carefully collect spheroids and wash with Phosphate-Buffered Saline (PBS).

  • Fix the spheroids in 4% paraformaldehyde for 1 hour at room temperature.

  • Embed the fixed spheroids in paraffin (B1166041) and section them (5 µm thickness).

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval if necessary.

  • Follow the manufacturer's protocol for the TUNEL assay kit, which typically involves incubating the sections with TdT enzyme and a labeled nucleotide (e.g., Biotin-dUTP).

  • Visualize the labeled apoptotic cells using a fluorescent microscope.

4. Western Blotting for Signaling Proteins

This technique is used to measure the levels of specific proteins, such as total and phosphorylated Akt and mTOR.

  • Treat 2D cultures and 3D spheroids with this compound.

  • For 2D cultures, lyse the cells directly in the plate with RIPA buffer.

  • For 3D spheroids, collect approximately 20-30 spheroids per condition, wash with ice-cold PBS, and lyse the pellet in RIPA buffer.[16]

  • Mechanically disrupt the spheroids using a syringe or sonicator to ensure complete lysis.[16]

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Comparative Experimental Workflow

The following diagram outlines the workflow for a comparative study of this compound in 2D and 3D cell culture models.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_comparison Comparative Outcome Culture_2D 2D Monolayer Culture Treatment_2D Treat with this compound (Dose-Response) Culture_2D->Treatment_2D Culture_3D 3D Spheroid Culture Treatment_3D Treat with this compound (Dose-Response) Culture_3D->Treatment_3D Viability Cell Viability (IC50) Treatment_2D->Viability Apoptosis Apoptosis Assay Treatment_2D->Apoptosis WesternBlot Western Blot Treatment_2D->WesternBlot Treatment_3D->Viability Treatment_3D->Apoptosis Treatment_3D->WesternBlot Outcome Compare Efficacy, Mechanism of Action, and Drug Resistance Viability->Outcome Apoptosis->Outcome WesternBlot->Outcome

Caption: Workflow for 2D vs. 3D this compound efficacy testing.

References

Safety Operating Guide

Personal protective equipment for handling Sotetsuflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of Sotetsuflavone. Given that this compound is a biologically active biflavonoid, potentially exhibiting potent properties, a cautious approach to its handling is paramount to ensure personnel safety and prevent contamination. The following procedures are based on best practices for handling potent powdered compounds in a laboratory setting.

Personal Protective Equipment (PPE)

The primary routes of exposure to this compound powder are inhalation, dermal contact, and accidental ingestion. Therefore, a comprehensive PPE strategy is critical.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Provides a robust barrier against dermal exposure. Double-gloving is recommended as an added precaution, especially when handling concentrated amounts.
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from airborne powder particles and potential splashes of solutions containing this compound.
Respiratory Protection A properly fitted N95 or higher-rated respirator.Essential to prevent inhalation of the fine powder, which is a primary exposure risk.
Lab Coat A dedicated lab coat with long sleeves and elastic cuffs.Protects skin and personal clothing from contamination.
Body Protection Disposable gown with a closed front.Recommended when handling larger quantities of the powder to prevent widespread contamination of clothing.
Shoe Covers Disposable shoe covers.Prevents the tracking of any spilled powder outside of the designated handling area.

Safe Handling Procedures

Adherence to a strict operational workflow is crucial to minimize exposure and contamination risk.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Designate weigh Weighing in a Ventilated Enclosure don_ppe->weigh 2. Proceed to Handling dissolve Dissolving in Solvent weigh->dissolve 3. Prepare Solution decontaminate Decontaminate Surfaces dissolve->decontaminate 4. After Experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe 5. Clean Area dispose Dispose of Waste doff_ppe->dispose 6. Final Step

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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